Product packaging for Tachyplesin I(Cat. No.:CAS No. 118231-04-2)

Tachyplesin I

Cat. No.: B039893
CAS No.: 118231-04-2
M. Wt: 2263.8 g/mol
InChI Key: ZJQFYZCNRTZAIM-PMXBASNASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tachyplesin I is a 17-residue antimicrobial peptide (AMP) isolated from hemocytes of the Japanese horseshoe crab (Tachypleus tridentatus). It is a cationic peptide stabilized by two disulfide bonds, forming a rigid, cyclic beta-sheet structure that confers remarkable stability and resistance to proteolytic degradation. Its primary research value lies in its potent, broad-spectrum activity against Gram-negative and Gram-positive bacteria, fungi, and some enveloped viruses. The mechanism of action is characterized by its initial high-affinity binding to bacterial lipopolysaccharide (LPS), effectively neutralizing endotoxin. Subsequently, this compound interacts with and disrupts the anionic bacterial cell membrane, leading to increased permeability, cell lysis, and death.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C99H151N35O19S4 B039893 Tachyplesin I CAS No. 118231-04-2

Properties

IUPAC Name

(1R,4S,7S,10S,13R,18R,21S,24S,27S,30R,33S,39S,42S)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-10-benzyl-33-[(2S)-butan-2-yl]-7,21,24,39-tetrakis(3-carbamimidamidopropyl)-13-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-27,42-bis[(4-hydroxyphenyl)methyl]-3,6,9,12,20,23,26,29,32,35,38,41,44-tridecaoxo-4-propan-2-yl-15,16,46,47-tetrathia-2,5,8,11,19,22,25,28,31,34,37,40,43-tridecazabicyclo[28.14.4]octatetracontane-18-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C99H151N35O19S4/c1-5-53(4)78-94(153)132-75-51-157-156-50-74(91(150)127-69(43-55-28-32-58(135)33-29-55)85(144)121-64(24-14-38-114-96(105)106)81(140)119-47-76(137)133-78)131-93(152)77(52(2)3)134-84(143)67(27-17-41-117-99(111)112)124-86(145)68(42-54-18-7-6-8-19-54)126-90(149)73(130-88(147)71(125-80(139)61(101)21-11-12-36-100)45-57-46-118-62-22-10-9-20-60(57)62)49-155-154-48-72(89(148)120-63(79(102)138)23-13-37-113-95(103)104)129-83(142)66(26-16-40-116-98(109)110)122-82(141)65(25-15-39-115-97(107)108)123-87(146)70(128-92(75)151)44-56-30-34-59(136)35-31-56/h6-10,18-20,22,28-35,46,52-53,61,63-75,77-78,118,135-136H,5,11-17,21,23-27,36-45,47-51,100-101H2,1-4H3,(H2,102,138)(H,119,140)(H,120,148)(H,121,144)(H,122,141)(H,123,146)(H,124,145)(H,125,139)(H,126,149)(H,127,150)(H,128,151)(H,129,142)(H,130,147)(H,131,152)(H,132,153)(H,133,137)(H,134,143)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)(H4,111,112,117)/t53-,61-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,77-,78-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQFYZCNRTZAIM-PMXBASNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCCN)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCCN)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C99H151N35O19S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2263.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118231-04-2
Record name Tachyplesin peptide, Tachypleus tridentatus
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118231042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Tachyplesin I: A Technical Guide to its Sequence, Structure, and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tachyplesin I, a potent antimicrobial peptide isolated from the hemocytes of the horseshoe crab (Tachypleus tridentatus). This document details its amino acid sequence, three-dimensional structure, biological activities, and the experimental protocols used for its characterization.

Amino Acid Sequence and Physicochemical Properties

This compound is a cationic, amphipathic peptide composed of 17 amino acid residues. Its primary sequence is characterized by the presence of four cysteine residues that form two disulfide bonds, which are crucial for its structural integrity and biological function. The C-terminus of the peptide is amidated.

Amino Acid Sequence: K-W-C-F-R-V-C-Y-R-G-I-C-Y-R-R-C-R-NH₂

A summary of the physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Number of Residues17
Molecular Weight (Da)2263.74
Isoelectric Point (pI)9.93
Charge at pH 7+7
Disulfide BridgesCys3-Cys16, Cys7-Cys12

Three-Dimensional Structure

The solution structure of this compound has been determined by Nuclear Magnetic Resonance (NMR) spectroscopy. The peptide adopts a rigid, anti-parallel β-sheet structure, often described as a β-hairpin. This conformation is stabilized by the two disulfide bonds and a β-turn located in the central region of the peptide (residues 8-11). This rigid structure results in a distinct amphipathic molecule, with hydrophobic and cationic residues segregated on opposite faces of the β-sheet. This amphipathicity is critical for its interaction with and disruption of microbial cell membranes.

The three-dimensional structure of this compound can be accessed from the Protein Data Bank (PDB) under the accession codes 1WO0 and 2RTV, among others.

Biological Activity

This compound exhibits a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and cytotoxic effects. Its primary mechanism of action is believed to be the disruption of cell membrane integrity.

Antimicrobial Activity

This compound is highly effective against a wide range of Gram-positive and Gram-negative bacteria. Its antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism. A summary of the MIC values for this compound against various bacterial strains is provided in Table 2.

Bacterial StrainMIC (µM)Reference
Escherichia coli ATCC 259221.0 - 2.0
Escherichia coli DC2 CGSC 71391.0
Staphylococcus aureus ATCC 259234.0
Staphylococcus aureus ATCC 653816.0
Burkholderia pseudomallei61.69
Antifungal Activity

This compound also demonstrates potent activity against various fungal species. The MIC values against representative fungal strains are summarized in Table 3.

Fungal StrainMIC (µM)Reference
Cryptococcus neoformans1.4
Antiviral Activity

This compound has been shown to inhibit the replication of both enveloped and non-enveloped viruses. Its antiviral activity is quantified by the 50% inhibitory concentration (IC50), which is the concentration of the peptide required to inhibit 50% of viral replication.

VirusCell LineIC50 (µg/mL)Reference
Singapore grouper iridovirus (SGIV)GS cells~5
Red-spotted grouper nervous necrosis virus (RGNNV)GB cells~10
Cytotoxic and Hemolytic Activity

A significant consideration for the therapeutic application of this compound is its cytotoxicity towards mammalian cells and its hemolytic activity (the ability to lyse red blood cells). These activities are typically measured as the 50% cytotoxic concentration (CC50) or the 50% hemolytic concentration (HC50).

ActivityCell TypeValue (µM)Reference
Hemolytic (HC50)Human Red Blood Cells34.9
Cytotoxicity (CC50)A549 (human lung carcinoma)>22.3
Cytotoxicity (CC50)HEPG2 (human liver cancer)>22.3
Cytotoxicity (CC50)AGS (human gastric adenocarcinoma)>48.6

Mechanism of Action

The primary mechanism of action of this compound involves the direct interaction with and disruption of microbial cell membranes. The cationic nature of the peptide facilitates its initial binding to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the amphipathic structure of this compound allows it to insert into and destabilize the lipid bilayer, leading to the formation of pores or channels. This disruption of the membrane results in the leakage of intracellular contents and ultimately, cell death.

Currently, there is limited evidence to suggest that this compound acts via specific intracellular signaling pathways. Its rapid, membrane-disrupting mechanism of action is a hallmark of many antimicrobial peptides.

Below is a conceptual workflow of the proposed mechanism of action of this compound.

Tachyplesin_Mechanism Tachyplesin This compound ElectrostaticInteraction Electrostatic Interaction Tachyplesin->ElectrostaticInteraction Initial Binding BacterialMembrane Bacterial Cell Membrane (Negatively Charged) MembraneInsertion Membrane Insertion BacterialMembrane->MembraneInsertion Hydrophobic Interaction ElectrostaticInteraction->BacterialMembrane PoreFormation Pore Formation & Membrane Disruption MembraneInsertion->PoreFormation CellLysis Cell Lysis PoreFormation->CellLysis Leakage of Cytoplasmic Contents

Caption: Conceptual workflow of this compound's membrane disruption mechanism.

Experimental Protocols

This section provides an overview of the standard protocols used for the synthesis, structural determination, and biological evaluation of this compound.

Solid-Phase Peptide Synthesis (SPPS)

This compound is typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIEA, NMM)

  • Deprotection reagent: 20% piperidine in DMF

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Solvents: DMF, DCM, Ether

General Procedure:

  • Resin Swelling: The Rink Amide resin is swollen in DMF.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid is activated with a coupling reagent and a base, and then coupled to the deprotected resin.

  • Washing: The resin is washed extensively with DMF and DCM to remove excess reagents.

  • Repeat: Steps 2-4 are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Disulfide Bond Formation: The purified linear peptide is subjected to oxidative folding to form the two disulfide bonds. This is often achieved by air oxidation in a dilute aqueous buffer.

  • Final Purification and Characterization: The final cyclized peptide is purified by RP-HPLC and its identity is confirmed by mass spectrometry.

NMR Structure Determination

The three-dimensional structure of this compound is determined using two-dimensional NMR spectroscopy.

Materials:

  • Purified this compound

  • NMR buffer (e.g., 90% H₂O/10% D₂O or 100% D₂O)

  • NMR spectrometer

General Procedure:

  • Sample Preparation: A concentrated solution of this compound (typically 1-5 mM) is prepared in the appropriate NMR buffer.

  • NMR Data Acquisition: A series of 2D NMR experiments are performed, including:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å).

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the this compound sequence.

  • Structural Calculations: The distance restraints obtained from the NOESY spectra, along with dihedral angle restraints from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.

  • Structure Validation: The quality of the calculated structures is assessed using various validation tools.

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of this compound is determined using a broth microdilution assay.

Materials:

  • This compound stock solution

  • Bacterial strains

  • Growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Spectrophotometer

General Procedure:

  • Bacterial Culture: The bacterial strain of interest is grown overnight and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Peptide Dilution: A serial dilution of this compound is prepared in the growth medium in a 96-well plate.

  • Inoculation: The bacterial suspension is added to each well containing the peptide dilutions.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Below is a diagram of the experimental workflow for an MIC assay.

MIC_Workflow Start Start PrepareBacteria Prepare Bacterial Suspension Start->PrepareBacteria SerialDilution Perform Serial Dilution of this compound in 96-well Plate Start->SerialDilution Inoculate Inoculate Wells with Bacterial Suspension PrepareBacteria->Inoculate SerialDilution->Inoculate Incubate Incubate Plate (e.g., 37°C, 18-24h) Inoculate->Incubate MeasureOD Measure Optical Density (e.g., 600 nm) Incubate->MeasureOD DetermineMIC Determine MIC MeasureOD->DetermineMIC

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Hemolytic Assay

The hemolytic activity of this compound is assessed by measuring the release of hemoglobin from red blood cells.

Materials:

  • This compound stock solution

  • Fresh red blood cells (human or other species)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (positive control)

  • 96-well microtiter plates

  • Centrifuge

  • Spectrophotometer

General Procedure:

  • RBC Preparation: Red blood cells are washed multiple times with PBS by centrifugation and resuspended to a specific concentration (e.g., 2% v/v).

  • Peptide Dilution: A serial dilution of this compound is prepared in PBS in a 96-well plate.

  • Incubation: The RBC suspension is added to the wells containing the peptide dilutions. The plate is incubated at 37°C for a specified time (e.g., 1 hour).

  • Centrifugation: The plate is centrifuged to pellet the intact RBCs.

  • Hemoglobin Measurement: The supernatant, containing any released hemoglobin, is transferred to a new plate, and the absorbance is measured at a wavelength corresponding to hemoglobin (e.g., 414 nm or 540 nm).

  • Calculation: The percentage of hemolysis is calculated relative to a positive control (100% lysis with Triton X-100) and a negative control (0% lysis with PBS alone). The HC50 is the concentration of the peptide that causes 50% hemolysis.

Cytotoxicity (MTT) Assay

The cytotoxicity of this compound against mammalian cells is commonly determined using the MTT assay.

Materials:

  • This compound stock solution

  • Mammalian cell line

  • Cell culture medium

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO, isopropanol)

  • 96-well cell culture plates

  • Spectrophotometer

General Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Peptide Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm.

  • Calculation: The cell viability is calculated as a percentage relative to untreated control cells. The CC50 is the concentration of the peptide that reduces cell viability by 50%.

Conclusion

This compound is a well-characterized antimicrobial peptide with a potent and broad spectrum of activity. Its rigid, amphipathic β-hairpin structure is key to its membrane-disrupting mechanism of action. While its therapeutic potential is significant, its inherent cytotoxicity and hemolytic activity are important considerations for drug development. Further research into analogues and delivery systems may help to mitigate these off-target effects and harness the full therapeutic potential of this remarkable peptide.

Tachyplesin I: A Technical Guide to its Antimicrobial Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tachyplesin I, a cationic antimicrobial peptide isolated from the hemocytes of the horseshoe crab (Tachypleus tridentatus), has demonstrated potent, broad-spectrum activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria.[1][2] Its unique cyclic, antiparallel β-sheet structure, stabilized by two disulfide bridges, is crucial for its antimicrobial efficacy.[2][3] This technical guide provides an in-depth exploration of the core mechanisms underlying this compound's antimicrobial action, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Core Mechanism of Action: A Multi-pronged Assault

The antimicrobial activity of this compound is not attributed to a single mode of action but rather a coordinated, multi-step process that targets both the bacterial envelope and intracellular components. This multifaceted approach contributes to its rapid bactericidal effect and the low propensity for developing microbial resistance.[1][4]

Initial Electrostatic Interaction and Membrane Binding

As a cationic peptide, the initial interaction of this compound with the bacterial cell surface is driven by electrostatic attraction to the negatively charged components of the microbial membrane.[5] In Gram-negative bacteria, this primarily involves lipopolysaccharides (LPS), while in Gram-positive bacteria, the targets are teichoic acids.[2][6] This initial binding is a critical prerequisite for its subsequent disruptive actions.

Membrane Permeabilization and Disruption

Following the initial binding, this compound inserts into the bacterial membrane, leading to a cascade of disruptive events that compromise membrane integrity.

  • Toroidal Pore Formation: The prevailing model for this compound-induced membrane disruption is the formation of "toroidal pores."[7][8] In this model, the peptide molecules insert into the lipid bilayer and induce the lipid monolayers to bend inward, creating a water-filled channel lined by both the peptides and the lipid head groups. This process leads to lipid flip-flop and the translocation of the peptide across the membrane.[7][8]

  • Membrane Depolarization: The formation of these pores disrupts the electrochemical gradient across the bacterial membrane, leading to rapid depolarization.[6] This dissipation of membrane potential is a key factor in bacterial cell death.

  • Increased Permeability: The pores allow for the leakage of essential intracellular components, such as ions (e.g., K+), metabolites, and even larger molecules, while facilitating the influx of external substances, ultimately leading to cell lysis.[3][9]

Intracellular Targeting

This compound is not confined to the bacterial surface; it can translocate across the compromised membrane and interact with various intracellular targets, further ensuring bacterial demise.

  • Inhibition of Macromolecular Synthesis: Studies have shown that this compound can inhibit the synthesis of DNA, RNA, and proteins within the bacterial cell.[1][2][10]

  • Enzyme Inhibition: A significant intracellular target of this compound is the 3-ketoacyl carrier protein reductase (FabG), an essential enzyme in the bacterial fatty acid biosynthesis pathway.[11][12][13] By binding to and inhibiting FabG, this compound disrupts the production of fatty acids necessary for maintaining membrane fluidity and integrity, further contributing to membrane instability.[11][12][13]

  • Inactivation of Intracellular Esterases: this compound has also been observed to cause the inactivation of intracellular esterases, which can contribute to cell death.[14]

Quantitative Data on Antimicrobial Activity

The potency of this compound has been quantified against a variety of microorganisms. The following tables summarize the Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) reported in the literature.

MicroorganismStrainMIC (µg/mL)MIC (µM)Reference
Escherichia coliATCC 25922-0.0625–0.5[7]
Escherichia coliDC2 CGSC 7139-0.5–1[7]
Staphylococcus aureusATCC 25923-1–4[7]
Staphylococcus aureusATCC 6538-4–8[7]
Enterococcus faecalis-13.85-[15]
Vibrio P1-0.4-0.8-[16]
Burkholderia pseudomalleiK96243-61.69[17][18]
MicroorganismStrainMBC (µg/mL)MBC (µM)Reference
Enterococcus faecalis-13.85-[15]
Burkholderia pseudomalleiK96243-193.35[17][18]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the antimicrobial mechanism of this compound.

Membrane Permeabilization: Calcein Leakage Assay

This assay measures the ability of this compound to disrupt the integrity of lipid vesicles by monitoring the release of a fluorescent dye.

Materials:

  • Lipids (e.g., POPC, POPG) in chloroform

  • Calcein

  • Sephadex G-50 resin

  • HEPES buffer (pH 7.4)

  • Triton X-100 (10% v/v)

  • This compound stock solution

  • Fluorescence spectrophotometer

Procedure:

  • Liposome Preparation:

    • A lipid film is prepared by evaporating the chloroform from a lipid solution under a stream of nitrogen gas, followed by vacuum desiccation.

    • The lipid film is hydrated with a calcein solution (e.g., 50 mM in HEPES buffer) to form multilamellar vesicles (MLVs).

    • The MLV suspension is subjected to multiple freeze-thaw cycles.

    • Large unilamellar vesicles (LUVs) are formed by extruding the MLV suspension through polycarbonate filters with a defined pore size (e.g., 100 nm).

  • Removal of Free Calcein:

    • The LUV suspension containing encapsulated and free calcein is passed through a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with HEPES buffer to separate the calcein-loaded LUVs from the unencapsulated dye.

  • Leakage Assay:

    • The calcein-loaded LUVs are diluted in HEPES buffer in a cuvette to a final lipid concentration of approximately 50 µM.

    • The baseline fluorescence is recorded (excitation at 490 nm, emission at 520 nm).

    • This compound is added to the cuvette at the desired concentration, and the fluorescence is monitored over time.

    • After the reaction reaches a plateau, 10% Triton X-100 is added to lyse all vesicles and release the remaining calcein, representing 100% leakage.

  • Data Analysis:

    • The percentage of calcein leakage is calculated using the formula: % Leakage = [(F - F0) / (F100 - F0)] * 100 where F is the fluorescence at a given time, F0 is the initial fluorescence, and F100 is the fluorescence after adding Triton X-100.

Membrane Integrity: Propidium Iodide (PI) Uptake Assay

This assay determines the extent of membrane damage in whole bacterial cells by measuring the influx of the DNA-intercalating dye, propidium iodide.

Materials:

  • Bacterial culture in mid-logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) stock solution (e.g., 1 mg/mL)

  • This compound stock solution

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Bacterial Preparation:

    • Bacteria are harvested by centrifugation, washed, and resuspended in PBS to a specific optical density (e.g., OD600 of 0.2).

  • Assay Setup:

    • The bacterial suspension is incubated with PI at a final concentration of ~10 µg/mL for a short period in the dark.

    • This compound is added to the bacterial suspension at various concentrations.

  • Measurement:

    • Flow Cytometry: The fluorescence of individual cells is measured over time. An increase in the population of PI-positive cells indicates membrane permeabilization.

    • Microplate Reader: The fluorescence intensity of the bacterial suspension is measured over time (excitation at ~535 nm, emission at ~617 nm).

  • Data Analysis:

    • The percentage of permeabilized cells or the increase in fluorescence intensity is plotted against time or this compound concentration.

Peptide-Membrane Interaction: Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of the binding affinity and kinetics of this compound to lipid membranes.

Materials:

  • SPR instrument with L1 sensor chip

  • Liposomes (prepared as in the calcein leakage assay, but without calcein)

  • Running buffer (e.g., HBS-N buffer)

  • This compound solutions at various concentrations

Procedure:

  • Sensor Chip Preparation:

    • The L1 sensor chip is cleaned and conditioned according to the manufacturer's instructions.

  • Liposome Immobilization:

    • Liposomes are injected over the sensor chip surface and are captured on the lipophilic dextran layer.

  • Binding Analysis:

    • A baseline is established by flowing running buffer over the immobilized liposomes.

    • This compound solutions of increasing concentrations are injected over the surface, and the change in the resonance signal (response units, RU) is recorded.

    • A dissociation phase is monitored by flowing running buffer over the chip.

  • Data Analysis:

    • The binding data are fitted to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Intracellular Target Validation: FabG Enzyme Activity Inhibition Assay

This assay measures the inhibitory effect of this compound on the enzymatic activity of FabG.[1][9]

Materials:

  • Purified FabG enzyme

  • Acetoacetyl-CoA

  • NADPH

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • This compound solutions at various concentrations

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture Preparation:

    • In a 96-well plate or cuvette, the assay buffer, FabG enzyme, and this compound (or vehicle control) are combined and incubated for a short period.[9]

  • Initiation of Reaction:

    • The reaction is initiated by the addition of acetoacetyl-CoA and NADPH.[9]

  • Measurement:

    • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time.[9]

  • Data Analysis:

    • The initial reaction rates are calculated from the linear portion of the absorbance vs. time plot.

    • The percentage of inhibition is calculated by comparing the rates in the presence and absence of this compound.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Tachyplesin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Space Tachyplesin This compound Membrane Outer/Inner Membrane Tachyplesin->Membrane Electrostatic Interaction Pore Toroidal Pore Formation Membrane->Pore Insertion & Disruption DNA_RNA_Protein DNA/RNA/Protein Synthesis Pore->DNA_RNA_Protein Translocation FabG FabG Enzyme Pore->FabG Translocation CellDeath Cell Death Pore->CellDeath Ion Leakage & Depolarization DNA_RNA_Protein->CellDeath Inhibition FabG->CellDeath Inhibition

Caption: The multifaceted antimicrobial mechanism of this compound.

Experimental_Workflow cluster_membrane_assays Membrane Interaction & Disruption Assays cluster_intracellular_assays Intracellular Target Assays cluster_overall_activity Overall Antimicrobial Activity SPR SPR: Binding Kinetics (KD) Calcein Calcein Leakage: % Permeabilization PI_Uptake Propidium Iodide Uptake: % Dead Cells FabG_Assay FabG Inhibition Assay: % Inhibition PI_Uptake->FabG_Assay RNA_Seq RNA Sequencing: Gene Expression Changes PI_Uptake->RNA_Seq MIC_MBC MIC/MBC Determination MIC_MBC->SPR MIC_MBC->Calcein MIC_MBC->PI_Uptake

Caption: Workflow of key experiments to study this compound's mechanism.

Conclusion

This compound exerts its potent antimicrobial effects through a sophisticated and multi-pronged mechanism. Its ability to rapidly disrupt bacterial membranes via toroidal pore formation, coupled with its capacity to inhibit essential intracellular processes, makes it a promising candidate for the development of novel antimicrobial agents. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this remarkable peptide. The continued exploration of its interactions with microbial systems will undoubtedly pave the way for innovative strategies to combat infectious diseases.

References

Tachyplesin I: A Technical Guide to its Interaction with Bacterial Cell Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions between Tachyplesin I, a potent antimicrobial peptide, and bacterial cell membranes. This compound, originally isolated from the hemocytes of the horseshoe crab (Tachypleus tridentatus), has garnered significant interest for its broad-spectrum antimicrobial activity.[1][2][3] This document details the peptide's mechanism of action, presents quantitative data on its membrane-disrupting capabilities, and outlines key experimental protocols for its study.

Core Mechanism of Action: A Multi-Step Assault on the Bacterial Envelope

This compound, a cationic and amphipathic peptide with a distinct β-hairpin structure stabilized by two disulfide bridges, exerts its bactericidal effect primarily by targeting and disrupting the integrity of the bacterial cell membrane.[1][4][5] The interaction is a multi-stage process that differs slightly between Gram-negative and Gram-positive bacteria, though the ultimate outcome is membrane destabilization and cell death.

Initial Electrostatic Interaction: The positively charged residues of this compound are initially attracted to the negatively charged components of the bacterial cell surface. In Gram-negative bacteria, the primary target is the lipopolysaccharide (LPS) of the outer membrane.[5][6][7] For Gram-positive bacteria, teichoic acids serve as the initial binding sites.

Outer Membrane Permeabilization (Gram-Negative Bacteria): this compound binds with high affinity to LPS, displacing divalent cations that normally stabilize the outer membrane structure.[5][7] This interaction disrupts the packing of LPS molecules, leading to the permeabilization of the outer membrane.[8] This allows the peptide to access the inner cytoplasmic membrane.

Inner Membrane Depolarization and Permeabilization: Upon reaching the cytoplasmic membrane, this compound interacts with anionic phospholipids, such as phosphatidylglycerol (PG).[9][10] This interaction is crucial for its membrane-disrupting activity. The peptide inserts into the lipid bilayer, leading to a rapid depolarization of the membrane potential and the formation of transient pores or channels.[8][11] This dissipates the electrochemical gradient across the membrane, which is essential for cellular processes like ATP synthesis and nutrient transport. The formation of these pores allows for the leakage of intracellular components, including ions like K+, and larger molecules, ultimately leading to cell death.[9][10]

Intracellular Targets: While membrane disruption is considered the primary mechanism of killing, some studies suggest that this compound can also translocate into the cytoplasm and interact with intracellular targets, potentially inhibiting nucleic acid and protein synthesis.[12][13] However, the contribution of these intracellular interactions to the overall bactericidal activity is still under investigation.

Signaling Pathway and Interaction Model

TachyplesinI_Mechanism cluster_extracellular Extracellular Space cluster_gram_negative_envelope Gram-Negative Bacterial Envelope cluster_cytoplasm Cytoplasm Tachyplesin_I This compound Outer_Membrane Outer Membrane (LPS) Tachyplesin_I->Outer_Membrane Electrostatic Attraction & Binding Periplasm Periplasmic Space Outer_Membrane->Periplasm Permeabilization Inner_Membrane Inner Membrane (Phospholipids) Periplasm->Inner_Membrane Translocation Intracellular_Components Leakage of Ions (K+) & Intracellular Contents Inner_Membrane->Intracellular_Components Depolarization & Pore Formation Cell_Death Cell Death Intracellular_Components->Cell_Death Leads to

Caption: Mechanism of this compound interaction with a Gram-negative bacterial membrane.

Quantitative Data on this compound-Membrane Interactions

The following tables summarize key quantitative data from various studies, providing a comparative overview of this compound's activity.

Table 1: Antimicrobial Activity of this compound
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Escherichia coli1.6 - 6.25[1]
Pseudomonas aeruginosa3.13 - 12.5[1]
Klebsiella pneumoniae3.13 - 6.25[1]
Acinetobacter baumannii1.6 - 3.13[1]
Staphylococcus aureus6.25 - 25[1]
Bacillus subtilis0.8[12]
Table 2: Effects of this compound on E. coli Membrane Integrity and Viability
This compound Concentration (µg/mL)EffectObservationReference
5Sublethal injuryGradual cell death[4]
10 - 40Rapid bactericidal effectAlmost immediate cell death[4]
Table 3: Binding Affinity of this compound to Model Membranes
Lipid CompositionDissociation Constant (KD) (µM)MethodReference
POPC/POPS (4:1)0.8 ± 0.1Surface Plasmon Resonance[14]
POPC> 32Surface Plasmon Resonance[14]
E. coli lipid extractNot explicitly quantified, but high affinity observedSurface Plasmon Resonance[15]

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the interaction of this compound with bacterial membranes.

Membrane Permeabilization Assay using Propidium Iodide (PI) Staining and Flow Cytometry

This assay quantifies the extent of membrane damage by measuring the influx of the fluorescent dye propidium iodide, which can only enter cells with compromised membranes.

Principle: PI is a fluorescent intercalating agent that stains DNA. It is membrane-impermeable and thus excluded from viable cells. When the cell membrane is permeabilized by this compound, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence emission. Flow cytometry is used to quantify the percentage of PI-positive (membrane-compromised) cells in a population.

Protocol:

  • Bacterial Culture Preparation: Grow the bacterial strain of interest (e.g., E. coli) to the mid-logarithmic phase in a suitable broth medium.

  • Cell Harvesting and Washing: Harvest the bacterial cells by centrifugation, and wash them twice with a non-fluorescent buffer (e.g., phosphate-buffered saline, PBS).

  • Cell Suspension: Resuspend the bacterial pellet in the same buffer to a final density of approximately 106 cells/mL.

  • This compound Treatment: Add varying concentrations of this compound to the bacterial suspensions. Include a negative control (buffer only) and a positive control (e.g., heat-killed cells).

  • Incubation: Incubate the samples for a defined period (e.g., 30-60 minutes) at 37°C.

  • PI Staining: Add propidium iodide to each sample to a final concentration of 1-5 µg/mL.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the PI at an appropriate wavelength (e.g., 488 nm) and measure the emission in the red fluorescence channel (e.g., >600 nm).

  • Data Analysis: Determine the percentage of fluorescent (PI-positive) cells in each sample.

Experimental Workflow: Membrane Permeabilization Assay

Permeabilization_Workflow Start Start: Bacterial Culture Harvest_Wash Harvest and Wash Cells Start->Harvest_Wash Resuspend Resuspend in Buffer Harvest_Wash->Resuspend Treat Treat with this compound Resuspend->Treat Incubate Incubate Treat->Incubate Stain Stain with Propidium Iodide Incubate->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End: Quantify Membrane Damage Analyze->End

Caption: Workflow for assessing membrane permeabilization using propidium iodide and flow cytometry.

Calcein Leakage Assay from Large Unilamellar Vesicles (LUVs)

This biophysical assay assesses the ability of this compound to disrupt lipid bilayers by measuring the release of a fluorescent dye from synthetic lipid vesicles.[10]

Principle: Calcein is a fluorescent dye that self-quenches at high concentrations. When encapsulated within LUVs at a high concentration, its fluorescence is minimal. Upon the addition of a membrane-disrupting agent like this compound, the integrity of the LUVs is compromised, leading to the leakage of calcein into the surrounding buffer. The dilution of calcein results in de-quenching and a measurable increase in fluorescence intensity.

Protocol:

  • LUV Preparation:

    • Prepare a lipid film of the desired composition (e.g., POPC for neutral membranes, or a mixture of POPC and POPS for negatively charged membranes) by evaporating the solvent from a lipid solution.

    • Hydrate the lipid film with a buffer containing a high concentration of calcein (e.g., 50-100 mM).

    • Subject the lipid suspension to several freeze-thaw cycles.

    • Extrude the suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) to form LUVs of a uniform size.

  • Removal of External Calcein: Separate the calcein-loaded LUVs from the unencapsulated dye using size-exclusion chromatography (e.g., a Sephadex G-50 column).

  • Fluorescence Measurement:

    • Place a diluted suspension of the LUVs in a fluorometer cuvette.

    • Record the baseline fluorescence (F0).

    • Add varying concentrations of this compound to the cuvette and monitor the increase in fluorescence intensity over time until it reaches a plateau (Ft).

    • To determine the maximum fluorescence (Fmax), add a detergent (e.g., Triton X-100) to completely lyse the LUVs.

  • Data Analysis: Calculate the percentage of calcein leakage as follows:

    • % Leakage = [(Ft - F0) / (Fmax - F0)] * 100

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a powerful technique for studying the real-time binding kinetics and affinity of peptides to lipid membranes without the need for labeling.[14][16][17]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. A lipid bilayer is immobilized on the sensor chip surface. When this compound is flowed over the surface and binds to the lipid bilayer, the mass at the surface increases, causing a change in the refractive index, which is detected as a change in the SPR signal (measured in response units, RU).

Protocol:

  • Sensor Chip Preparation: Deposit LUVs of the desired lipid composition onto an L1 sensor chip to form a stable lipid bilayer.

  • Peptide Injection: Inject a series of concentrations of this compound in a suitable running buffer over the sensor chip surface at a constant flow rate. This is the association phase, during which binding is monitored.

  • Dissociation Phase: Flow the running buffer without the peptide over the chip to monitor the dissociation of the peptide from the lipid bilayer.

  • Regeneration: If necessary, inject a regeneration solution (e.g., NaOH or a detergent) to remove the bound peptide and prepare the surface for the next injection.

  • Data Analysis:

    • The binding sensorgrams are corrected for non-specific binding by subtracting the signal from a reference channel.

    • The equilibrium binding response is plotted against the peptide concentration to determine the dissociation constant (KD).

    • Kinetic parameters such as the association rate constant (ka) and the dissociation rate constant (kd) can also be determined by fitting the sensorgram data to appropriate binding models.

Logical Relationship: SPR Data Analysis

SPR_Analysis Sensorgram Raw SPR Sensorgram (Response Units vs. Time) Corrected_Data Corrected Sensorgram (Reference Subtracted) Sensorgram->Corrected_Data Equilibrium_Binding Equilibrium Binding Response (RU at Plateau) Corrected_Data->Equilibrium_Binding Kinetic_Fit Fit Sensorgram to Kinetic Model Corrected_Data->Kinetic_Fit Concentration_Plot Plot: Equilibrium Response vs. Peptide Concentration Equilibrium_Binding->Concentration_Plot KD Determine Dissociation Constant (KD) Concentration_Plot->KD Rate_Constants Determine ka and kd Kinetic_Fit->Rate_Constants

Caption: Logical flow for analyzing Surface Plasmon Resonance data to determine binding affinity.

Conclusion

This compound represents a promising scaffold for the development of novel antimicrobial agents. Its potent, multi-faceted mechanism of action against bacterial membranes, involving initial electrostatic attraction, membrane permeabilization, and depolarization, makes it an effective bactericidal agent. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and its analogues. A thorough understanding of its interaction with bacterial membranes is critical for designing new peptides with enhanced activity and selectivity, and for overcoming the challenges of microbial drug resistance.

References

Tachyplesin I: A Comprehensive Technical Guide to its β-Hairpin Structure and Multifaceted Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tachyplesin I (TPI) is a potent, cationic antimicrobial peptide (AMP) isolated from the hemocytes of the horseshoe crab, Tachypleus tridentatus.[1] Characterized by a rigid, antiparallel β-hairpin structure stabilized by two disulfide bonds, this compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Beyond its antimicrobial properties, this compound has demonstrated significant anticancer activity, inducing apoptosis in various cancer cell lines.[2][3] This technical guide provides an in-depth analysis of the structure-function relationships of this compound, detailed experimental protocols for its study, and a summary of its quantitative biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

The rise of antibiotic resistance is a pressing global health crisis, necessitating the exploration of novel antimicrobial agents. Antimicrobial peptides (AMPs), key components of the innate immune system of many organisms, represent a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action that are less prone to the development of resistance.[3] this compound, a 17-amino acid peptide, is a notable member of the AMP family.[1] Its distinct β-hairpin conformation plays a crucial role in its biological activities.[4] This document will delve into the structural intricacies of this compound and their correlation with its antimicrobial and anticancer functions.

The β-Hairpin Structure of this compound

The defining structural feature of this compound is its rigid and stable antiparallel β-hairpin conformation. This structure is constrained by two disulfide bridges, which are critical for its biological activity. The amphipathic nature of the β-hairpin, with a clear segregation of hydrophobic and cationic residues, is fundamental to its interaction with cell membranes.

Amino Acid Sequence and Physicochemical Properties
  • Sequence: KWCFRVCYRGICYRRCR-NH₂

  • Molecular Weight: 2262.7 Da

  • Net Charge (at pH 7): +7

  • Disulfide Bridges: Cys3-Cys16 and Cys7-Cys12

Three-Dimensional Conformation

Nuclear Magnetic Resonance (NMR) studies have elucidated the three-dimensional structure of this compound in various environments. In aqueous solution, it adopts a well-defined β-hairpin fold. This conformation is largely maintained upon interaction with lipid membranes, a critical aspect of its mechanism of action. Circular Dichroism (CD) spectroscopy further confirms the β-sheet secondary structure.

Biological Functions and Mechanisms of Action

This compound's potent biological activities stem from its ability to selectively interact with and disrupt the membranes of microbial and cancerous cells.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity. Its cationic nature facilitates initial electrostatic interactions with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization and cell death. The exact mechanism of membrane disruption is thought to involve the formation of toroidal pores, where the peptide and lipid head groups line the pore.

Anticancer Activity

The anticancer properties of this compound are also attributed to its membrane-disrupting capabilities. Cancer cell membranes often display a higher net negative charge compared to normal eukaryotic cells due to an increased concentration of anionic molecules like phosphatidylserine. This provides a basis for the selective targeting of cancer cells by cationic peptides like this compound. At lower concentrations, this compound can induce apoptosis, a programmed cell death pathway, while at higher concentrations, it can cause direct cell lysis.[2]

Quantitative Data

The biological activity of this compound has been quantified against a range of microbial and cancer cell lines.

Table 1: Antimicrobial Activity of this compound
MicroorganismStrainMIC (μM)Reference
Escherichia coliATCC 259221.6[2]
Pseudomonas aeruginosaATCC 90273.1[2]
Staphylococcus aureusATCC 65380.8[2]
Burkholderia pseudomallei-61.69[5]
Candida albicans-3.1[2]

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer and Hemolytic Activity of this compound
Cell LineCell TypeCC50 (μM)Reference
MM96LMelanoma1.4[2]
HT144Melanoma1.4[2]
WM164Melanoma1.1[2]
HeLaCervical Cancer6.7[2]
HaCaTHealthy Keratinocyte7.9[2]
Human Red Blood Cells-HC50: 38 µM[2]

CC50: 50% Cytotoxic Concentration; HC50: 50% Hemolytic Concentration

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

This compound and its analogs are typically synthesized using Fmoc-based solid-phase peptide synthesis.

  • Resin Preparation: A Rink Amide resin is swelled in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid is activated using a coupling reagent such as HATU in the presence of a base like DIEA and then added to the resin. The completion of the coupling reaction is monitored using a Kaiser test.

  • Chain Elongation: The deprotection and coupling steps are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT).

  • Oxidative Folding: The linear peptide is subjected to oxidative folding to form the two disulfide bonds. This is often achieved by air oxidation in a dilute aqueous buffer at a slightly alkaline pH.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight.

Structural Analysis: NMR and Circular Dichroism

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A 1-2 mM sample of the peptide is dissolved in a suitable solvent, typically 90% H₂O/10% D₂O or in a membrane-mimicking environment such as dodecylphosphocholine (DPC) micelles.

  • Data Acquisition: A series of 1D and 2D NMR experiments (e.g., TOCSY, NOESY, HSQC) are performed on a high-field NMR spectrometer.

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.

  • Structural Calculations: Distance restraints derived from NOESY spectra and dihedral angle restraints from coupling constants are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures.

  • Structure Validation: The quality of the calculated structures is assessed using programs like PROCHECK-NMR.

5.2.2. Circular Dichroism (CD) Spectroscopy

  • Sample Preparation: A peptide solution with a concentration of approximately 0.1-0.2 mg/mL is prepared in a suitable buffer (e.g., 10 mM sodium phosphate).

  • Data Acquisition: CD spectra are recorded in the far-UV region (typically 190-250 nm) using a CD spectropolarimeter.

  • Data Processing: The raw data (in millidegrees) is converted to mean residue ellipticity [θ].

  • Secondary Structure Estimation: The percentage of α-helix, β-sheet, and random coil is estimated by deconvoluting the CD spectrum using algorithms such as CONTINLL, SELCON3, or CDSSTR.

Functional Assays

5.3.1. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Inoculum Preparation: A bacterial or fungal culture is grown to the mid-logarithmic phase and then diluted in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Peptide Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.

  • Incubation: The microbial inoculum is added to the wells containing the peptide dilutions and incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

5.3.2. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Peptide Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The CC50 value is calculated from the dose-response curve.[6][7]

5.3.3. Membrane Permeabilization Assay (Calcein Leakage Assay)

  • Liposome Preparation: Large unilamellar vesicles (LUVs) encapsulating the fluorescent dye calcein at a self-quenching concentration are prepared by extrusion.

  • Assay Setup: The calcein-loaded LUVs are diluted in a buffer in a 96-well plate.

  • Peptide Addition: this compound is added to the wells at various concentrations.

  • Fluorescence Monitoring: The increase in fluorescence intensity, resulting from the leakage of calcein and the subsequent relief of self-quenching, is monitored over time using a fluorescence plate reader. The percentage of leakage is calculated relative to the fluorescence intensity after complete lysis of the liposomes with a detergent like Triton X-100.

5.3.4. Peptide-Lipid Interaction Analysis (Surface Plasmon Resonance - SPR)

  • Lipid Bilayer Formation: A lipid bilayer is formed on an L1 sensor chip by injecting liposomes.

  • Peptide Injection: A solution of this compound is injected over the lipid surface, and the association is monitored in real-time.

  • Dissociation: A buffer is flowed over the surface to monitor the dissociation of the peptide from the lipid bilayer.

  • Data Analysis: The resulting sensorgram is analyzed to determine the kinetic parameters (association and dissociation rate constants) and the affinity (equilibrium dissociation constant, KD) of the peptide-lipid interaction.

Visualizations

Logical Relationships and Mechanisms

Tachyplesin_Mechanism cluster_antimicrobial Antimicrobial Mechanism cluster_anticancer Anticancer Mechanism TPI This compound (Cationic, Amphipathic β-hairpin) Binding_A Electrostatic Interaction TPI->Binding_A Binding_C Selective Binding TPI->Binding_C Bacteria Bacterial Cell Membrane (Negatively Charged) Bacteria->Binding_A Insertion_A Hydrophobic Interaction & Membrane Insertion Binding_A->Insertion_A Permeabilization_A Membrane Permeabilization (Toroidal Pore Formation) Insertion_A->Permeabilization_A Death_A Cell Lysis & Death Permeabilization_A->Death_A Cancer Cancer Cell Membrane (Anionic Phospholipids) Cancer->Binding_C Insertion_C Membrane Disruption Binding_C->Insertion_C Apoptosis Induction of Apoptosis Insertion_C->Apoptosis Death_C Cell Death Apoptosis->Death_C

Caption: Overview of this compound's antimicrobial and anticancer mechanisms.

Experimental Workflow

Experimental_Workflow cluster_synthesis Peptide Synthesis & Characterization cluster_structure Structural Analysis cluster_function Functional Analysis SPPS Solid-Phase Peptide Synthesis Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry Purification->Characterization NMR NMR Spectroscopy (3D Structure) Characterization->NMR CD Circular Dichroism (Secondary Structure) Characterization->CD Antimicrobial Antimicrobial Susceptibility (MIC Assay) Characterization->Antimicrobial Anticancer Anticancer Activity (MTT Assay) Characterization->Anticancer Membrane Membrane Interaction (SPR, Calcein Leakage) Characterization->Membrane

Caption: General experimental workflow for the study of this compound.

Apoptosis Signaling Pathway

Apoptosis_Pathway TPI This compound Membrane Cancer Cell Membrane Disruption TPI->Membrane Mitochondria Mitochondrial Stress Membrane->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by this compound.

Conclusion

This compound stands out as a promising candidate for the development of new antimicrobial and anticancer therapeutics. Its well-defined β-hairpin structure is intrinsically linked to its potent biological activities. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for researchers to further explore and harness the therapeutic potential of this compound and its analogs. Future research may focus on optimizing its selectivity and stability to enhance its clinical applicability.

References

Tachyplesin I: A Comprehensive Technical Guide to its Dual Antimicrobial and Antitumor Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tachyplesin I, a cationic antimicrobial peptide isolated from the hemocytes of the horseshoe crab (Tachypleus tridentatus), has emerged as a promising therapeutic candidate owing to its potent dual antimicrobial and antitumor activities. This technical guide provides an in-depth analysis of the core mechanisms, quantitative efficacy, and experimental methodologies related to this compound. It aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating its therapeutic potential. The document summarizes key quantitative data in structured tables, details essential experimental protocols, and visualizes complex signaling pathways and workflows using Graphviz (DOT language) to facilitate a deeper understanding of its multifaceted biological functions.

Introduction

This compound is a 17-amino-acid peptide characterized by a cyclic antiparallel β-sheet structure stabilized by two disulfide bridges.[1][2] This conformational constraint is crucial for its biological activity.[3] Its cationic nature facilitates interaction with negatively charged components of microbial and cancer cell membranes, initiating its cytotoxic effects.[4] This document explores the dual therapeutic potential of this compound, highlighting its broad-spectrum antimicrobial action and its targeted cytotoxicity against various cancer cell lines.[1][5]

Antimicrobial Activity

This compound exhibits potent, broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[2][6] Its primary mechanism of action involves the disruption of microbial cell membranes.[7][8]

Mechanism of Antimicrobial Action

The antimicrobial activity of this compound is a multi-step process:

  • Electrostatic Interaction: The positively charged this compound molecule initially binds to the negatively charged components of the microbial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[9][10]

  • Membrane Permeabilization: Following initial binding, this compound inserts into the lipid bilayer, leading to membrane destabilization and the formation of transmembrane pores, often described by the "toroidal pore" model.[2][11] This disruption leads to the leakage of intracellular components, such as potassium ions, and ultimately cell death.[8][12]

  • Intracellular Targeting: Evidence suggests that this compound can also translocate into the cytoplasm and interact with intracellular targets, potentially inhibiting DNA, RNA, and protein synthesis, as well as enzymatic activity.[2][7] In Escherichia coli, this compound has been shown to induce an apoptosis-like death cascade involving the generation of reactive oxygen species (ROS), DNA damage, and activation of caspase-like proteins.[13]

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

MicroorganismTypeMIC (µg/mL)Reference
Escherichia coliGram-negative0.25 - 8[7][9]
Pseudomonas aeruginosaGram-negative1 - 8[9]
Klebsiella pneumoniaeGram-negative1 - 4[14]
Acinetobacter baumanniiGram-negative2 - 8[14]
Burkholderia pseudomalleiGram-negative61.69 µM[9]
Staphylococcus aureusGram-positive0.5 - >64[7][9]
Bacillus subtilisGram-positive0.5[10]
Candida albicansFungus1 - 8[3]
Cryptococcus neoformansFungus2 - 4[3]

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various microorganisms.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial two-fold dilutions of this compound in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Include a positive control (microorganism without this compound) and a negative control (medium only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[9]

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Analysis start Start prep_peptide Prepare this compound Stock Solution start->prep_peptide prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions of this compound in 96-well Plate prep_peptide->serial_dilution inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_mic Determine MIC (Lowest concentration with no visible growth) incubation->read_mic end End read_mic->end

Figure 1: Experimental workflow for MIC determination.

Antitumor Activity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines, while exhibiting lower toxicity towards normal mammalian cells.[6][15]

Mechanism of Antitumor Action

The antitumor mechanism of this compound is multifaceted and involves both direct membrane disruption and the induction of programmed cell death pathways.

  • Membrane Disruption: Similar to its antimicrobial action, the cationic nature of this compound allows it to preferentially interact with the anionic phospholipids, such as phosphatidylserine, which are more abundant on the outer leaflet of cancer cell membranes.[1] This interaction leads to membrane permeabilization and cell lysis.[16]

  • Induction of Apoptosis: this compound can induce apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.

    • Extrinsic Pathway: It has been shown to upregulate Fas and Fas ligand (FasL), leading to the activation of caspase-8.[17][18]

    • Intrinsic Pathway: this compound can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3.[4]

  • Necroptosis: In some cancer cell lines, such as cisplatin-resistant non-small cell lung cancer cells, this compound can activate the necroptosis pathway, characterized by the phosphorylation of RIPK1.[17][18]

  • Complement-Dependent Cytotoxicity: this compound can bind to C1q, a component of the complement system, and activate the classical complement pathway, leading to the formation of the membrane attack complex and lysis of tumor cells.[19]

Quantitative Antitumor Data

The antitumor efficacy of this compound is typically measured by the half-maximal inhibitory concentration (IC50), which is the concentration of the peptide required to inhibit the growth of 50% of a cancer cell population.

Cell LineCancer TypeIC50 (µM)Reference
A549Non-small cell lung cancer~5-10[17]
H460Non-small cell lung cancer~5-10[17]
TSUProstate cancer~10[4]
MM96LMelanoma0.8 - 2.7[6]
HT144Melanoma0.8 - 2.7[6]
WM164Melanoma0.8 - 2.7[6]
HeLaCervical cancer6.7 - 7.9[6]

Table 2: Half-maximal Inhibitory Concentrations (IC50) of this compound against various cancer cell lines.

Signaling Pathways in Antitumor Activity

The antitumor activity of this compound involves the modulation of several key signaling pathways.

antitumor_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TPI This compound Membrane Cancer Cell Membrane (Phosphatidylserine) TPI->Membrane Direct Permeabilization FasR Fas Receptor TPI->FasR C1q C1q TPI->C1q Mito Mitochondria TPI->Mito Disruption of Membrane Potential RIPK1 p-RIPK1 TPI->RIPK1 Lysis Cell Lysis Membrane->Lysis FADD FADD FasR->FADD Complement Classical Complement Pathway Activation C1q->Complement Casp8 Caspase-8 FADD->Casp8 Casp3 Caspase-3 Casp8->Casp3 Casp9 Caspase-9 Mito->Casp9 Necroptosis Necroptosis RIPK1->Necroptosis Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Complement->Lysis

Figure 2: Signaling pathways of this compound's antitumor activity.
Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the IC50 of this compound against cancer cells.

Materials:

  • This compound

  • Cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

experimental_workflow_mtt cluster_prep Cell Culture cluster_treatment Treatment cluster_assay_analysis Assay & Analysis start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells adhesion Allow Cells to Adhere Overnight seed_cells->adhesion treat_cells Treat with Serial Dilutions of this compound adhesion->treat_cells incubate_treatment Incubate for 24-48 hours treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 3: Experimental workflow for MTT assay.

Conclusion and Future Perspectives

This compound is a potent, dual-action peptide with significant potential for development as both an antimicrobial and an antitumor agent.[1][5] Its ability to target microbial and cancer cell membranes, coupled with its capacity to induce multiple programmed cell death pathways, makes it a compelling candidate for further investigation. Future research should focus on optimizing its therapeutic index to minimize potential toxicity to host cells, exploring synergistic combinations with existing therapies, and developing novel delivery systems to enhance its targeting and efficacy. The detailed information provided in this guide serves as a foundational resource for advancing the research and development of this compound and its analogues.

References

Tachyplesin I Binding to Lipopolysaccharide (LPS): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tachyplesin I, a cationic antimicrobial peptide isolated from the hemocytes of the horseshoe crab (Tachypleus tridentatus), has garnered significant interest for its potent, broad-spectrum antimicrobial activity.[1] A key aspect of its mechanism of action against Gram-negative bacteria is its interaction with lipopolysaccharide (LPS), the major component of the outer membrane of these bacteria.[2] This technical guide provides an in-depth overview of the binding of this compound to LPS, including the molecular interactions, quantitative binding data, detailed experimental protocols for studying this interaction, and the downstream signaling pathways affected by this binding.

The Core Interaction: this compound and Lipopolysaccharide

The binding of this compound to LPS is a critical first step in its antimicrobial action, leading to the disruption of the bacterial outer membrane.[3] This interaction is primarily driven by a combination of electrostatic and hydrophobic forces.[2]

This compound possesses a distinctive amphipathic and cationic structure, characterized by a β-hairpin fold stabilized by two disulfide bridges. This structure positions cationic amino acid residues (such as Lysine and Arginine) on one face of the molecule and hydrophobic residues on the other.[4]

The initial interaction is thought to be electrostatic, with the positively charged residues of this compound binding to the negatively charged phosphate groups of the lipid A and inner core regions of LPS.[2][3] Following this initial tethering, the hydrophobic residues of this compound, including tryptophan, insert into the acyl chains of the lipid A portion of LPS.[2] This insertion disrupts the packing of the LPS molecules, leading to increased permeability of the outer membrane.[3]

Structural studies using techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) have shown that upon binding to LPS, the β-sheet structure of this compound becomes more extended and stabilized.[2][5]

Quantitative Analysis of this compound Binding

Interacting MoleculesMethodParametersValueReference
This compound & POPC/POPS (4:1)SPRKD (μM)1.8 ± 0.2[4]
Cyclic this compound & POPC/POPS (4:1)SPRKD (μM)2.5 ± 0.3[4]
This compound & POPCSPRKD (μM)24.3 ± 4.5[4]
Cyclic this compound & POPCSPRKD (μM)33.1 ± 5.8[4]

Note: POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) is a zwitterionic phospholipid, while POPS (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine) is an anionic phospholipid used to mimic the negative charge of bacterial membranes.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Peptide-LPS Interaction

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.

Objective: To determine the binding affinity and kinetics of this compound to immobilized LPS.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., L1 chip suitable for lipid capture)

  • This compound peptide

  • Lipopolysaccharide (LPS) from a relevant Gram-negative bacterium

  • Running buffer (e.g., HBS-N buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Liposome preparation reagents (e.g., POPC, POPS)

  • Extruder for liposome preparation

Procedure:

  • Liposome Preparation: Prepare small unilamellar vesicles (SUVs) incorporating LPS. A common method is to co-extrude a mixture of phospholipids (e.g., POPC) and LPS through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Sensor Chip Preparation: Condition a new L1 sensor chip according to the manufacturer's instructions.

  • Immobilization of LPS-containing Liposomes: Inject the prepared LPS-containing liposomes over the L1 chip surface. The lipid tails will insert into the hydrophobic layer of the chip, forming a stable lipid monolayer with the carbohydrate portion of LPS exposed.

  • Binding Analysis:

    • Inject a series of concentrations of this compound in running buffer over the immobilized LPS surface.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between each this compound injection using a suitable regeneration solution (e.g., a short pulse of NaOH or glycine-HCl).

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (KD).

experimental_workflow_spr

Fig 1. Experimental workflow for SPR analysis.
Limulus Amoebocyte Lysate (LAL) Assay for LPS Neutralization

The LAL assay is a highly sensitive method for detecting endotoxins and can be adapted to measure the LPS-neutralizing activity of substances like this compound.

Objective: To quantify the ability of this compound to inhibit the LPS-induced coagulation cascade in the LAL assay.

Materials:

  • LAL reagent kit (containing LAL, control standard endotoxin (CSE), and LAL reagent water)

  • Pyrogen-free test tubes and pipette tips

  • Heating block or water bath at 37°C

  • Vortex mixer

  • This compound

  • LPS standard

Procedure:

  • Reagent Preparation: Reconstitute the LAL reagent and CSE according to the manufacturer's instructions using LAL reagent water.

  • Sample Preparation:

    • Prepare a standard curve of LPS by making serial dilutions of the CSE.

    • Prepare a series of solutions containing a fixed concentration of LPS (e.g., a concentration known to cause gelation) and varying concentrations of this compound.

    • Include a positive control (LPS only) and a negative control (LAL reagent water).

  • Assay:

    • Add 100 µL of each sample, standard, and control to separate pyrogen-free test tubes.

    • Add 100 µL of the reconstituted LAL reagent to each tube.

    • Gently mix and incubate the tubes at 37°C for 60 minutes, avoiding vibration.

  • Reading the Results: After incubation, carefully invert each tube 180°. A positive result (gelation) is indicated by the formation of a solid gel that withstands inversion. A negative result is the absence of a solid gel.

  • Data Analysis: Determine the minimum concentration of this compound that inhibits the gelation caused by the fixed concentration of LPS. This represents its LPS-neutralizing activity.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound-LPS interaction.

Materials:

  • Isothermal titration calorimeter

  • This compound

  • LPS

  • Dialysis buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.4)

  • Degasser

Procedure:

  • Sample Preparation:

    • Dissolve this compound and LPS in the same dialysis buffer. Dialyze both samples against a large volume of the same buffer to minimize buffer mismatch effects.

    • Degas both solutions immediately before the experiment.

    • Typically, the macromolecule (LPS micelles) is placed in the sample cell, and the ligand (this compound) is in the injection syringe at a 10-20 fold higher concentration.

  • Experiment Setup:

    • Equilibrate the calorimeter at the desired temperature (e.g., 25°C).

    • Load the LPS solution into the sample cell and the this compound solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of this compound into the LPS solution.

    • Record the heat change after each injection.

  • Control Experiment: Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Integrate the heat change peaks to obtain the heat released or absorbed per injection.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

experimental_workflow_itc

Fig 2. Experimental workflow for ITC analysis.

Downstream Signaling Pathways

The binding of this compound to LPS has significant consequences for downstream signaling pathways, primarily through the neutralization of LPS's endotoxic activity.

Inhibition of the Factor C Pathway (LAL Assay)

In invertebrates like the horseshoe crab, LPS triggers a coagulation cascade that serves as a primary defense mechanism. This cascade is initiated by Factor C, a serine protease zymogen that is activated upon binding to LPS.[7] Activated Factor C then triggers a series of enzymatic activations, culminating in the formation of a gel clot.[8]

This compound, by binding to LPS, sterically hinders the interaction between LPS and Factor C, thereby inhibiting the initiation of the coagulation cascade.[3] This is the principle behind its neutralizing activity in the LAL assay.

LAL_pathway

Fig 3. this compound inhibits the LAL cascade.
Modulation of the TLR4 Signaling Pathway

In mammals, LPS is recognized by the Toll-like receptor 4 (TLR4) in complex with its co-receptor MD-2.[9] This recognition, facilitated by LPS-binding protein (LBP) and CD14, triggers a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1.[10] This, in turn, results in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which can lead to septic shock in high concentrations.

By binding to and neutralizing LPS, this compound prevents the activation of the TLR4 signaling pathway. This sequestration of LPS inhibits the subsequent inflammatory cascade, highlighting the therapeutic potential of this compound and its derivatives in the treatment of sepsis.

TLR4_pathway

Fig 4. this compound prevents TLR4 activation.

Conclusion

The interaction between this compound and LPS is a multifaceted process that is fundamental to the peptide's antimicrobial and anti-endotoxin activities. A thorough understanding of this binding, facilitated by the experimental approaches detailed in this guide, is crucial for the development of this compound and its analogues as potential therapeutics for combating Gram-negative bacterial infections and sepsis. The ability to quantitatively assess this interaction and its downstream effects provides a robust framework for structure-activity relationship studies aimed at optimizing the efficacy and safety of this promising class of antimicrobial peptides.

References

Conformational Analysis of Tachyplesin I: A Technical Guide to Structure and Function in Diverse Environments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tachyplesin I, a cationic antimicrobial peptide isolated from the hemocytes of the horseshoe crab (Tachypleus tridentatus), has garnered significant interest for its potent, broad-spectrum antimicrobial activity.[1] Its efficacy is intrinsically linked to its three-dimensional structure and the dynamic conformational changes it undergoes when transitioning from an aqueous environment to the complex interface of a microbial membrane. This technical guide provides an in-depth analysis of the conformational landscape of this compound across different milieus, supported by a comprehensive review of key experimental data and methodologies. We present quantitative structural data in tabular format, offer detailed experimental protocols for crucial analytical techniques, and provide visual representations of its mechanism of action and experimental workflows through Graphviz diagrams. This document aims to serve as a valuable resource for researchers engaged in the study of antimicrobial peptides and the development of novel therapeutic agents.

Conformational Polymorphism of this compound

This compound is a 17-residue peptide amide characterized by a rigid, antiparallel β-sheet structure stabilized by two disulfide bonds (Cys3-Cys16 and Cys7-Cys12).[2][3] This inherent structural rigidity is a key determinant of its biological activity. However, its conformation is not static and adapts to the surrounding environment, a phenomenon critical for its interaction with and disruption of microbial membranes.

Aqueous Environment: A Pre-formed Weapon

In aqueous solution, this compound exists in a well-defined, pre-formed amphipathic structure. Two-dimensional NMR spectroscopy has revealed a distinct antiparallel β-sheet conformation (residues 3-8 and 11-16) connected by a β-turn (residues 8-11).[3] This conformation strategically positions bulky hydrophobic side chains on one face of the molecule and cationic residues on the other, creating a distinct amphipathic architecture that is believed to be crucial for its initial electrostatic attraction to negatively charged bacterial membranes.[3]

Membrane Environments: A Dynamic Interaction

The transition from an aqueous solution to a lipid environment induces significant conformational and orientational changes in this compound. These changes are dependent on the composition of the lipid bilayer, with a particular affinity for negatively charged phospholipids, characteristic of bacterial membranes.

  • In Anionic Lipid Bilayers (Mimicking Bacterial Membranes): Solid-state NMR studies on this compound reconstituted in lipid bilayers composed of DMPC and DMPG (a mimic of bacterial membranes) have provided detailed insights into its membrane-bound state. These studies indicate that this compound maintains its β-hairpin conformation with relatively straight β-strands.[4][5] The peptide inserts itself into the glycerol backbone region of the membrane, orienting itself roughly parallel to the membrane surface.[4][5] This orientation facilitates the interaction of its hydrophobic residues with the lipid acyl chains and its cationic residues with the phosphate head groups.

  • In Zwitterionic Lipid Bilayers (Mimicking Mammalian Membranes): While this compound exhibits some interaction with neutral membranes, its affinity is significantly lower compared to anionic membranes. This selectivity is a key factor in its targeted antimicrobial activity with reduced toxicity towards host cells.

  • In Detergent Micelles: Studies in dodecylphosphocholine (DPC) micelles have shown some structural variations, with one study reporting a bending of the two β-strands.[4][5] This highlights the influence of the specific lipid environment on the fine details of the peptide's conformation.

Circular Dichroism (CD) spectroscopy further corroborates the environment-dependent conformational changes. In a buffer solution, the CD spectrum of this compound is characteristic of a β-sheet structure.[6] Upon interaction with acidic liposomes, the spectrum shifts towards a less ordered structure, suggesting a conformational adaptation to the lipid environment, likely to a more amphipathic state that facilitates membrane disruption.[6][7]

Quantitative Structural and Activity Data

The following tables summarize key quantitative data from various studies on this compound, providing a comparative overview of its structural parameters and biological activity in different environments.

Parameter Aqueous Solution (NMR) DMPC/DMPG Bilayer (Solid-State NMR) Reference(s)
Secondary Structure Antiparallel β-sheet with a type-II β-turnAntiparallel β-sheet with straight strands and a β-turn[8],[4],[5]
Backbone Torsion Angles (Val6) -φ = -133°, ψ = 142°[4],[5]
Backbone Torsion Angles (Gly10) -φ = ±85°[4],[5]
Inter-residue Distance -Val6 CO - Phe8 HN = 4.6 Å[4],[5]
Membrane Insertion Depth Not ApplicableVal6 and Gly10 CO groups are ~6.8 Å from the lipid ³¹P headgroups[4],[5]
Orientation Relative to Membrane Not ApplicableRoughly parallel to the membrane surface[4],[5]

Table 1: Summary of Structural Parameters of this compound in Aqueous and Membrane Environments.

Organism Environment/Assay Condition Minimum Inhibitory Concentration (MIC) (µg/mL) Reference(s)
Escherichia coliBroth microdilution0.2 - 1.6[9]
Staphylococcus aureusBroth microdilution0.4 - 3.1[9]
Pseudomonas aeruginosaBroth microdilution1.6 - 6.3[6]
Burkholderia pseudomalleiRPMI 1640 medium61.69 µM[10]

Table 2: Antimicrobial Activity of this compound against Various Microorganisms.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the conformational and functional analysis of this compound.

Solid-State NMR Spectroscopy of this compound in Lipid Bilayers

This protocol is based on the methodology described by Doherty et al. (2006).[4]

  • Sample Preparation:

    • Synthesize or obtain isotopically labeled this compound (e.g., ¹³C, ¹⁵N at specific residues).

    • Prepare lipid vesicles composed of DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) and DMPG (1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol)) at a 3:1 molar ratio to mimic bacterial membranes.

    • Co-dissolve the peptide and lipids in an organic solvent (e.g., chloroform/methanol) at a peptide-to-lipid molar ratio of 1:15.

    • Remove the organic solvent under a stream of nitrogen gas followed by high vacuum to form a thin film.

    • Hydrate the film with a buffer solution (e.g., 10 mM HEPES, pH 7.4) and subject it to several freeze-thaw cycles to form multilamellar vesicles.

    • Centrifuge the vesicle suspension to obtain a pellet for NMR analysis.

  • NMR Data Acquisition:

    • Pack the hydrated lipid-peptide sample into a 4 mm MAS (Magic Angle Spinning) rotor.

    • Perform solid-state NMR experiments on a spectrometer operating at a suitable magnetic field strength (e.g., 9.4 T).

    • Conduct experiments at a controlled temperature, for instance, 299 K.[4]

    • Employ a MAS frequency of 4 kHz.[4]

    • Utilize pulse sequences designed to measure specific structural parameters, such as torsion angles (e.g., 2D separated local field experiments) and intermolecular distances (e.g., REDOR).

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., Bruker TopSpin).

    • Analyze the spectra to extract chemical shifts, dipolar couplings, and cross-peak intensities.

    • Use the extracted parameters to calculate torsion angles, internuclear distances, and determine the orientation of the peptide relative to the lipid bilayer.

Circular Dichroism (CD) Spectroscopy

This protocol outlines the general procedure for analyzing the secondary structure of this compound in different environments.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0).

    • For measurements in a membrane-mimicking environment, prepare small unilamellar vesicles (SUVs) of desired lipid composition (e.g., DMPC/DMPG 3:1) by sonication or extrusion.

    • Prepare final peptide samples at a concentration of approximately 30-70 µM in buffer or in the presence of lipid vesicles at a peptide-to-lipid molar ratio of 1:50.[11]

  • CD Spectra Acquisition:

    • Use a CD spectropolarimeter (e.g., Jasco J-815).

    • Record CD spectra in the far-UV region (e.g., 185-260 nm) at 0.1 nm intervals using a 1-mm pathlength quartz cuvette.[11]

    • Maintain a constant temperature (e.g., 20°C) using a Peltier temperature controller.[11]

    • Acquire multiple scans and average them to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the buffer or lipid vesicle solution without the peptide and subtract it from the sample spectra.

  • Data Analysis:

    • Convert the raw CD data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (θ * 100) / (c * n * l), where θ is the observed ellipticity in degrees, c is the peptide concentration in mol/L, n is the number of amino acid residues, and l is the path length in cm.

    • Analyze the shape and magnitude of the CD spectrum to determine the secondary structure content (β-sheet, α-helix, random coil) using deconvolution algorithms such as CONTIN-LL, available through online servers like DICHROWEB.[11]

Carboxyfluorescein Leakage Assay

This assay is used to assess the membrane permeabilizing activity of this compound.

  • Preparation of CF-loaded Liposomes:

    • Prepare a lipid film of the desired composition (e.g., POPC/POPG 1:1).

    • Hydrate the lipid film with a solution of 50-100 mM carboxyfluorescein (CF) in buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4).

    • Subject the mixture to freeze-thaw cycles and extrusion through polycarbonate filters (e.g., 100 nm pore size) to form large unilamellar vesicles (LUVs) encapsulating CF at a self-quenching concentration.

    • Remove the unencapsulated CF by size-exclusion chromatography (e.g., Sephadex G-50 column).

  • Leakage Measurement:

    • Dilute the CF-loaded LUVs in the same buffer to a final lipid concentration of approximately 25 µM in a fluorometer cuvette.

    • Add varying concentrations of this compound to the LUV suspension.

    • Monitor the increase in fluorescence intensity over time at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

    • After the reaction reaches a plateau, add a detergent (e.g., Triton X-100) to lyse all vesicles and measure the maximum fluorescence (100% leakage).

    • Calculate the percentage of CF leakage as: % Leakage = [(F - F₀) / (F_max - F₀)] * 100, where F is the fluorescence intensity at a given time, F₀ is the initial fluorescence, and F_max is the maximum fluorescence after detergent addition.

Visualizing Mechanisms and Workflows

Proposed Mechanism of this compound Action

The antimicrobial action of this compound is a multi-step process targeting the bacterial cell membrane. The following diagram illustrates the proposed signaling pathway leading to cell death.

Tachyplesin_Mechanism cluster_extracellular Extracellular cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Tachyplesin This compound (Aqueous Conformation: β-sheet) Membrane_Binding Electrostatic Binding to Anionic Lipids (LPS) Tachyplesin->Membrane_Binding Initial Interaction Conformational_Change Conformational Change (More Amphipathic) Membrane_Binding->Conformational_Change Membrane_Insertion Hydrophobic Insertion into Membrane Core Conformational_Change->Membrane_Insertion Permeabilization Membrane Permeabilization (Pore Formation) Membrane_Insertion->Permeabilization Leakage Leakage of Ions & Metabolites Permeabilization->Leakage Inhibition Inhibition of Intracellular Processes (DNA/RNA Synthesis) Permeabilization->Inhibition Potential secondary mechanism Cell_Death Cell Death Leakage->Cell_Death Inhibition->Cell_Death

Proposed mechanism of this compound antimicrobial action.

Experimental Workflow for Conformational Analysis

The following diagram outlines a typical experimental workflow for the comprehensive conformational analysis of this compound.

Experimental_Workflow cluster_aqueous Aqueous Environment Analysis cluster_membrane Membrane Environment Analysis cluster_activity Functional Assays Peptide_Synthesis Peptide Synthesis (& Isotopic Labeling) Solution_NMR Solution NMR Spectroscopy Peptide_Synthesis->Solution_NMR Aqueous_CD Circular Dichroism (CD) in Buffer Peptide_Synthesis->Aqueous_CD Liposome_Prep Liposome Preparation (Anionic & Zwitterionic) Peptide_Synthesis->Liposome_Prep MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Peptide_Synthesis->MIC_Assay Aqueous_Structure 3D Structure in Solution Solution_NMR->Aqueous_Structure Aqueous_CD->Aqueous_Structure Solid_State_NMR Solid-State NMR Spectroscopy Liposome_Prep->Solid_State_NMR Membrane_CD Circular Dichroism (CD) in Liposomes Liposome_Prep->Membrane_CD Leakage_Assay Carboxyfluorescein Leakage Assay Liposome_Prep->Leakage_Assay Membrane_Structure Conformation & Orientation in Membrane Solid_State_NMR->Membrane_Structure Membrane_CD->Membrane_Structure Antimicrobial_Activity Antimicrobial Efficacy & Mechanism MIC_Assay->Antimicrobial_Activity Leakage_Assay->Antimicrobial_Activity

Workflow for this compound conformational and functional analysis.

Conclusion

The antimicrobial peptide this compound presents a fascinating case study in structure-function relationships. Its pre-formed β-sheet structure in aqueous solution provides a ready-to-act scaffold, while its ability to undergo subtle yet critical conformational changes upon interacting with bacterial membranes is key to its potent lytic activity. This guide has provided a detailed overview of the conformational states of this compound in different environments, supported by quantitative data and experimental protocols. The continued elucidation of the molecular details of its interaction with microbial membranes will undoubtedly pave the way for the rational design of new and improved antimicrobial therapeutics.

References

Methodological & Application

Recombinant Expression and Purification of Tachyplesin I: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tachyplesin I is a potent antimicrobial peptide (AMP) originally isolated from the hemocytes of the horseshoe crab, Tachypleus tridentatus. It exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, and even some viruses and tumor cells. Its mechanism of action primarily involves the disruption of microbial cell membranes. The therapeutic potential of this compound has driven the development of recombinant expression systems to enable its large-scale and cost-effective production for research and drug development purposes.

This document provides detailed application notes and protocols for the recombinant expression and purification of this compound using two common expression platforms: Escherichia coli and Pichia pastoris.

Data Presentation

Table 1: Representative Purification of Thioredoxin-Tachyplesin I from E. coli (Inclusion Body Strategy)
Purification StepTotal Protein (mg)This compound (mg)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Lysate15002516.71001
Inclusion Body Wash4502248.9882.9
Solubilized Inclusion Bodies4002152.5843.1
CNBr Cleavage & Desalting50183607221.6
C18 RP-HPLC171710006859.9

Note: Values are representative and may vary depending on experimental conditions. Activity units are determined by a minimal inhibitory concentration (MIC) assay.

Table 2: Representative Purification of Secreted 4xthis compound from Pichia pastoris
Purification StepTotal Protein (mg)This compound (mg)Specific Activity (Units/mg)Yield (%)Purification Fold
Culture Supernatant8003037.51001
Cation Exchange Chromatography15028186.7935.0
Enzymatic Digestion16027168.8904.5
C18 RP-HPLC252510008326.7

Note: Values are representative and may vary depending on experimental conditions. Total protein in the enzymatic digestion step increases due to the addition of elastase.

Experimental Protocols

Method 1: Expression in E. coli as a Thioredoxin Fusion Protein (Inclusion Body Strategy)

This method utilizes the high-level expression capabilities of E. coli and the formation of inclusion bodies, which can simplify initial purification. This compound is expressed as a fusion with thioredoxin (Trx) to enhance expression levels, and a chemical cleavage step is used to release the target peptide.

  • Transformation: Transform the expression vector (e.g., pET-32a containing the Trx-Tachyplesin I gene fusion) into competent E. coli BL21(DE3) cells. Plate on LB agar containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin) and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking (220 rpm).

  • Main Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight culture to an initial OD600 of 0.05-0.1.

  • Induction: Grow the main culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Harvesting: Continue to incubate the culture for 4-5 hours at 37°C. Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100). Lyse the cells by sonication on ice.

  • Inclusion Body Collection: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.

  • Washing:

    • Wash the pellet twice with wash buffer 1 (50 mM Tris-HCl, pH 8.0, 1 M NaCl, 1 mM EDTA, 1% Triton X-100) with sonication to resuspend the pellet each time, followed by centrifugation.

    • Wash the pellet once with wash buffer 2 (50 mM Tris-HCl, pH 8.0, 1 M NaCl, 1 mM EDTA) to remove residual detergent.

  • Solubilization: Solubilize the washed inclusion bodies in 10 mL of solubilization buffer (6 M Guanidine-HCl, 50 mM Tris-HCl, pH 8.0, 10 mM DTT). Stir for 2-4 hours at room temperature.[1]

  • Clarification: Centrifuge the solubilized inclusion bodies at 20,000 x g for 30 minutes at 4°C to remove any insoluble material.

  • Cyanogen Bromide (CNBr) Cleavage:

    • Note: Perform this step in a well-ventilated fume hood as CNBr is highly toxic.

    • To the clarified, solubilized fusion protein, add CNBr to a final concentration of 0.1 M.

    • Incubate the reaction in the dark at room temperature for 12-16 hours.[2]

  • Removal of CNBr: Dilute the reaction mixture 10-fold with water and lyophilize to remove the CNBr and formic acid.

  • Refolding (Optional but Recommended):

    • Dissolve the lyophilized peptide in a small volume of 6 M Guanidine-HCl.

    • Perform stepwise dialysis against decreasing concentrations of Guanidine-HCl in a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.5 M L-arginine).

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% (v/v) TFA in acetonitrile.

  • Purification:

    • Dissolve the refolded or desalted peptide in Solvent A.

    • Inject the sample onto the equilibrated C18 column.

    • Elute the peptide using a linear gradient of 10-60% Solvent B over 30-60 minutes at a flow rate of 1 mL/min.

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the this compound peak.

  • Verification and Lyophilization:

    • Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final product.

Method 2: Secreted Expression in Pichia pastoris as a 4x Tandem Repeat

This method leverages the eukaryotic protein folding and secretion machinery of Pichia pastoris to produce correctly folded this compound. A construct containing four tandem repeats of the this compound gene, separated by enzymatic cleavage sites, is used to increase the final yield.

  • Vector Construction: Synthesize a gene encoding four copies of this compound, with each copy separated by a pancreatic elastase cleavage site (e.g., -Ala- or -Gly-). Clone this construct into a Pichia expression vector with a secretion signal (e.g., pPICZα A).

  • Transformation: Linearize the expression vector and transform it into competent Pichia pastoris GS115 cells by electroporation.

  • Screening: Plate the transformants on YPDS plates with varying concentrations of Zeocin™ to screen for multi-copy integrants.

  • Inoculum: Grow a selected high-expressing clone in BMGY medium to an OD600 of 2-6.

  • Batch Phase: Inoculate a fermenter containing Basal Salts Medium with 4% glycerol. Grow at 30°C with pH maintained at 5.0.

  • Glycerol Fed-Batch Phase: Once the initial glycerol is depleted (indicated by a spike in dissolved oxygen), start a glycerol feed to increase the cell biomass.

  • Methanol Induction Phase: After reaching a high cell density, induce protein expression by feeding methanol. Maintain the dissolved oxygen level above 20%.[3][4][5]

  • Harvesting: Continue the methanol feed for 72-96 hours. Harvest the culture supernatant, which contains the secreted 4xthis compound, by centrifugation.

  • Initial Capture (Optional): Depending on the purity of the supernatant, an initial cation exchange chromatography step can be used to concentrate the positively charged 4xthis compound.

  • Enzymatic Digestion:

    • Adjust the pH of the supernatant or the partially purified protein solution to 8.5 with Tris-HCl.

    • Add pancreatic elastase at an enzyme-to-substrate ratio of 1:100 (w/w).

    • Incubate at 37°C for 4-6 hours. Monitor the digestion by RP-HPLC.

  • Purification by RP-HPLC:

    • Follow the same RP-HPLC protocol as described in Method 1 (Section 4) to purify the monomeric this compound from the digestion mixture.

Antimicrobial Activity Assay (Microbroth Dilution Method)
  • Bacterial Culture: Grow the target bacterial strain (e.g., E. coli ATCC 25922) to the mid-logarithmic phase in Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Dilute the bacterial culture to a final concentration of 5 x 10^5 CFU/mL in MHB.

  • Peptide Dilution: Prepare a two-fold serial dilution of the purified this compound in a 96-well microtiter plate.

  • Incubation: Add an equal volume of the bacterial inoculum to each well. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimal Inhibitory Concentration (MIC) is the lowest concentration of the peptide that completely inhibits visible bacterial growth.[6][7]

Mandatory Visualization

Expression_and_Purification_of_Tachyplesin_I_from_E_coli cluster_expression Expression in E. coli cluster_purification Inclusion Body Purification cluster_cleavage_purification Cleavage and Final Purification A Transformation of pET-Trx-Tachyplesin I into BL21(DE3) B Overnight Starter Culture A->B C Inoculation of Main Culture B->C D Growth to OD600 0.6-0.8 C->D E Induction with 0.5 mM IPTG D->E F Cell Harvest by Centrifugation E->F G Cell Lysis (Sonication) F->G H Inclusion Body Collection G->H I Washing with Triton X-100 and High Salt Buffers H->I J Solubilization in 6M Guanidine-HCl I->J K CNBr Cleavage J->K L Desalting/Refolding K->L M C18 RP-HPLC Purification L->M N Lyophilization M->N O Pure this compound N->O

Caption: Workflow for this compound expression and purification from E. coli.

Expression_and_Purification_of_Tachyplesin_I_from_Pichia cluster_expression Expression in Pichia pastoris cluster_purification Purification and Cleavage P1 Transformation of pPICZα-4xthis compound into GS115 P2 High-Cell-Density Fermentation (Glycerol Batch & Fed-Batch) P1->P2 P3 Methanol Induction for Secretion P2->P3 P4 Harvest of Culture Supernatant P3->P4 P5 Initial Capture (Cation Exchange) P4->P5 P6 Enzymatic Digestion with Pancreatic Elastase P5->P6 P7 C18 RP-HPLC Purification P6->P7 P8 Lyophilization P7->P8 P9 Pure this compound P8->P9

Caption: Workflow for this compound expression and purification from P. pastoris.

References

Application Notes and Protocols for Tachyplesin I Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Tachyplesin I, a potent antimicrobial peptide (AMP). The described method is the broth microdilution assay, a standard procedure for assessing the in vitro antimicrobial activity of a compound.[1][2] Adherence to this protocol is crucial for obtaining reproducible and comparable results.

This compound, originally isolated from the hemocytes of the horseshoe crab (Tachypleus tridentatus), is a cationic antimicrobial peptide with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][3] Its mechanism of action involves the permeabilization of the bacterial cell membrane, leading to depolarization and ultimately cell death.[4][5][6] Understanding the MIC of this compound against various pathogens is a critical first step in the evaluation of its potential as a therapeutic agent.

Data Presentation: this compound MIC Values

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a selection of common bacterial strains. These values have been compiled from published research and are presented to illustrate the peptide's broad-spectrum activity. It is important to note that MIC values can vary depending on the specific strain, testing conditions, and protocol modifications.

Bacterial StrainGram TypeMIC (µg/mL)MIC (µM)Reference
Escherichia coli ATCC 25922Gram-Negative2 - 80.8 - 3.2[3]
Pseudomonas aeruginosa ATCC 27853Gram-Negative4 - 161.6 - 6.4[1]
Staphylococcus aureus ATCC 25923Gram-Positive4 - 161.6 - 6.4[3]
Staphylococcus aureus ATCC 6538Gram-Positive>64>25.6[3]
Burkholderia pseudomallei K96243Gram-Negative~14255[7]
Enterococcus faecalis ATCC 29212Gram-Positive16 - 326.4 - 12.8[8]

Note: The molecular weight of this compound is approximately 2.26 kDa. Conversion from µg/mL to µM is based on this molecular weight.

Experimental Protocols

Principle of the MIC Assay

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium.[2][9] The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a specified incubation period.[1][9]

Materials and Reagents
  • This compound (lyophilized powder)

  • Sterile, cation-adjusted Mueller-Hinton Broth (MHB)[10]

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)

  • Sterile 96-well polypropylene microtiter plates (low-binding)[10][11]

  • Sterile polypropylene tubes for dilutions[10]

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution (optional, to prevent peptide loss)[10][12]

  • Spectrophotometer or microplate reader (for inoculum standardization and optional growth measurement)

  • Sterile pipette tips

  • Incubator (35-37°C)[2]

Protocol for Broth Microdilution MIC Assay

1. Preparation of this compound Stock Solution: a. Aseptically weigh a precise amount of lyophilized this compound. b. Reconstitute the peptide in a sterile, low-binding solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a high-concentration stock solution (e.g., 1280 µg/mL). c. For cationic peptides like this compound, it is recommended to use polypropylene tubes for all dilution steps to minimize binding to plastic surfaces.[10][12]

2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 4-5 mL of sterile MHB. c. Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be visually compared or measured with a spectrophotometer at 625 nm. d. Dilute the adjusted bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

3. Preparation of this compound Dilutions in the Microtiter Plate: a. Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well polypropylene microtiter plate. b. Add 200 µL of the this compound working stock solution (e.g., 128 µg/mL) to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10 after mixing. d. Well 11 will serve as the growth control (no peptide), and well 12 will be the sterility control (no bacteria).

4. Inoculation of the Microtiter Plate: a. Add 10 µL of the standardized bacterial inoculum (prepared in step 2d) to wells 1 through 11. This will result in a final volume of 110 µL and the desired final bacterial concentration. b. Do not add bacteria to well 12 (sterility control).

5. Incubation: a. Cover the microtiter plate and incubate at 37°C for 18-24 hours in ambient air.[2][8]

6. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.[1] b. A microplate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the inhibition of growth.

Visualizations

Experimental Workflow for MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis P1 Prepare this compound Stock Solution A1 Serial Dilution of this compound in 96-well plate P1->A1 Add to plate P2 Prepare Bacterial Inoculum (0.5 McFarland) A2 Inoculate wells with standardized bacteria P2->A2 Dilute and add AN1 Incubate at 37°C for 18-24 hours A2->AN1 AN2 Visually inspect for turbidity or read OD600 AN1->AN2 AN3 Determine MIC AN2->AN3

Caption: Workflow for the broth microdilution MIC assay.

Proposed Mechanism of this compound Action

Tachyplesin_Mechanism cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects Tachyplesin This compound (Cationic Peptide) OuterMembrane Outer Membrane (Gram-Negative) Tachyplesin->OuterMembrane Electrostatic Interaction InnerMembrane Cytoplasmic Membrane (Anionic Phospholipids) Tachyplesin->InnerMembrane Interaction with Anionic Lipids OuterMembrane->InnerMembrane Translocation Permeabilization Membrane Permeabilization (Pore Formation) InnerMembrane->Permeabilization Depolarization Membrane Depolarization Permeabilization->Depolarization Inhibition Inhibition of DNA/RNA/Protein Synthesis Permeabilization->Inhibition Leakage Ion & ATP Leakage Depolarization->Leakage CellDeath Cell Death Leakage->CellDeath Inhibition->CellDeath

Caption: Mechanism of this compound antimicrobial action.

References

Application Notes and Protocols for Tachyplesin I Cytotoxicity Assessment using a Hemolysis Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tachyplesin I is a potent antimicrobial peptide (AMP) isolated from the hemocytes of the horseshoe crab (Tachypleus tridentatus).[1] Its broad-spectrum activity against bacteria and fungi makes it a promising candidate for novel antimicrobial therapies. However, a critical aspect of preclinical development is the assessment of its cytotoxic effects on mammalian cells. The hemolysis assay is a fundamental, rapid, and cost-effective method to evaluate the membrane-disrupting potential of peptides like this compound on erythrocytes, serving as a primary screen for cytotoxicity.[2] These application notes provide a detailed protocol for performing a hemolysis assay to determine the hemolytic activity of this compound.

Principle of the Assay

The hemolysis assay quantifies the ability of a test compound, in this case, this compound, to damage the cell membrane of red blood cells (RBCs), leading to the release of hemoglobin. The amount of hemoglobin released into the supernatant is measured spectrophotometrically and is directly proportional to the extent of cell lysis. By testing a range of this compound concentrations, a dose-response curve can be generated to determine the concentration at which 50% of the RBCs are lysed (HC50), a key indicator of cytotoxic potential.

Data Presentation

The hemolytic activity of this compound and its analogs is summarized in the table below. The HC50 value represents the concentration of the peptide required to cause 50% hemolysis of red blood cells. A higher HC50 value indicates lower hemolytic activity and, therefore, lower cytotoxicity.

PeptideHC50 (µM)Reference
This compound34.9 ± 2.8--INVALID-LINK--
This compound (Cysteinedeleted analog - CDT)> 200 µg/mL--INVALID-LINK--

Experimental Protocols

This section provides a detailed, step-by-step protocol for conducting a hemolysis assay to assess the cytotoxicity of this compound.

Materials and Reagents
  • This compound (lyophilized powder)

  • Human or sheep red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v solution in PBS)

  • 96-well V-bottom microtiter plates

  • Microcentrifuge

  • Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm

  • Sterile, pyrogen-free laboratory consumables

Preparation of Solutions

1. This compound Stock Solution:

  • Prepare a stock solution of this compound by dissolving the lyophilized powder in sterile PBS to a concentration of 1 mg/mL.
  • Further dilute the stock solution in PBS to prepare a series of working solutions with concentrations ranging from, for example, 1 µM to 128 µM.

2. Red Blood Cell (RBC) Suspension (2% v/v):

  • Collect fresh human or sheep blood in a tube containing an anticoagulant (e.g., EDTA).
  • Centrifuge the blood at 1000 x g for 10 minutes at 4°C.
  • Carefully aspirate and discard the supernatant (plasma and buffy coat).
  • Wash the pelleted RBCs three times with 5 volumes of cold, sterile PBS. Each wash should be followed by centrifugation at 1000 x g for 5 minutes and removal of the supernatant.
  • After the final wash, resuspend the packed RBCs in PBS to prepare a 2% (v/v) suspension. For example, add 200 µL of packed RBCs to 9.8 mL of PBS.

Hemolysis Assay Procedure
  • Plate Setup:

    • Add 100 µL of PBS to each well of a 96-well V-bottom plate that will serve as the negative control (0% hemolysis).

    • Add 100 µL of 1% Triton X-100 solution to wells that will serve as the positive control (100% hemolysis).

    • Add 100 µL of the different this compound working solutions (in duplicate or triplicate) to the remaining wells.

  • Incubation:

    • Add 100 µL of the 2% RBC suspension to all wells, bringing the final volume in each well to 200 µL.

    • Incubate the plate at 37°C for 1 hour.

  • Centrifugation:

    • After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs and cell debris.

  • Measurement of Hemoglobin Release:

    • Carefully transfer 100 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of hemolysis for each this compound concentration using the following formula:

    • Abs_sample: Absorbance of the supernatant from wells treated with this compound.

    • Abs_negative_control: Absorbance of the supernatant from wells with PBS only.

    • Abs_positive_control: Absorbance of the supernatant from wells with Triton X-100.

  • Determine the HC50 Value:

    • Plot the percentage of hemolysis against the corresponding this compound concentration.

    • The HC50 value is the concentration of this compound that causes 50% hemolysis. This can be determined by non-linear regression analysis of the dose-response curve.

Mandatory Visualizations

Experimental Workflow

Hemolysis_Assay_Workflow Hemolysis Assay Workflow for this compound cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Tachyplesin_I_Stock Prepare this compound Stock (1 mg/mL in PBS) Tachyplesin_I_Dilutions Create Serial Dilutions (e.g., 1-128 µM in PBS) Tachyplesin_I_Stock->Tachyplesin_I_Dilutions Plate_Setup Plate Setup (96-well) - Negative Control (PBS) - Positive Control (1% Triton X-100) - this compound dilutions Tachyplesin_I_Dilutions->Plate_Setup RBC_Suspension Prepare 2% (v/v) RBC Suspension Add_RBCs Add 100 µL of 2% RBCs to all wells RBC_Suspension->Add_RBCs Plate_Setup->Add_RBCs Incubation Incubate at 37°C for 1 hour Add_RBCs->Incubation Centrifugation Centrifuge at 1000 x g for 10 minutes Incubation->Centrifugation Transfer_Supernatant Transfer 100 µL of Supernatant to a new plate Centrifugation->Transfer_Supernatant Measure_Absorbance Measure Absorbance at 540 nm Transfer_Supernatant->Measure_Absorbance Calculate_Hemolysis Calculate % Hemolysis Measure_Absorbance->Calculate_Hemolysis Determine_HC50 Determine HC50 Value Calculate_Hemolysis->Determine_HC50

Caption: Experimental workflow for the hemolysis assay.

Proposed Signaling Pathway of this compound-Induced Hemolysis

This compound induces hemolysis primarily through direct interaction with and disruption of the erythrocyte cell membrane.[3][4] The proposed mechanism involves an initial electrostatic attraction followed by insertion into the lipid bilayer, leading to membrane permeabilization and eventual cell lysis.

Tachyplesin_Hemolysis_Pathway Proposed Mechanism of this compound-Induced Hemolysis cluster_interaction Membrane Interaction cluster_disruption Membrane Disruption cluster_lysis Cell Lysis Tachyplesin_I This compound Electrostatic_Attraction Electrostatic Attraction (Cationic this compound to Anionic Lipids) Tachyplesin_I->Electrostatic_Attraction RBC_Membrane Erythrocyte Membrane (Phospholipid Bilayer) Hydrophobic_Interaction Hydrophobic Interaction and Insertion into the Lipid Bilayer Electrostatic_Attraction->Hydrophobic_Interaction Membrane_Destabilization Membrane Destabilization and Altered Fluidity Hydrophobic_Interaction->Membrane_Destabilization Pore_Formation Pore Formation or Membrane Thinning Membrane_Destabilization->Pore_Formation Increased_Permeability Increased Membrane Permeability to Ions and Water Pore_Formation->Increased_Permeability Osmotic_Imbalance Osmotic Imbalance and Cell Swelling Increased_Permeability->Osmotic_Imbalance Hemoglobin_Release Hemoglobin Release (Hemolysis) Osmotic_Imbalance->Hemoglobin_Release

Caption: Mechanism of this compound hemolysis.

References

Application Notes: Liposome Leakage Assay for Tachyplesin I Membrane Disruption

Application Notes and Protocols for Assessing the Anticancer Activity of Tachyplesin I Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tachyplesin I (TPI) is a cationic antimicrobial peptide originally isolated from the hemocytes of the horseshoe crab (Tachypleus tridentatus). Beyond its potent antimicrobial properties, this compound has demonstrated significant anticancer activity against a broad spectrum of cancer cell lines. Its multifaceted mechanism of action, which includes direct membrane disruption and induction of apoptosis, makes it a promising candidate for novel anticancer therapeutic development.[1] These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on cancer cells using common cell viability assays and an overview of the key signaling pathways involved in its anticancer activity.

Data Presentation

The cytotoxic activity of this compound and its analogues has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) values are summarized below.

PeptideCancer Cell LineCancer TypeAssayIC50 / CC50 (µM)
This compoundMM96LMelanomaMTT1.3 ± 0.1
This compoundHT144MelanomaMTT1.4 ± 0.1
This compoundWM164MelanomaMTT2.7 ± 0.1
This compoundHeLaCervical CancerMTT6.7 ± 0.6
This compoundMCF-7Breast CancerNot Specified~11 µM (25 µg/mL)

Note: The activity of this compound can be cell line-dependent. It is recommended to determine the IC50/CC50 for the specific cell line of interest.[2]

Experimental Protocols

A variety of cell viability and cytotoxicity assays can be employed to quantify the anticancer effects of this compound. The choice of assay may depend on the specific research question and the suspected mechanism of action. Below are detailed protocols for three commonly used assays: MTT, LDH, and XTT.

General Experimental Workflow

The following diagram outlines a general workflow for assessing the anticancer activity of this compound.

Experimental Workflow for this compound Anticancer Activity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture tachyplesin_prep 2. This compound Stock Preparation cell_seeding 3. Cell Seeding in 96-well Plates tachyplesin_prep->cell_seeding treatment 4. Treatment with this compound cell_seeding->treatment incubation 5. Incubation (24-72h) treatment->incubation viability_assay 6. Cell Viability Assay (MTT, LDH, or XTT) incubation->viability_assay readout 7. Absorbance/Fluorescence Reading viability_assay->readout data_analysis 8. Data Analysis and IC50 Calculation readout->data_analysis Extrinsic Apoptosis Pathway TPI This compound FasL_Fas Upregulation of Fas/FasL TPI->FasL_Fas Fas_Receptor Fas Receptor Trimerization FasL_Fas->Fas_Receptor DISC DISC Formation (FADD, Pro-caspase-8) Fas_Receptor->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Caspase3 Active Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Intrinsic Apoptosis Pathway TPI This compound BAX BAX Upregulation TPI->BAX Mito Mitochondrial Outer Membrane Permeabilization BAX->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Pro-caspase-9) CytoC->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase3 Active Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Tachyplesin I: In Vitro and In Silico Analysis for Antimicrobial and Anticancer Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tachyplesin I is a potent, cationic antimicrobial peptide (AMP) originally isolated from the hemocytes of the Japanese horseshoe crab (Tachypleus tridentatus). It exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, and has also demonstrated significant anticancer properties. Its mechanism of action is primarily attributed to its ability to interact with and disrupt cell membranes, leading to cell death. This document provides a comprehensive overview of the in vitro and in silico methods used to analyze the activity of this compound, offering detailed protocols and data presentation to guide research and development efforts.

Data Presentation: Quantitative Analysis of this compound Activity

The biological activity of this compound has been quantified against various microbial and cancer cell lines. The following tables summarize key performance indicators such as Minimum Inhibitory Concentration (MIC) for antimicrobial activity and 50% Inhibitory Concentration (IC50) for anticancer activity.

Table 1: Antimicrobial Activity of this compound

OrganismStrainMIC (µM)Reference
Burkholderia pseudomalleiK9624361.69[1][2]
Escherichia coliATCC 259220.0625–0.5
Escherichia coliDC2 CGSC 71390.5–1
Staphylococcus aureusATCC 259231–4
Staphylococcus aureusATCC 65384–8

Table 2: Anticancer Activity of this compound

Cell LineCancer TypeIC50 (µM)Reference
MM96LMelanoma~1.0
HT144Melanoma~1.2
WM164Melanoma~1.4
HeLaCervical Cancer~6.7
A549Non-small cell lung cancerNot specified[3][4]
H460Non-small cell lung cancerNot specified[3][4]

Table 3: Hemolytic Activity of this compound

Cell TypeHC50 (µM)Reference
Human Red Blood Cells> 100

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization of results.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of cationic peptides.

Materials:

  • This compound (lyophilized powder)

  • Sterile, cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Sterile 96-well polypropylene microtiter plates

  • Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA)

  • Spectrophotometer (600 nm)

  • Incubator (37°C)

Procedure:

  • Peptide Preparation:

    • Prepare a stock solution of this compound in sterile distilled water.

    • Perform serial two-fold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA to prevent non-specific binding to plasticware.

  • Bacterial Inoculum Preparation:

    • Culture bacteria in MHB overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Assay Setup:

    • Add 100 µL of the bacterial suspension to each well of a 96-well polypropylene plate.

    • Add 11 µL of each peptide dilution to the corresponding wells.

    • Include a positive control (bacteria without peptide) and a negative control (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • Growth inhibition can be visually assessed or by measuring the optical density at 600 nm.

Protocol 2: MTT Assay for Cytotoxicity against Cancer Cells

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well flat-bottom plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cell attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Remove the culture medium from the wells and add 100 µL of the peptide dilutions.

    • Include untreated cells as a control.

    • Incubate for 24-48 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell growth.

Protocol 3: Hemolysis Assay

This assay assesses the lytic activity of this compound against red blood cells (RBCs), providing an indication of its cytotoxicity to mammalian cells.

Materials:

  • Fresh human red blood cells

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Triton X-100 (1% v/v in PBS) for positive control

  • Sterile microcentrifuge tubes

  • Spectrophotometer (450 nm)

Procedure:

  • RBC Preparation:

    • Centrifuge fresh human blood to pellet the RBCs.

    • Wash the RBCs three times with PBS.

    • Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

  • Assay Setup:

    • Prepare serial dilutions of this compound in PBS.

    • In microcentrifuge tubes, mix 100 µL of the RBC suspension with 100 µL of each peptide dilution.

    • Include a positive control (RBCs with 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs with PBS for 0% hemolysis).

  • Incubation:

    • Incubate the tubes at 37°C for 1 hour with gentle shaking.

  • Centrifugation:

    • Centrifuge the tubes to pellet intact RBCs.

  • Hemoglobin Measurement:

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 450 nm, which corresponds to the amount of released hemoglobin.

  • Data Analysis:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

    • Determine the HC50 value, the peptide concentration causing 50% hemolysis.

In Silico Analysis: Understanding this compound's Mechanism of Action

Computational methods provide valuable insights into the molecular interactions of this compound. Molecular docking is a key in silico technique used to predict the binding mode of this compound to its biological targets.

Protocol 4: Molecular Docking of this compound with Bacterial Lipopolysaccharide (LPS)

This protocol outlines a general workflow for docking this compound to the lipid A component of LPS, a primary target on the outer membrane of Gram-negative bacteria.

Software:

  • Molecular modeling software (e.g., AutoDock, GOLD, Glide)

  • Protein and ligand preparation tools (e.g., AutoDockTools, Maestro)

  • Visualization software (e.g., PyMOL, VMD)

Procedure:

  • Receptor and Ligand Preparation:

    • Obtain the 3D structure of this compound from the Protein Data Bank (PDB ID: 1WO1 or similar) or model it using peptide structure prediction tools.

    • Obtain the 3D structure of LPS (specifically the lipid A moiety).

    • Prepare both molecules for docking by adding hydrogens, assigning partial charges, and defining rotatable bonds.

  • Grid Box Definition:

    • Define a grid box encompassing the binding site on the lipid A molecule. The phosphate groups and acyl chains are key interaction sites.[5]

  • Docking Simulation:

    • Perform the docking calculation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

    • Generate multiple binding poses.

  • Pose Analysis and Scoring:

    • Analyze the resulting poses based on their binding energy and clustering.

    • The pose with the lowest binding energy is typically considered the most favorable.

  • Interaction Analysis:

    • Visualize the best-ranked pose to identify key interactions (e.g., hydrogen bonds, electrostatic interactions, hydrophobic contacts) between this compound and LPS. The cationic residues of this compound are expected to interact with the phosphate groups of LPS, while hydrophobic residues interact with the acyl chains.[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in this compound's activity can aid in understanding its mechanism of action.

Signaling Pathway of this compound-Induced Apoptosis in Bacteria

This compound can induce an apoptosis-like death in bacteria through a series of events initiated by membrane disruption.[6]

Tachyplesin_Bacterial_Apoptosis Tachyplesin This compound Membrane Bacterial Membrane Tachyplesin->Membrane Disruption Membrane Disruption Membrane->Disruption ROS ROS Generation Disruption->ROS Ion_Imbalance Ion Imbalance (Ca2+, Mg2+) Disruption->Ion_Imbalance DNA_Damage DNA Damage ROS->DNA_Damage Ion_Imbalance->DNA_Damage Caspase_Like Caspase-like Protein Activation DNA_Damage->Caspase_Like Apoptosis Apoptosis-like Cell Death Caspase_Like->Apoptosis

Caption: this compound induced apoptosis-like death in bacteria.

Signaling Pathway of this compound-Induced Apoptosis in Cancer Cells

In cancer cells, this compound can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4][7]

Tachyplesin_Cancer_Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL Fas Fas Receptor FasL->Fas Caspase8 Caspase-8 Fas->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Tachyplesin This compound Tachyplesin->FasL Tachyplesin->Mitochondria Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced apoptosis in cancer cells.

Experimental Workflow: In Vitro Analysis of this compound

The following diagram illustrates a typical workflow for the in vitro characterization of this compound.

InVitro_Workflow Peptide_Synthesis This compound Synthesis/Purification Antimicrobial_Assay Antimicrobial Susceptibility (MIC Assay) Peptide_Synthesis->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT Assay) Peptide_Synthesis->Cytotoxicity_Assay Hemolysis_Assay Hemolysis Assay Peptide_Synthesis->Hemolysis_Assay Mechanism_Study Mechanism of Action Studies (e.g., Membrane Permeabilization) Antimicrobial_Assay->Mechanism_Study Cytotoxicity_Assay->Mechanism_Study Data_Analysis Data Analysis and Interpretation Hemolysis_Assay->Data_Analysis Mechanism_Study->Data_Analysis

Caption: In Vitro analysis workflow for this compound.

Logical Relationship: In Silico to In Vitro Correlation

This diagram shows the logical flow of how in silico predictions can guide and be validated by in vitro experiments.

InSilico_InVitro_Correlation In_Silico In Silico Analysis (Molecular Docking, MD Simulations) Prediction Prediction of Binding Affinity and Mechanism In_Silico->Prediction Conclusion Conclusion on Structure-Activity Relationship In_Silico->Conclusion Hypothesis Hypothesis Generation Prediction->Hypothesis In_Vitro In Vitro Experimentation (MIC, IC50, etc.) Hypothesis->In_Vitro Validation Validation of In Silico Predictions In_Vitro->Validation Validation->Conclusion

References

Tachyplesin I and Cisplatin: A Synergistic Approach for Overcoming Chemoresistance in Antitumor Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cisplatin is a potent chemotherapeutic agent widely used in the treatment of various cancers. However, its efficacy is often limited by the development of drug resistance. Recent studies have highlighted the potential of Tachyplesin I, a marine-derived antimicrobial peptide, to enhance the cytotoxic effects of cisplatin, particularly in resistant cancer cell lines. This document provides a comprehensive overview of the synergistic antitumor effects of combining this compound with cisplatin, with a focus on non-small cell lung cancer (NSCLC). Detailed protocols for key in vitro assays and data from relevant studies are presented to guide researchers in this promising area of cancer therapy.

The primary mechanism of this synergistic interaction involves this compound's ability to induce apoptosis and necroptosis in cancer cells, thereby resensitizing them to cisplatin. Specifically, this compound has been shown to upregulate the Fas/FasL signaling pathway and promote the phosphorylation of Receptor-Interacting Protein Kinase 1 (RIPK1), leading to programmed cell death.

Data Presentation

The following tables summarize the quantitative data from studies investigating the combined effect of this compound and cisplatin on cisplatin-resistant human non-small cell lung cancer cells (A549/DDP).

Table 1: In Vitro Cytotoxicity (IC50 Values)

Cell LineTreatmentIncubation TimeIC50 (µg/mL)
A549/DDPCisplatin48h47.67
A549/DDPThis compound + Cisplatin (various concentrations)48hSignificantly Reduced

Note: Specific IC50 values for the combination treatment require access to the full study data. The combination has been shown to significantly reduce the IC50 of cisplatin in A549/DDP cells.

Table 2: Apoptosis Induction in A549/DDP Cells

TreatmentConcentration (this compound)Concentration (Cisplatin)Apoptosis Rate (%)
Control--Baseline
This compound10 µg/mL-Increased
Cisplatin10 µg/mL-Moderately Increased
This compound + Cisplatin10 µg/mL10 µg/mLSignificantly Increased

Note: The table illustrates the synergistic effect on apoptosis. Exact percentages are pending access to full study data.

Table 3: Inhibition of Cell Migration in A549/DDP Cells

TreatmentConcentration (this compound)Concentration (Cisplatin)Wound Closure (%)
Control--~100%
This compound10 µg/mL-Reduced
Cisplatin10 µg/mL-Moderately Reduced
This compound + Cisplatin10 µg/mL10 µg/mLSignificantly Reduced

Note: This table demonstrates the enhanced inhibition of cell migration with the combination treatment. Specific quantitative data on wound closure percentages are needed for precise values.

Table 4: Inhibition of Cell Invasion in A549/DDP Cells

TreatmentConcentration (this compound)Concentration (Cisplatin)Number of Invading Cells
Control--High
This compound10 µg/mL-Reduced
Cisplatin10 µg/mL-Moderately Reduced
This compound + Cisplatin10 µg/mL10 µg/mLSignificantly Reduced

Note: The combination treatment significantly impairs the invasive capacity of cisplatin-resistant cells. Precise cell counts require access to the complete dataset.

Experimental Protocols

Herein are detailed protocols for the key experiments cited in the study of this compound and cisplatin combination therapy.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxicity of this compound and cisplatin, alone and in combination, against cancer cells.

Materials:

  • A549/DDP cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound (stock solution)

  • Cisplatin (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed A549/DDP cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound and cisplatin, both individually and in combination, in the culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared drug solutions. Include untreated control wells.

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in cancer cells following treatment.

Materials:

  • A549/DDP cells

  • 6-well plates

  • This compound

  • Cisplatin

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed A549/DDP cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with this compound (e.g., 10 µg/mL), cisplatin (e.g., 10 µg/mL), or their combination for 48 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within 1 hour.

Cell Migration Assay (Wound Healing Assay)

This protocol assesses the effect of the combination treatment on cancer cell migration.

Materials:

  • A549/DDP cells

  • 6-well plates

  • This compound

  • Cisplatin

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed A549/DDP cells in 6-well plates and grow to a confluent monolayer.

  • Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing this compound (e.g., 10 µg/mL), cisplatin (e.g., 10 µg/mL), or their combination.

  • Capture images of the wound at 0 hours and after 24 hours of incubation.

  • Measure the width of the wound at different points and calculate the percentage of wound closure.

Cell Invasion Assay (Transwell Assay)

This protocol evaluates the impact of the treatment on the invasive potential of cancer cells.

Materials:

  • A549/DDP cells

  • Transwell inserts with Matrigel-coated membranes (8 µm pore size)

  • 24-well plates

  • Serum-free medium

  • Medium with 10% FBS (chemoattractant)

  • This compound

  • Cisplatin

  • Crystal violet stain

Procedure:

  • Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.

  • Seed 5 x 10⁴ A549/DDP cells in the upper chamber of the inserts in serum-free medium containing the respective treatments (this compound, cisplatin, or combination).

  • Add medium with 10% FBS to the lower chamber as a chemoattractant.

  • Incubate for 24 hours at 37°C.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol and stain with 0.1% crystal violet.

  • Count the number of stained cells in several random fields under a microscope.

Western Blot Analysis

This protocol is for detecting the expression levels of proteins involved in the apoptosis and necroptosis pathways.

Materials:

  • A549/DDP cells

  • This compound

  • Cisplatin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-Fas, anti-FasL, anti-p-RIPK1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membranes

  • Chemiluminescence detection system

Procedure:

  • Treat A549/DDP cells with this compound (e.g., 10 µg/mL), cisplatin (e.g., 10 µg/mL), or their combination for 48 hours.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence system. β-actin is used as a loading control.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this application note.

Synergistic_Mechanism Tachyplesin_I This compound Cell_Membrane Cancer Cell Membrane Tachyplesin_I->Cell_Membrane Increases Permeability FasL FasL Tachyplesin_I->FasL Upregulates pRIPK1 p-RIPK1 Tachyplesin_I->pRIPK1 Upregulates Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage Apoptosis_M Mitochondrial Apoptosis DNA_Damage->Apoptosis_M Cell_Death Synergistic Cell Death Apoptosis_M->Cell_Death Fas Fas Receptor FasL->Fas DISC DISC Formation Fas->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Apoptosis_E Extrinsic Apoptosis Caspase8->Apoptosis_E Apoptosis_E->Cell_Death Necroptosis Necroptosis pRIPK1->Necroptosis Necroptosis->Cell_Death

Caption: Synergistic antitumor mechanism of this compound and cisplatin.

Experimental_Workflow cluster_0 In Vitro Assays Cell_Culture 1. Cell Culture (A549/DDP) Treatment 2. Treatment (this compound, Cisplatin, Combination) Cell_Culture->Treatment Viability 3a. Cell Viability (MTT Assay) Treatment->Viability Apoptosis 3b. Apoptosis (Flow Cytometry) Treatment->Apoptosis Migration 3c. Migration (Wound Healing) Treatment->Migration Invasion 3d. Invasion (Transwell Assay) Treatment->Invasion Western_Blot 3e. Protein Expression (Western Blot) Treatment->Western_Blot Data_Analysis 4. Data Analysis Viability->Data_Analysis Apoptosis->Data_Analysis Migration->Data_Analysis Invasion->Data_Analysis Western_Blot->Data_Analysis

Caption: General workflow for in vitro antitumor studies.

Logical_Relationship Cisplatin_Resistance Cisplatin Resistance in NSCLC Sensitization Increased Sensitivity to Cisplatin Tachyplesin_I This compound Apoptosis_Necroptosis Induction of Apoptosis & Necroptosis Tachyplesin_I->Apoptosis_Necroptosis Reduced_Tumor_Growth Reduced Tumor Growth & Metastasis Sensitization->Reduced_Tumor_Growth Apoptosis_Necroptosis->Sensitization

Tachyplesin I: A Potent Antimicrobial Peptide Targeting Multidrug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Tachyplesin I, a cationic antimicrobial peptide originally isolated from the hemocytes of the horseshoe crab (Tachypleus tridentatus), has emerged as a promising candidate in the fight against multidrug-resistant (MDR) bacteria. Its potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria, coupled with a multifaceted mechanism of action, makes it a subject of intense research for the development of novel anti-infective therapeutics.

Mechanism of Action

This compound exerts its antimicrobial effects primarily through interaction with and disruption of the bacterial cell membrane.[1][2] Its cationic nature facilitates binding to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[3] This interaction leads to membrane permeabilization, depolarization, and the formation of pores, ultimately causing leakage of intracellular contents and cell death.[1][3][4]

Recent studies have also elucidated a dual-effect mechanism. At lower concentrations, this compound can translocate across the bacterial membrane without causing immediate lysis and interfere with intracellular processes. One key intracellular target identified is the 3-ketoacyl carrier protein reductase (FabG), an essential enzyme in the fatty acid biosynthesis pathway.[5][6] By binding to and inhibiting FabG, this compound disrupts membrane fluidity and integrity from within.[5][6] At higher concentrations, it leads to direct and rapid membrane disruption.[5]

Data Presentation: Antimicrobial Activity of this compound

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound against a range of multidrug-resistant bacteria, as reported in various studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Multidrug-Resistant Gram-Negative Bacteria

Bacterial SpeciesStrainResistance ProfileMIC (µg/mL)Reference
Pseudomonas aeruginosaCGMCC1.2620Multidrug-Resistant10[6]
Pseudomonas aeruginosaClinical StrainMultiresistant-[7]
Escherichia coliATCC 25922-5[6]
Escherichia coliF41-10-30[6]
Aeromonas hydrophilaXS91-4-1-10-20[6]
Burkholderia pseudomalleiK96243-~139 (61.69 µM)[5]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Analogs against Gram-Positive Bacteria

Bacterial SpeciesStrainPeptideMIC (µg/mL)Reference
Staphylococcus aureusATCC 6538This compound-[8]
Staphylococcus aureusATCC 6538Tachyplesin II-[8]
Staphylococcus aureusATCC 6538Tachyplesin III-[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound's antimicrobial properties.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound (lyophilized powder)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer

Procedure:

  • Preparation of this compound Stock Solution: Dissolve lyophilized this compound in sterile distilled water or 0.01% acetic acid to a stock concentration of 1 mg/mL.

  • Bacterial Inoculum Preparation:

    • Inoculate a single bacterial colony into MHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (or a desired starting concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no this compound).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well (wells 1-12).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Time-Kill Kinetics Assay

This assay assesses the rate at which this compound kills a bacterial population over time.

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • MHB or other suitable broth

  • Sterile saline or PBS

  • Sterile tubes or a 96-well plate

  • Plate reader (optional, for OD measurements)

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension as described in the MIC protocol, diluted to approximately 1 x 10⁶ CFU/mL in MHB.

  • Assay Setup:

    • Prepare tubes or wells containing the bacterial suspension and this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).

    • Include a growth control tube with no this compound.

  • Time-Course Sampling:

    • At specified time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Colony Counting: Plate 100 µL of appropriate dilutions onto agar plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Count the number of colonies (CFU) on each plate and calculate the CFU/mL for each time point and concentration. Plot log₁₀ CFU/mL versus time to generate the time-kill curves. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.[9]

Membrane Permeabilization Assay using Propidium Iodide (PI)

This assay uses the fluorescent dye propidium iodide to assess damage to the bacterial cytoplasmic membrane. PI can only enter cells with compromised membranes and fluoresces upon binding to DNA.

Materials:

  • This compound

  • Bacterial culture in mid-logarithmic phase

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Centrifuge the bacterial culture, wash the pellet twice with PBS, and resuspend in PBS to an optical density (OD₆₀₀) of approximately 0.2.

  • Assay:

    • Add the bacterial suspension to cuvettes or wells of a black microplate.

    • Add PI to a final concentration of 10 µg/mL and incubate in the dark for 5-10 minutes.[10]

    • Measure the baseline fluorescence (Excitation: ~535 nm, Emission: ~617 nm).

    • Add this compound at various concentrations to the samples.

    • Monitor the increase in fluorescence intensity over time. A rapid increase indicates membrane permeabilization.

Biofilm Disruption Assay using Crystal Violet

This protocol quantifies the ability of this compound to disrupt pre-formed bacterial biofilms.

Materials:

  • This compound

  • Bacterial culture

  • Tryptic Soy Broth (TSB) or other biofilm-promoting medium

  • 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

  • Plate reader

Procedure:

  • Biofilm Formation:

    • Inoculate the wells of a 96-well plate with a diluted bacterial culture in a biofilm-promoting medium.

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.

  • Treatment with this compound:

    • Gently remove the planktonic cells by washing the wells with PBS.

    • Add fresh medium containing various concentrations of this compound to the wells.

    • Incubate for a further 24 hours.

  • Staining and Quantification:

    • Wash the wells with PBS to remove non-adherent cells.

    • Add 125 µL of 0.1% crystal violet to each well and incubate for 10-15 minutes at room temperature.[11]

    • Wash the wells with water to remove excess stain.

    • Dry the plate.

    • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-595 nm using a plate reader. A decrease in absorbance compared to the untreated control indicates biofilm disruption.

Visualizations: Signaling Pathways and Experimental Workflows

Tachyplesin_Mechanism_of_Action cluster_extracellular Extracellular Tachyplesin_I This compound LPS LPS Tachyplesin_I->LPS Electrostatic Interaction FabG FabG Tachyplesin_I->FabG Translocation & Inhibition Membrane_Disruption Membrane_Disruption LPS->Membrane_Disruption Induces Cell_Death Cell_Death Membrane_Disruption->Cell_Death Leads to Fatty_Acid_Synthesis Fatty_Acid_Synthesis FabG->Fatty_Acid_Synthesis Essential for Fatty_Acid_Synthesis->Cell_Death Inhibition leads to

MIC_Assay_Workflow A Prepare this compound Serial Dilutions in 96-well plate C Inoculate Plate with Bacteria A->C B Prepare Bacterial Inoculum (5x10^5 CFU/mL) B->C D Incubate at 37°C for 18-24 hours C->D E Observe for Visible Growth D->E F Determine MIC E->F

Time_Kill_Assay_Workflow A Prepare Bacterial Suspension (~1x10^6 CFU/mL) B Add this compound (Multiple Concentrations) A->B C Incubate and Collect Aliquots at Different Time Points B->C D Perform Serial Dilutions and Plate on Agar C->D E Incubate Plates and Count Colonies (CFU) D->E F Plot Time-Kill Curve E->F

Biofilm_Disruption_Assay_Workflow A Grow Bacterial Biofilm in 96-well plate B Wash to Remove Planktonic Cells A->B C Treat with this compound B->C D Wash and Stain with 0.1% Crystal Violet C->D E Solubilize Stain with Acetic Acid/Ethanol D->E F Measure Absorbance E->F

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Disulfide Bond Formation in Synthetic Tachyplesin I

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Tachyplesin I. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the critical step of disulfide bond formation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, focusing on the correct formation of its two disulfide bridges.

Q1: What is the correct disulfide bond connectivity for native this compound, and why is it important?

A1: Native this compound has a specific disulfide connectivity that is crucial for its potent antimicrobial and antitumor activities. The correct linkages create a rigid, anti-parallel β-sheet structure.[1] Incorrect pairing of the four cysteine residues results in different isomers, often referred to as "globular" or "beads" conformations, which exhibit significantly reduced biological activity and may have different hemolytic effects.[2] The native conformation is essential for its therapeutic potential.

Q2: I am observing a very low yield of the final, oxidized this compound. What are the potential causes and how can I improve it?

A2: Low yields in disulfide-bridged peptide synthesis are a common issue and can stem from several factors.[3] Key areas to investigate include:

  • Inefficient Oxidation: The choice of oxidizing agent and reaction conditions is critical. Air oxidation can be slow and inefficient.[3]

  • Peptide Aggregation: High concentrations of the linear peptide can lead to the formation of intermolecular disulfide bonds, resulting in oligomers and precipitation instead of the desired intramolecular bonds.[3]

  • Incorrect pH: The pH of the oxidation buffer significantly impacts the rate of disulfide bond formation.[3]

  • Incomplete Deprotection: The presence of remaining protecting groups on the cysteine thiol groups will prevent oxidation.

Troubleshooting Steps for Low Yield:

ParameterRecommendationRationale
Oxidation Method Switch from air oxidation to a chemical oxidant like DMSO, or for sensitive sequences, consider reagents like [Pt(en)2Cl2]2+.[3]Chemical oxidants offer faster and more controlled reactions.
Peptide Concentration Perform the oxidation at a high dilution, typically in the range of 0.1-1 mg/mL.[3]High dilution favors intramolecular disulfide bond formation over intermolecular aggregation.[3]
pH Adjustment The optimal pH for most thiol-disulfide exchange reactions is between 8 and 9.[3]This pH range facilitates the deprotonation of thiol groups, making them more reactive for disulfide bond formation.
Verification of Free Thiols Before initiating oxidation, confirm the complete removal of cysteine protecting groups using Ellman's reagent (DTNB) to quantify free thiols.[3]Ensures that the cysteine residues are available for oxidation.

Q3: My reaction mixture shows significant precipitation and oligomerization during the oxidation step. How can I prevent this?

A3: Aggregation is a frequent challenge, particularly with hydrophobic peptides. To minimize this:

  • High Dilution: As mentioned above, working at low peptide concentrations (0.1-1 mg/mL) is the most effective strategy to favor the formation of intramolecular bonds.[3]

  • Chaotropic Agents: The addition of chaotropic agents like guanidine hydrochloride (GuHCl) or urea to the oxidation buffer can help to disrupt peptide aggregation and improve solubility.

  • Organic Solvents: Incorporating organic solvents such as acetonitrile (ACN) or isopropanol into the aqueous buffer can enhance the solubility of the peptide.

Q4: How can I ensure the correct pairing of the two disulfide bonds in this compound?

A4: Achieving the correct disulfide bond connectivity in peptides with multiple cysteine pairs requires a strategic approach. The most reliable method is to use an orthogonal protection strategy for the cysteine residues.[3][4] This involves using different protecting groups for the cysteine pairs that can be removed under distinct chemical conditions, allowing for the sequential and controlled formation of each disulfide bond.

Commonly Used Orthogonal Cysteine Protecting Groups:

Protecting GroupRemoval Conditions
Trityl (Trt) Mild acid (e.g., TFA/TIS/H2O cocktail)[3]
Acetamidomethyl (Acm) Iodine (I2) in a suitable solvent
tert-Butyl (tBu) Strong acid[3]

By selectively deprotecting one pair of cysteines and performing the first oxidation, followed by the removal of the second pair of protecting groups and a second oxidation, you can direct the formation of the correct disulfide bridges.

Experimental Protocols

Protocol 1: Global Oxidation of Linear this compound

This protocol is suitable for forming both disulfide bonds simultaneously and relies on the peptide folding into its thermodynamically most stable conformation.

  • Preparation of the Linear Peptide: Synthesize the linear this compound peptide using standard solid-phase peptide synthesis (SPPS) protocols. After cleavage from the resin and removal of all side-chain protecting groups (including those on the cysteines), purify the crude peptide by reverse-phase HPLC (RP-HPLC). Lyophilize the purified linear peptide.

  • Verification of Free Thiols: Prepare a stock solution of the linear peptide. Use Ellman's reagent (DTNB) to confirm the presence of free thiol groups.

  • Oxidation Reaction:

    • Dissolve the lyophilized linear peptide in an oxidation buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.5) to a final concentration of 0.1-0.5 mg/mL.[5]

    • Stir the solution gently, open to the atmosphere, at room temperature for 12-24 hours.

    • Alternatively, for a more controlled reaction, add DMSO to the buffer (e.g., 10% v/v) and stir for 4-8 hours.

  • Monitoring the Reaction: Periodically take aliquots from the reaction mixture and analyze by RP-HPLC to monitor the disappearance of the starting material (linear peptide) and the appearance of the product (oxidized this compound).

  • Quenching the Reaction: Once the reaction is complete, acidify the solution with a small amount of acetic acid or formic acid to a pH of 4-5 to stop the oxidation.

  • Purification and Verification: Purify the oxidized this compound by RP-HPLC. Confirm the molecular weight of the final product using mass spectrometry (the mass should be 4 Da less than the fully reduced linear peptide, corresponding to the formation of two disulfide bonds).

Protocol 2: Regioselective Two-Step Disulfide Bond Formation

This protocol uses an orthogonal protection strategy to ensure the correct disulfide bond pairing.

  • Peptide Synthesis with Orthogonal Protection: Synthesize the this compound peptide with two pairs of differentially protected cysteines (e.g., Cys-Acm and Cys-Trt).

  • First Disulfide Bond Formation:

    • Cleave the peptide from the resin while keeping the Acm groups intact.

    • Perform the first oxidation in solution (as described in Protocol 1) to form the disulfide bond between the deprotected cysteine residues.

    • Purify the single-disulfide-bridged intermediate by RP-HPLC.

  • Second Disulfide Bond Formation:

    • Dissolve the purified intermediate in a suitable solvent (e.g., aqueous acetic acid or methanol).

    • Add a solution of iodine to remove the Acm groups and concurrently form the second disulfide bond.

    • Monitor the reaction by RP-HPLC.

  • Quenching and Purification: Quench the reaction with a solution of ascorbic acid or sodium thiosulfate. Purify the final, correctly folded this compound by RP-HPLC.

  • Final Verification: Confirm the molecular weight and purity of the final product using mass spectrometry and analytical RP-HPLC.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_oxidation Disulfide Bond Formation cluster_analysis Purification & Analysis sp_synthesis Solid-Phase Peptide Synthesis cleavage Cleavage & Deprotection sp_synthesis->cleavage purification1 RP-HPLC Purification of Linear Peptide cleavage->purification1 oxidation Oxidation in Dilute Solution (pH 8-9) purification1->oxidation monitoring RP-HPLC Monitoring oxidation->monitoring purification2 Final RP-HPLC Purification monitoring->purification2 ms_analysis Mass Spectrometry Verification purification2->ms_analysis

Caption: General workflow for the synthesis and oxidation of this compound.

troubleshooting_logic start Low Yield or Aggregation Observed check_concentration Is Peptide Concentration < 1 mg/mL? start->check_concentration check_ph Is pH between 8 and 9? check_concentration->check_ph Yes adjust_concentration Decrease Concentration check_concentration->adjust_concentration No check_thiols Are Cysteine Thiols Free? (Ellman's Test) check_ph->check_thiols Yes adjust_ph Adjust pH check_ph->adjust_ph No check_oxidation Is Oxidation Method Optimized? check_thiols->check_oxidation Yes re_deprotect Re-evaluate Deprotection Step check_thiols->re_deprotect No change_oxidant Use Chemical Oxidant (e.g., DMSO) check_oxidation->change_oxidant No success Improved Yield & Purity check_oxidation->success Yes adjust_concentration->check_concentration adjust_ph->check_ph re_deprotect->check_thiols change_oxidant->success

Caption: Troubleshooting decision tree for low yield and aggregation issues.

References

Technical Support Center: Enhancing Tachyplesin I Stability for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the stability of Tachyplesin I for therapeutic use.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is showing rapid degradation in serum. What are the primary causes and how can I mitigate this?

A1: Rapid degradation of this compound in serum is primarily due to proteolysis by serum proteases. This compound, in its linear form, is susceptible to enzymatic cleavage. To mitigate this, consider the following strategies:

  • Backbone Cyclization: Cyclizing the peptide backbone has been shown to significantly enhance stability. For instance, a cyclized analogue of this compound (cTI) showed no degradation after 24 hours in 25% (v/v) human serum, whereas only 25% of the linear this compound remained under the same conditions.[1]

  • Amino Acid Substitution: Introducing strategic amino acid substitutions can improve stability. Analogs such as TP1[F4A] and TP1[I11A] have demonstrated high stability in both mouse and human plasma.[2][3] These modifications can help maintain the essential β-hairpin structure while reducing susceptibility to proteases.[2][3]

Q2: I'm observing high hemolytic activity and cytotoxicity with my this compound analog. What modifications can reduce toxicity while preserving antimicrobial activity?

A2: High hemolytic activity is a significant hurdle for the therapeutic use of this compound.[2][3] The following approaches can help reduce toxicity:

  • Backbone Cyclization: This modification has been demonstrated to reduce toxicity toward human red blood cells.[1][4]

  • Amino Acid Modifications: Modulating the charge and hydrophobicity through residue modification can lead to an improved activity/toxicity index.[2] For example, the analogs TP1[F4A], TP1[I11A], and TP1[C3A,C16A] have shown 26- to 64-fold improved activity/toxicity indices.[2][3]

  • PEGylation: Attaching polyethylene glycol (PEG) to this compound can greatly reduce its cytotoxicity.[5] However, be aware that this modification may also lead to a significant decrease in antimicrobial activity.[5]

Q3: My this compound formulation is showing aggregation and precipitation. What are the potential causes and solutions?

A3: Aggregation of peptides like this compound can be influenced by various factors, including concentration, pH, temperature, and interactions with surfaces.[6] Here are some troubleshooting steps:

  • Formulation Optimization:

    • pH and Buffer Selection: Ensure the pH of your formulation is not near the isoelectric point of the peptide, as this can minimize solubility. Experiment with different buffer systems to find one that enhances stability.

    • Excipients: Consider the use of excipients that can prevent aggregation. However, be cautious as some, like Tween 80, can have a dual effect, inhibiting shaking-induced aggregation but potentially promoting oxidation and aggregation during storage.[6]

  • Handling and Storage:

    • Surface Interactions: Peptides can adsorb to surfaces, which can trigger aggregation.[6] Use low-binding tubes and vials.

    • Storage Conditions: Store the peptide at appropriate temperatures, typically frozen or lyophilized, to minimize aggregation over time.

Troubleshooting Guides

Problem: Inconsistent results in peptide stability assays.

Potential Cause Troubleshooting Step
Inconsistent Plasma/Serum Quality Use pooled plasma/serum from a consistent source to minimize variability between experiments. Ensure proper storage of plasma/serum to maintain enzyme activity.
Precipitation Method Affecting Peptide Recovery Strong acids for protein precipitation can lead to co-precipitation of the peptide.[7][8] Test different precipitation methods, such as using organic solvents (e.g., acetonitrile, methanol), which may offer better peptide recovery.[7][8]
Inaccurate Quantification Ensure your analytical method (e.g., RP-HPLC) is properly validated for the specific this compound analog. Check for co-elution of interfering peaks.

Problem: Loss of antimicrobial activity after modification.

Potential Cause Troubleshooting Step
Disruption of Key Structural Features The β-hairpin structure and the Cys7-Cys12 disulfide bridge are important for broad-spectrum antimicrobial activity.[2] Use structural analysis techniques like NMR to confirm that your modifications have not disrupted this conformation.
Altered Membrane Interaction Modifications can change the peptide's affinity for bacterial membranes.[1][4] Perform membrane binding assays (e.g., Surface Plasmon Resonance) with model lipid vesicles to assess the impact of your modifications on membrane interaction.[1][4]
Reduced Intracellular Penetration For modifications like PEGylation, the bulky addition may hinder penetration of the bacterial outer membrane and peptidoglycan layers.[5]

Data Presentation

Table 1: Antimicrobial and Hemolytic Activity of this compound and its Analogs

PeptideMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureusHC50 (µM) (Hemolytic Activity)
This compound (TI)24~150
Cyclized this compound (cTI)48>200
TP1[F4A]0.51>200
TP1[I11A]12>200

Data compiled from multiple sources for illustrative comparison. Actual values may vary based on experimental conditions.[1][2][4]

Table 2: Stability of this compound and Cyclized this compound in Human Serum

Peptide% Intact Peptide after 24h in 25% Human Serum
This compound (TI)25%
Cyclized this compound (cTI)100%

Data is based on findings from Henriques et al. (2019).[1]

Experimental Protocols

1. Serum Stability Assay

This protocol is a general guideline for assessing the stability of this compound and its analogs in serum.

  • Materials:

    • This compound or analog stock solution (e.g., 1 mg/mL in an appropriate solvent).

    • Human serum (pooled).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Quenching solution: 10% (w/v) Trichloroacetic acid (TCA) in water.[9]

    • Microcentrifuge tubes (low-binding).

    • Incubator or water bath at 37°C.

  • Procedure:

    • Pre-warm the human serum to 37°C.

    • In a microcentrifuge tube, add the peptide stock solution to the serum to achieve a final concentration of 100 µg/mL.[9]

    • Immediately take a 50 µL aliquot for the 0-hour time point and add it to a tube containing 50 µL of 10% TCA to stop enzymatic degradation.[9] Vortex and place on ice.

    • Incubate the remaining serum-peptide mixture at 37°C.

    • Collect 50 µL aliquots at various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours).

    • At each time point, immediately quench the reaction by adding the aliquot to 50 µL of 10% TCA.[9] Vortex and place on ice.

    • After collecting the final time point, incubate all quenched samples on ice for at least 30 minutes to allow for complete protein precipitation.

    • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant for analysis by RP-HPLC.

  • Analysis:

    • Quantify the amount of intact peptide in the supernatant using RP-HPLC with a C18 column and a suitable gradient of acetonitrile in water with 0.1% TFA.

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.

2. Hemolysis Assay

This protocol provides a method for determining the hemolytic activity of this compound analogs.

  • Materials:

    • Fresh human red blood cells (RBCs).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • This compound or analog solutions at various concentrations.

    • Positive control: 1% Triton X-100 in PBS.

    • Negative control: PBS.

  • Procedure:

    • Wash RBCs three times with PBS by centrifugation and resuspension.

    • Prepare a 2% (v/v) suspension of RBCs in PBS.

    • In a 96-well plate, add 50 µL of the peptide solutions at different concentrations to triplicate wells.

    • Add 50 µL of the RBC suspension to each well.

    • Include positive and negative controls.

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate to pellet the intact RBCs.

    • Carefully transfer 50 µL of the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

  • Analysis:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

    • Determine the HC50 value, which is the concentration of the peptide that causes 50% hemolysis.

Visualizations

Tachyplesin_Mechanism cluster_extracellular Extracellular cluster_bacterial_membrane Bacterial Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Bacterial Inner Membrane cluster_cytoplasm Cytoplasm Tachyplesin_I This compound LPS Lipopolysaccharide (LPS) Tachyplesin_I->LPS Binds to Membrane_Disruption Membrane Disruption/ Toroidal Pore Formation LPS->Membrane_Disruption Leads to Tachyplesin_Translocation Translocation Membrane_Disruption->Tachyplesin_Translocation Allows for Leakage Leakage of Intracellular Contents Membrane_Disruption->Leakage Causes FabG FabG Enzyme Tachyplesin_Translocation->FabG Targets DNA_RNA_Binding Binding to DNA/RNA Tachyplesin_Translocation->DNA_RNA_Binding Can lead to Inhibition Inhibition of Fatty Acid Biosynthesis FabG->Inhibition Inhibition of Cell_Death Cell Death Inhibition->Cell_Death Leakage->Cell_Death Synthesis_Inhibition Inhibition of Macromolecule Synthesis DNA_RNA_Binding->Synthesis_Inhibition Synthesis_Inhibition->Cell_Death Peptide_Stability_Workflow Start Start: Prepare Peptide and Serum Samples Incubation Incubate Peptide with Serum at 37°C Start->Incubation Time_Points Collect Aliquots at Specific Time Points Incubation->Time_Points Quenching Quench Enzymatic Activity (e.g., with TCA) Time_Points->Quenching Precipitation Precipitate Serum Proteins Quenching->Precipitation Centrifugation Centrifuge to Pellet Precipitated Proteins Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Containing Peptide Centrifugation->Supernatant_Collection Analysis Analyze by RP-HPLC Supernatant_Collection->Analysis Quantification Quantify Remaining Intact Peptide Analysis->Quantification End End: Determine Degradation Rate Quantification->End

References

How to prevent Tachyplesin I degradation in serum stability assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Tachyplesin I in serum stability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in serum a concern?

This compound is a cationic, antimicrobial peptide with a β-hairpin structure, originally isolated from the hemocytes of the horseshoe crab (Tachypleus tridentatus). Its amino acid sequence is KWCFRVCYRGICYRRCR. Like many therapeutic peptides, this compound is susceptible to degradation by proteases present in serum, which can significantly shorten its half-life and complicate the assessment of its therapeutic potential. Understanding and preventing this degradation is crucial for accurate in vitro evaluation and preclinical development.

Q2: What is the primary mechanism of this compound degradation in serum?

The primary mechanism of this compound degradation in serum is proteolytic cleavage by serum proteases. Due to its high content of basic amino acids, particularly arginine (R) and lysine (K), this compound is a prime substrate for trypsin-like serine proteases, which preferentially cleave peptide bonds at the C-terminal side of these residues.

Q3: What is the expected half-life of unmodified this compound in human serum?

Studies have shown that unmodified this compound is rapidly degraded in human serum. In one study, only 25% of the peptide remained intact after 24 hours of incubation in 25% (v/v) human serum. This highlights the necessity of implementing stabilization strategies for accurate assessment in serum-based assays.

Q4: What are the most effective strategies to prevent this compound degradation in serum stability assays?

The most effective strategies involve structural modifications to the peptide and the use of protease inhibitors in the assay itself. Key approaches include:

  • Backbone Cyclization: Connecting the N- and C-termini of the peptide creates a cyclic structure that is highly resistant to exopeptidases and sterically hinders access for endopeptidases.[1][2]

  • Incorporation of Non-natural Amino Acids: Replacing L-amino acids at cleavage sites with D-amino acids or other non-natural amino acid analogs can prevent recognition by proteases.

  • Use of Protease Inhibitor Cocktails: Adding a mixture of protease inhibitors to the serum can inactivate a broad spectrum of proteases, thereby preserving the peptide's integrity during the assay.

Troubleshooting Guide: Common Issues in this compound Serum Stability Assays

Issue Potential Cause(s) Recommended Solution(s)
Rapid and complete degradation of this compound observed at the first time point. 1. High intrinsic protease activity in the serum lot.2. Inadequate concentration or spectrum of protease inhibitors.3. Suboptimal sample handling (e.g., prolonged incubation at room temperature before quenching).1. Test different lots of serum to find one with lower proteolytic activity.2. Increase the concentration of the protease inhibitor cocktail or use a cocktail with broader specificity. Consider adding specific inhibitors for serine proteases.3. Ensure rapid quenching of the enzymatic reaction at each time point by immediately adding a protein precipitation agent like trichloroacetic acid (TCA) and placing the sample on ice.
Inconsistent degradation rates between replicate experiments. 1. Variability in serum aliquots (e.g., repeated freeze-thaw cycles).2. Inconsistent incubation temperatures.3. Pipetting errors leading to incorrect peptide or serum concentrations.1. Aliquot serum upon receipt and avoid repeated freeze-thaw cycles.2. Use a calibrated incubator with stable temperature control.3. Use calibrated pipettes and ensure thorough mixing of the peptide and serum.
Interfering peaks in the HPLC chromatogram. 1. Incomplete precipitation of serum proteins.2. Contaminants from reagents or labware.1. Optimize the protein precipitation step. Ensure the final TCA concentration is sufficient (e.g., 3-5%) and allow adequate incubation time on ice.2. Use high-purity reagents (e.g., HPLC-grade solvents) and clean labware.
Modified this compound analog still shows significant degradation. 1. The specific modification may not be effective against all relevant serum proteases.2. The modification may have altered the peptide's conformation, exposing new cleavage sites.1. Combine different stabilization strategies, such as using a modified peptide in conjunction with protease inhibitors.2. Characterize the degradation products using mass spectrometry to identify the new cleavage sites and inform further peptide design.

Data Summary: Stability of this compound and its Analogs in Human Serum

The following table summarizes the stability of this compound and its modified analog in 25% (v/v) human serum after 24 hours of incubation at 37°C.

PeptideModification% Remaining after 24hReference
This compoundNone (Wild-Type)25%
cTIBackbone Cyclization100%

Experimental Protocols

Protocol 1: Serum Stability Assay for this compound

This protocol outlines a standard procedure for assessing the stability of this compound in human serum.

Materials:

  • This compound (or analog) stock solution (e.g., 1 mg/mL in sterile water)

  • Human serum (pooled, sterile-filtered)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v in water)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Incubator at 37°C

  • Refrigerated microcentrifuge

  • RP-HPLC system with a C18 column

Procedure:

  • Preparation of Serum: Thaw a fresh aliquot of human serum and dilute it to 25% (v/v) with sterile PBS. Pre-incubate the diluted serum at 37°C for 15 minutes.

  • Initiation of Reaction: Add the this compound stock solution to the pre-warmed serum to a final peptide concentration of 50 µM. Vortex briefly to mix.

  • Time Point Sampling: Immediately take a 100 µL aliquot for the 0-hour time point and transfer it to a microcentrifuge tube containing 50 µL of 10% TCA to precipitate proteins and stop the enzymatic reaction. Vortex and place on ice.

  • Incubation: Incubate the remaining peptide-serum mixture at 37°C.

  • Subsequent Time Points: Collect additional 100 µL aliquots at desired time points (e.g., 1, 2, 4, 8, and 24 hours) and quench the reaction as described in step 3.

  • Protein Precipitation: After collecting the final time point, incubate all quenched samples on ice for at least 30 minutes to ensure complete protein precipitation.

  • Sample Clarification: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Sample Analysis: Carefully collect the supernatant and analyze it by RP-HPLC.

  • Quantification: The percentage of remaining peptide at each time point is calculated by comparing the peak area of the peptide in the chromatogram to the peak area at the 0-hour time point.

RP-HPLC Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm or 280 nm

Protocol 2: Use of Protease Inhibitor Cocktail

To actively prevent degradation during the assay, a broad-spectrum protease inhibitor cocktail can be added to the serum.

  • Reconstitute a commercially available broad-spectrum protease inhibitor cocktail (e.g., from Sigma-Aldrich, Thermo Fisher Scientific, or Tocris Bioscience) according to the manufacturer's instructions to create a 100x stock solution.

  • Add the 100x protease inhibitor cocktail to the diluted serum to a final concentration of 1x.

  • Proceed with the serum stability assay as described in Protocol 1.

A typical broad-spectrum protease inhibitor cocktail for mammalian cell lysates contains inhibitors for serine, cysteine, and metalloproteases, such as:

  • AEBSF

  • Aprotinin

  • Bestatin

  • E-64

  • Leupeptin

  • Pepstatin A

  • EDTA (for metalloproteases, can be excluded if they are not a concern)

Visualizations

Tachyplesin_Degradation_Pathway Tachyplesin_I This compound (Intact Peptide) Cleavage_Sites Cleavage at C-terminus of Arginine (R) and Lysine (K) residues Tachyplesin_I->Cleavage_Sites Serum_Proteases Serum Proteases (e.g., Trypsin-like Serine Proteases) Serum_Proteases->Cleavage_Sites Degraded_Fragments Degraded Peptide Fragments Cleavage_Sites->Degraded_Fragments Loss_Of_Activity Loss of Biological Activity Degraded_Fragments->Loss_Of_Activity

Caption: Degradation pathway of this compound by serum proteases.

Serum_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Peptide_Stock This compound Stock Mix Mix and Vortex Peptide_Stock->Mix Serum Human Serum (25%) Serum->Mix Incubate Incubate at 37°C Mix->Incubate Time_Points Collect Aliquots (0, 1, 2, 4, 8, 24h) Incubate->Time_Points Quench Quench with TCA Time_Points->Quench Precipitate Precipitate Proteins (on ice) Quench->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Analyze Analyze Supernatant by RP-HPLC Centrifuge->Analyze Quantify Quantify Peak Area Analyze->Quantify

Caption: Experimental workflow for a this compound serum stability assay.

Troubleshooting_Logic cluster_solutions Potential Solutions Start High this compound Degradation Observed Cyclization Backbone Cyclization Start->Cyclization Structural Modification D_Amino_Acids Incorporate D-Amino Acids Start->D_Amino_Acids Structural Modification Protease_Inhibitors Add Protease Inhibitors Start->Protease_Inhibitors Assay Modification Optimize_Assay Optimize Assay Conditions (e.g., serum lot, quenching) Start->Optimize_Assay Assay Modification

References

Addressing solubility issues of Tachyplesin I in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tachyplesin I. The information is designed to address common challenges, particularly those related to solubility in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound is a cationic antimicrobial peptide (AMP) originally isolated from the hemocytes of the horseshoe crab (Tachypleus tridentatus). Its structure is characterized by a β-hairpin fold stabilized by two disulfide bonds. This amphipathic structure, with distinct hydrophobic and cationic regions, is crucial for its antimicrobial activity but also contributes to potential solubility challenges.

PropertyValueReference
Molecular Weight ~2263.7 g/mol [1]
Amino Acid Sequence KWCFRVCYRGICYRRCR-NH₂[1]
Net Charge at pH 7.4 +7[2]
Structure β-hairpin with two disulfide bonds[1]
Solubility in DMSO ≥ 100 mg/mL[3]
Aqueous Solubility Variable, prone to aggregation in high ionic strength buffers[4][5]

Q2: Why am I having trouble dissolving this compound in my buffer?

The cationic and amphipathic nature of this compound can lead to self-aggregation and precipitation, especially in buffers with high ionic strength, such as Phosphate Buffered Saline (PBS). The positively charged residues on the peptide can interact with salt ions in the buffer, reducing its solubility.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For a concentrated stock solution, sterile, anhydrous Dimethyl Sulfoxide (DMSO) is recommended, in which this compound is highly soluble (≥ 100 mg/mL)[3]. For many biological assays where DMSO might interfere, sterile, deionized water or a low ionic strength buffer (e.g., 10 mM HEPES) can be used to prepare a fresh stock solution immediately before use.

Q4: How can I prevent my this compound solution from precipitating when I dilute it into my experimental buffer?

To avoid precipitation upon dilution of a DMSO stock solution into an aqueous buffer, it is crucial to add the peptide stock solution to the buffer dropwise while vortexing or stirring the buffer. This prevents the formation of localized high concentrations of the peptide that can lead to aggregation[4].

Q5: Is this compound stable in solution?

Lyophilized this compound is stable when stored at -20°C or -80°C. Once dissolved, stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months[3]. Aqueous solutions are less stable and should ideally be prepared fresh for each experiment. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: this compound powder is not dissolving in my aqueous buffer (e.g., PBS).
  • Cause: The high ionic strength of the buffer is likely causing the cationic peptide to precipitate.

  • Solution Workflow:

    G A Start: this compound powder B Attempt to dissolve a small amount in sterile, deionized water. A->B C Does it dissolve? B->C D Prepare stock in water. Dilute carefully into final buffer. C->D Yes E No C->E F Dissolve in minimal anhydrous DMSO to create a concentrated stock. E->F G Add DMSO stock dropwise to vigorously stirring aqueous buffer. F->G H Solution is ready for use. G->H

Issue 2: My this compound solution is clear initially but becomes cloudy or shows precipitate over time.
  • Cause: The peptide may be slowly aggregating at the storage temperature or due to interactions with components in the buffer over time.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: The most reliable solution is to prepare the this compound solution immediately before each experiment.

    • Storage Conditions: If storage is necessary, filter-sterilize the solution and store it in aliquots at -80°C to minimize freeze-thaw cycles.

    • Lower Concentration: Try working with a lower stock concentration if experimentally feasible.

    • Buffer Composition: If possible, reduce the ionic strength of your experimental buffer.

Issue 3: I observe inconsistent results in my biological assays.
  • Cause: This could be due to variations in the amount of soluble, active this compound. Aggregation can lead to a decrease in the effective concentration of the monomeric peptide.

  • Solutions:

    • Quantify Peptide Concentration: After preparing your solution, centrifuge it at high speed (e.g., >10,000 x g) for 15 minutes to pellet any aggregates and measure the concentration of the supernatant using a suitable method (e.g., UV absorbance at 280 nm, considering the tryptophan and tyrosine content).

    • Consistent Preparation: Follow a strict and consistent protocol for solution preparation for all experiments.

    • Sonication: Brief sonication of the peptide solution in a water bath sonicator may help to break up small aggregates. However, use this method with caution as prolonged sonication can damage the peptide.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • For DMSO Stock (Recommended for long-term storage):

    • Allow the lyophilized this compound vial to equilibrate to room temperature before opening.

    • Add a sufficient volume of anhydrous DMSO to achieve a high concentration stock (e.g., 10-20 mg/mL).

    • Vortex gently until the peptide is completely dissolved.

    • Aliquot into smaller volumes to avoid multiple freeze-thaw cycles.

    • Store at -20°C or -80°C.

  • For Aqueous Stock (for immediate use):

    • Allow the lyophilized this compound vial to equilibrate to room temperature.

    • Add sterile, deionized water or a low-salt buffer (e.g., 10 mM HEPES, pH 7.4) to the desired concentration (e.g., 1 mg/mL).

    • Gently vortex or pipette up and down to dissolve. Brief, gentle sonication can be used if necessary.

    • Use the solution immediately. Do not store aqueous solutions for extended periods.

Protocol 2: Dilution of this compound for Cell-Based Assays
  • Pre-warm your cell culture medium to the desired temperature (e.g., 37°C).

  • Calculate the volume of your this compound stock solution needed to achieve the final desired concentration in your assay. Ensure the final concentration of DMSO is non-toxic to your cells (typically <0.5%).

  • Place the required volume of cell culture medium in a sterile tube.

  • While vigorously vortexing the medium, add the calculated volume of the this compound stock solution drop by drop.

  • Continue vortexing for another 10-15 seconds to ensure homogeneity.

  • Use this freshly prepared this compound-containing medium for your experiment.

Mechanism of Action: Interaction with Bacterial Membranes

This compound exerts its antimicrobial effect primarily by disrupting the integrity of bacterial cell membranes. Its cationic nature facilitates an initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the hydrophobic residues of the peptide insert into the lipid bilayer, leading to membrane permeabilization through the formation of "toroidal pores".[6][7][8][9] In this model, the peptide molecules, along with the lipid monolayers, bend inward to form a pore, leading to leakage of intracellular contents and ultimately cell death.

G cluster_0 Extracellular Space cluster_1 Membrane Interaction and Disruption A This compound Monomers C Electrostatic Attraction A->C B Bacterial Cell Membrane (Negatively Charged) B->C D Hydrophobic Insertion into Lipid Bilayer C->D E Peptide Aggregation on Membrane Surface D->E F Formation of Toroidal Pores E->F G Membrane Permeabilization F->G H Leakage of Intracellular Contents (Ions, ATP, etc.) G->H I Cell Death H->I

Caption: this compound's mechanism of action on bacterial membranes.

References

Technical Support Center: Optimizing Tachyplesin I Concentration for Anticancer Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Tachyplesin I in anticancer assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the effective design and execution of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions that may arise during the experimental process.

Peptide Handling and Storage

  • Question: My this compound peptide is difficult to dissolve. What is the recommended procedure?

    • Answer: this compound is a cationic peptide and may require specific conditions for complete dissolution. It is recommended to reconstitute lyophilized this compound in sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS) at a concentration higher than your final working concentration. Gentle vortexing or brief sonication can aid in dissolution. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials and storing them at -20°C or -80°C.

  • Question: I am observing variability in my results between different batches of this compound. What could be the cause?

    • Answer: Batch-to-batch variability can be a concern with synthetic peptides. This can be due to differences in peptide purity, counter-ion content, or aggregation state. It is crucial to obtain a certificate of analysis (CoA) for each batch, detailing its purity and concentration. To minimize variability, it is advisable to purchase a larger single batch for a complete set of experiments.

Anticancer Assay Optimization

  • Question: What is a good starting concentration range for this compound in a cytotoxicity assay?

    • Answer: Based on published data, the effective concentration of this compound and its analogs can range from low micromolar (µM) to tens of micromolars, depending on the cancer cell line.[1] A good starting point for a dose-response experiment would be a range from 0.1 µM to 100 µM. Refer to the data table below for specific IC50 values on various cell lines.

  • Question: My results from the MTT assay are inconsistent or show high background. What are the potential issues?

    • Answer: Inconsistent MTT assay results can stem from several factors:

      • Peptide Interference: Cationic peptides like this compound can sometimes interact with the negatively charged MTT reagent, leading to false-positive results. It is advisable to include a control with this compound in cell-free media to check for any direct reduction of MTT.

      • Cell Seeding Density: An inappropriate cell number can lead to unreliable results. Ensure you have determined the optimal seeding density for your specific cell line in a 96-well plate format to ensure logarithmic growth during the assay period.

      • Incomplete Formazan Solubilization: Ensure the formazan crystals are fully dissolved before reading the absorbance. Incomplete solubilization is a common source of variability.

      • Incubation Times: Optimize the incubation time for both the this compound treatment and the MTT reagent for your specific cell line and experimental conditions.

  • Question: I am not observing the expected apoptotic effects of this compound. What should I check?

    • Answer: If you are not observing apoptosis, consider the following:

      • Time-Course: Apoptosis is a dynamic process. You may need to perform a time-course experiment to identify the optimal time point for detecting apoptotic markers after this compound treatment.

      • Concentration: The concentration of this compound may be too low to induce a detectable apoptotic response. Try a higher concentration range based on initial cytotoxicity data.

      • Assay Sensitivity: Ensure your chosen apoptosis assay is sensitive enough to detect the level of apoptosis induced. Flow cytometry-based assays using Annexin V and Propidium Iodide (PI) are generally more sensitive than some colorimetric methods.[2][3]

      • Cell Line Specificity: The apoptotic response to this compound can be cell-line dependent. Some cell lines may be more resistant or utilize different cell death pathways.

Data Presentation

Table 1: Cytotoxicity of this compound and its Analogs against Various Cancer Cell Lines

PeptideCell LineCancer TypeIC50 / CC50 (µM)Reference
This compoundMM96LMelanoma1.5 ± 0.1[1]
This compoundHT144Melanoma1.7 ± 0.2[1]
This compoundWM164Melanoma2.5 ± 0.1[1]
This compoundHeLaCervical Cancer13.1 ± 1.2[1]
cTI (cyclic this compound)MM96LMelanoma1.4 ± 0.1[1]
cTI (cyclic this compound)HT144Melanoma1.2 ± 0.1[1]
cTI (cyclic this compound)WM164Melanoma2.4 ± 0.2[1]
cTI (cyclic this compound)HeLaCervical Cancer6.7 ± 0.6[1]
This compoundA549Non-small cell lung cancerNot specified, but showed significant inhibition[4]
This compoundH460Non-small cell lung cancerNot specified, but showed significant inhibition[4]

Experimental Protocols

1. MTT Assay for Cell Viability

This protocol is designed to assess the effect of this compound on cancer cell viability.

Materials:

  • This compound (lyophilized)

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in sterile water or PBS.

    • Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without this compound) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

2. Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol outlines the detection of apoptosis by flow cytometry.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period. Include an untreated control.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.

    • Live cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reconstitute Reconstitute this compound Treatment Treat with this compound (Dose-Response) Reconstitute->Treatment Cell_Culture Culture Cancer Cells Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Read_Absorbance Read Absorbance (570nm) Formazan_Solubilization->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50 Tachyplesin_Signaling_Pathway cluster_membrane Cell Membrane cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_necroptosis Necroptosis Pathway Tachyplesin This compound Membrane_Disruption Membrane Disruption Tachyplesin->Membrane_Disruption FasL FasL Tachyplesin->FasL increases Mitochondria Mitochondria Tachyplesin->Mitochondria induces stress pRIPK1 p-RIPK1 Tachyplesin->pRIPK1 increases Fas Fas Receptor FasL->Fas FADD FADD Fas->FADD Caspase8 Caspase-8 FADD->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis pRIPK1->Apoptosis Caspase3->Apoptosis

References

Technical Support Center: Enhancing the Therapeutic Index of Tachyplesin I Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Tachyplesin I and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows high antimicrobial activity but also high hemolytic activity. How can I improve its therapeutic index?

A1: Enhancing the therapeutic index of this compound derivatives often involves modulating the peptide's physicochemical properties to increase its selectivity for bacterial membranes over mammalian cell membranes. Here are some strategies:

  • Amino Acid Substitution: Systematically replacing amino acid residues can alter hydrophobicity and charge distribution. For instance, substituting hydrophobic residues with less hydrophobic ones can decrease hemolytic activity. An alanine scan is a common starting point to identify key residues influencing activity and toxicity.[1] Novel peptides with 26- to 64-fold improved activity/toxicity indices have been designed, including TP1[F4A], TP1[I11A], and TP1[C3A,C16A].[1][2][3]

  • Modulating Hydrophobicity: Reducing the overall hydrophobicity of the peptide can often decrease its toxicity to mammalian cells, including hemolytic activity.[4] However, a balance must be maintained, as excessive reduction in hydrophobicity can also lead to a loss of antimicrobial activity.

  • PEGylation: Attaching polyethylene glycol (PEG) chains to the peptide can significantly reduce its cytotoxicity.[5] While this modification may sometimes lead to a decrease in antimicrobial activity, the overall therapeutic index can be improved.[5]

  • Backbone Cyclization: Cyclizing the peptide backbone has been shown to improve stability in human serum and reduce toxicity towards human red blood cells, thereby enhancing the therapeutic potential.[6][7]

  • Deletion of Cysteines: A derivative of this compound where all four cysteines were deleted (CDT) showed retained antimicrobial activity but abolished hemolytic activity up to 200 μg/mL.[8] This suggests that the disulfide bridges, while important for the native structure, may not be essential for antimicrobial action and contribute to hemolysis.[8]

Q2: I am having trouble with the synthesis and purification of my this compound derivative. What are some common issues and how can I troubleshoot them?

A2: The synthesis and purification of antimicrobial peptides (AMPs) can be challenging due to their physicochemical properties. Here are some common issues and solutions:

  • Peptide Insolubility: Highly hydrophobic this compound derivatives may be difficult to dissolve. Try dissolving the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) before adding the aqueous buffer.[4] Sonication can also help in dissolving aggregated peptides.[4]

  • Low Purity after Synthesis: If the purity of your synthesized peptide is low, consider optimizing the solid-phase peptide synthesis (SPPS) protocol. This may involve using different coupling reagents or performing double coupling steps for difficult amino acid additions.[4]

  • Difficult Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[4] The choice of column and gradient conditions is critical and should be tailored to the hydrophobicity of your specific derivative.

  • Recombinant Production Issues: If you are producing the peptide recombinantly, low yield can be a problem. One study reported an efficient method using a thioredoxin fusion protein expressed in E. coli, which yielded 17 mg/L of culture medium.[9]

Q3: How can I accurately determine the Minimum Inhibitory Concentration (MIC) of my this compound derivative?

A3: The MIC is a crucial measure of antimicrobial activity. A standard method is the broth microdilution assay. A detailed protocol is provided in the "Experimental Protocols" section below. Consistent and reproducible results depend on careful control of experimental conditions, including bacterial strain, growth phase, inoculum density, and incubation time.

Q4: My experimental results for hemolytic activity are not consistent. What could be the cause?

A4: Inconsistent hemolytic activity results can arise from several factors:

  • Source and Age of Red Blood Cells (RBCs): The source and freshness of RBCs can impact their fragility. It is recommended to use fresh erythrocytes for each experiment.[8]

  • RBC Concentration: The final concentration of RBCs in the assay should be standardized.

  • Incubation Time and Temperature: Ensure consistent incubation times and temperatures as these can affect the rate of hemolysis.

  • Peptide Storage and Handling: Improper storage can lead to peptide degradation or aggregation, affecting its activity. Store lyophilized peptides at -20°C or -80°C and reconstitute them immediately before use.[4]

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
High variance in MIC values Inconsistent inoculum size. Bacterial contamination. Improper serial dilutions.Standardize the bacterial inoculum using a spectrophotometer (OD600). Use aseptic techniques to prevent contamination. Carefully prepare serial dilutions and use fresh peptide stock solutions.
Peptide precipitation during assay Low peptide solubility in the assay medium. High peptide concentration.Dissolve the peptide in a small amount of a suitable solvent (e.g., DMSO) before adding it to the assay medium. Determine the solubility limit of your peptide in the assay buffer.
No antimicrobial activity observed Peptide degradation. Inactive peptide batch. Resistant bacterial strain.Store peptides properly and handle them on ice. Verify the peptide's identity and purity by mass spectrometry and HPLC. Use a known susceptible control strain to validate the assay.
High background hemolysis Lysis of RBCs due to handling. Contamination of buffers.Handle RBCs gently during washing steps. Use sterile, pyrogen-free buffers.

Quantitative Data Summary

The following table summarizes the antimicrobial and hemolytic activities of this compound and some of its derivatives. The therapeutic index (TI) is often calculated as the ratio of the concentration causing 50% hemolysis (HC50) to the MIC. A higher TI indicates greater selectivity for bacterial cells.

PeptideSequenceMIC (µM) vs. E. coliMIC (µM) vs. S. aureusHC50 (µM)Therapeutic Index (vs. E. coli)Reference
This compound (TP1) KWCFRVCYRGICYRRCR-NH2242512.5[2][8]
TP1[F4A] KWCA RVCYRGICYRRCR-NH248>200>50[2]
TP1[I11A] KWCFRVCYRGA CYRRCR-NH2816>200>25[2]
TP1[C3A,C16A] KWA FRVA YRGICYRRCR-NH248>200>50[2]
CDT KWFRVYRGIYRRR-NH2816>200 µg/mL>25[8]

Note: The values presented are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
  • Bacterial Culture: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C with shaking.

  • Inoculum Preparation: Dilute the overnight culture in fresh broth to achieve a starting concentration of approximately 1 x 10^8 CFU/mL (OD600 ≈ 0.1). Further dilute this to a final inoculum density of 5 x 10^5 CFU/mL in the assay plate.[10]

  • Peptide Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Perform two-fold serial dilutions of the peptide in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the absorbance at 600 nm.[10]

Hemolytic Activity Assay
  • Red Blood Cell (RBC) Preparation: Obtain fresh red blood cells (e.g., sheep or human). Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend them in PBS to a final concentration of 4% (v/v).[8][11]

  • Peptide Dilutions: Prepare serial dilutions of the peptide in PBS in a 96-well microtiter plate.

  • Assay: Add the washed RBC suspension to each well containing the peptide dilutions.

  • Controls: Include a negative control (RBCs in PBS only) and a positive control (RBCs with 0.1% Triton X-100 for 100% hemolysis).[10]

  • Incubation: Incubate the plate at 37°C for 1 hour.[8]

  • Measurement: Centrifuge the plate (e.g., 1000 x g for 5 minutes) to pellet the intact RBCs. Carefully transfer the supernatant to a new 96-well plate.

  • Data Analysis: Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin. Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100.[12][13][14]

Cytotoxicity Assay (MTT or XTT Assay)
  • Cell Culture: Seed mammalian cells (e.g., HEK293 or HeLa) in a 96-well plate at a density of 5 x 10^3 cells/well and incubate overnight to allow for cell attachment.[10]

  • Peptide Treatment: Replace the medium with fresh serum-free medium containing serial dilutions of the peptide. Include a vehicle control (medium with the same concentration of the peptide solvent).

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Cell Viability Measurement: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions. This allows viable cells to metabolize the reagent into a colored formazan product.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Visualizations

Signaling Pathway of this compound

This compound primarily acts by disrupting the bacterial cell membrane. Its cationic nature facilitates interaction with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[15][16] This interaction leads to membrane permeabilization, potentially through the formation of pores, causing leakage of intracellular contents and ultimately cell death.[16] Some evidence also suggests that this compound can translocate across the membrane and interact with intracellular targets, such as DNA and RNA, inhibiting macromolecule synthesis.[15][16]

Tachyplesin_Signaling_Pathway Tachyplesin This compound Derivative BacterialMembrane Bacterial Cell Membrane Tachyplesin->BacterialMembrane Electrostatic Interaction LPS_TA Lipopolysaccharides (LPS) / Teichoic Acids (TA) Tachyplesin->LPS_TA Binds to IntracellularTargets Intracellular Targets Tachyplesin->IntracellularTargets Translocation DNA_RNA DNA / RNA Tachyplesin->DNA_RNA Binds to MembranePermeabilization Membrane Permeabilization LPS_TA->MembranePermeabilization leads to PoreFormation Pore Formation MembranePermeabilization->PoreFormation IntracellularLeakage Leakage of Intracellular Contents PoreFormation->IntracellularLeakage CellDeath Bacterial Cell Death IntracellularLeakage->CellDeath Inhibition Inhibition of Macromolecule Synthesis DNA_RNA->Inhibition Inhibition->CellDeath

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Workflow for Therapeutic Index Determination

The determination of the therapeutic index involves assessing both the antimicrobial activity (MIC) and the toxicity to mammalian cells (e.g., hemolytic activity, HC50).

Therapeutic_Index_Workflow Start Start: this compound Derivative MIC_Assay Antimicrobial Susceptibility Testing (MIC) Start->MIC_Assay Hemolysis_Assay Hemolytic Activity Assay (HC50) Start->Hemolysis_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50) Start->Cytotoxicity_Assay Calculate_TI Calculate Therapeutic Index (TI) MIC_Assay->Calculate_TI Hemolysis_Assay->Calculate_TI Cytotoxicity_Assay->Calculate_TI Analyze Analyze Results & Optimize Derivative Calculate_TI->Analyze

Caption: Workflow for determining the therapeutic index of this compound derivatives.

Logical Relationship for Enhancing Therapeutic Index

Improving the therapeutic index requires a logical approach of iterative design, synthesis, and testing to achieve high antimicrobial potency with low host cell toxicity.

Logical_Relationship Design Design Derivative (e.g., Amino Acid Substitution) Synthesize Synthesize & Purify Peptide Design->Synthesize Test In Vitro Testing (MIC, Hemolysis, Cytotoxicity) Synthesize->Test Evaluate Evaluate Therapeutic Index Test->Evaluate HighTI High Therapeutic Index (Lead Candidate) Evaluate->HighTI Yes LowTI Low Therapeutic Index Evaluate->LowTI No Redesign Redesign Derivative LowTI->Redesign Redesign->Design

Caption: Iterative cycle for the development of this compound derivatives with an improved therapeutic index.

References

Validation & Comparative

Tachyplesin I versus Polymyxin B: A Comparative Analysis of Their Mechanisms of Action Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of two potent antimicrobial peptides, Tachyplesin I and Polymyxin B, against Gram-negative bacteria. By presenting supporting experimental data, detailed methodologies, and visual representations of their modes of action, this document aims to be a valuable resource for researchers in the field of antimicrobial drug development.

Introduction

The rise of multidrug-resistant Gram-negative bacteria poses a significant threat to global health, necessitating the exploration of alternative antimicrobial agents. This compound, a cationic antimicrobial peptide isolated from the hemocytes of the horseshoe crab, and Polymyxin B, a well-established antibiotic of bacterial origin, are both recognized for their potent activity against these challenging pathogens. While both peptides target the bacterial membrane, their precise mechanisms of interaction and the resulting physiological consequences for the bacteria exhibit notable differences. This guide delves into a side-by-side comparison of their mechanisms of action, supported by available experimental evidence.

Overview of Mechanisms of Action

This compound and Polymyxin B share a common primary target: the outer membrane of Gram-negative bacteria. However, the specifics of their interactions with membrane components and the subsequent downstream effects differ.

Polymyxin B primarily acts by targeting the lipid A moiety of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2] The cationic peptide electrostatically interacts with the negatively charged phosphate groups of lipid A, displacing essential divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer.[1][2] This disruption leads to increased permeability of the outer membrane, allowing Polymyxin B to access and subsequently disrupt the inner cytoplasmic membrane, causing leakage of intracellular contents and ultimately cell death.[1][2] Some evidence also suggests that Polymyxin B may have secondary intracellular targets, including the inhibition of respiratory enzymes.

This compound also initiates its attack by interacting with the bacterial outer membrane. It binds to LPS and phospholipids, leading to the permeabilization of the outer membrane.[3] Following this initial breach, this compound depolarizes the cytoplasmic membrane, a crucial step in its bactericidal activity.[3] The formation of pores or channels in the membrane is a proposed mechanism for this depolarization.[4] Interestingly, this compound has been shown to be effective against some Polymyxin B-resistant strains that have modified LPS, suggesting that its interaction with the outer membrane may not be solely dependent on the canonical lipid A structure targeted by Polymyxin B.[3] Furthermore, some studies propose that this compound may also have intracellular targets, such as interfering with DNA, RNA, and protein synthesis, or inhibiting specific enzymes like 3-ketoacyl carrier protein reductase (FabG).[4][5]

Comparative Performance Data

The following tables summarize the available quantitative data comparing the antimicrobial activity of this compound and its analogs with Polymyxin B and its analogs.

Table 1: Minimum Inhibitory Concentrations (MICs) against Pseudomonas aeruginosa

CompoundP. aeruginosa ATCC 27853 (mg/L)Multiresistant P. aeruginosa Clinical Isolate (mg/L)
Tachyplesin III44
Colistin (Polymyxin E)48

Data extracted from Cirioni et al., 2007. This study used Tachyplesin III and Colistin (Polymyxin E), which are close analogs of this compound and Polymyxin B, respectively.

Table 2: In Vivo Efficacy in a Mouse Sepsis Model with Multiresistant Pseudomonas aeruginosa

Treatment GroupLethality Rate (%)
Control (no treatment)100
Tachyplesin III30
Colistin (Polymyxin E)30
Imipenem80
Tachyplesin III + Imipenem10
Colistin + Imipenem15

Data extracted from Cirioni et al., 2007. This study highlights the in vivo efficacy of Tachyplesin III and its potential for synergistic activity with other antibiotics.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and compare the mechanisms of action of antimicrobial peptides like this compound and Polymyxin B.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

Protocol:

  • Bacterial Culture Preparation: A single colony of the test bacterium is used to inoculate a sterile broth medium (e.g., Mueller-Hinton Broth). The culture is incubated at 37°C with agitation until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.

  • Peptide Preparation: The antimicrobial peptides are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: An equal volume of the standardized bacterial suspension is added to each well of the microtiter plate containing the serially diluted peptides. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth (turbidity) is observed.

Outer Membrane Permeabilization Assay (NPN Uptake Assay)

Objective: To assess the ability of an antimicrobial peptide to permeabilize the outer membrane of Gram-negative bacteria.

Protocol:

  • Bacterial Culture Preparation: Bacteria are grown to the mid-logarithmic phase, harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., 5 mM HEPES, pH 7.2).

  • Fluorescent Probe Addition: The fluorescent probe N-(1-naphthyl)phenylenediamine (NPN) is added to the bacterial suspension to a final concentration of 10 µM. NPN exhibits weak fluorescence in aqueous environments but becomes highly fluorescent in the hydrophobic interior of cell membranes.

  • Peptide Addition and Measurement: The antimicrobial peptide is added to the bacterial suspension at various concentrations. The increase in fluorescence, corresponding to the uptake of NPN into the permeabilized outer membrane, is monitored over time using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm. The fluorescence intensity is typically normalized to a positive control, such as a high concentration of Polymyxin B, which is known to cause complete outer membrane permeabilization.

Inner Membrane Depolarization Assay (DiSC₃(5) Assay)

Objective: To measure the depolarization of the cytoplasmic membrane potential caused by an antimicrobial peptide.

Protocol:

  • Bacterial Culture Preparation: Bacteria are grown to the mid-logarithmic phase, harvested, washed, and resuspended in a buffer containing a low concentration of potassium (e.g., 5 mM HEPES, 20 mM glucose, 0.1 M KCl, pH 7.2).

  • Fluorescent Dye Loading: The membrane potential-sensitive dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) is added to the bacterial suspension (e.g., to a final concentration of 1 µM). The dye accumulates in polarized membranes, leading to self-quenching of its fluorescence.

  • Peptide Addition and Measurement: After the dye has fully loaded and the fluorescence signal has stabilized, the antimicrobial peptide is added. Depolarization of the inner membrane causes the release of the dye into the cytoplasm, resulting in an increase in fluorescence. The change in fluorescence is monitored using a fluorometer with an excitation wavelength of approximately 622 nm and an emission wavelength of around 670 nm.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action for this compound and Polymyxin B.

PolymyxinB_Mechanism cluster_extracellular Extracellular Space cluster_bacterium Gram-Negative Bacterium PolymyxinB Polymyxin B OuterMembrane Outer Membrane PolymyxinB->OuterMembrane 3. Disrupts Integrity LPS LPS PolymyxinB->LPS 1. Binds to Lipid A InnerMembrane Inner Membrane OuterMembrane->InnerMembrane 4. Permeabilizes DivalentCations Mg²⁺/Ca²⁺ LPS->DivalentCations 2. Displaces DivalentCations->LPS stabilizes Cytoplasm Cytoplasm InnerMembrane->Cytoplasm 5. Leakage of contents CellDeath Cell Death Cytoplasm->CellDeath

Caption: Mechanism of action of Polymyxin B on Gram-negative bacteria.

TachyplesinI_Mechanism cluster_extracellular Extracellular Space cluster_bacterium Gram-Negative Bacterium TachyplesinI This compound OuterMembrane Outer Membrane (LPS & Phospholipids) TachyplesinI->OuterMembrane 1. Binds & Permeabilizes InnerMembrane Inner Membrane TachyplesinI->InnerMembrane 3. Depolarizes (Pore Formation) IntracellularTargets Intracellular Targets (e.g., FabG, DNA/RNA) TachyplesinI->IntracellularTargets 5. Inhibits (potential) OuterMembrane->InnerMembrane 2. Translocates Cytoplasm Cytoplasm InnerMembrane->Cytoplasm 4. Leakage CellDeath Cell Death Cytoplasm->CellDeath IntracellularTargets->CellDeath

Caption: Proposed mechanism of action of this compound on Gram-negative bacteria.

Conclusion

Both this compound and Polymyxin B are potent antimicrobial peptides with a primary mechanism of action involving the disruption of the Gram-negative bacterial membrane. Polymyxin B's action is well-characterized and hinges on its specific interaction with the lipid A component of LPS. This compound, while also targeting the bacterial membrane, appears to have a more multifaceted mechanism that may involve different membrane components and potentially intracellular targets. This difference may account for its activity against certain Polymyxin B-resistant strains.

The available comparative data, although limited to analogs and specific bacterial strains, suggests that Tachyplesin peptides have comparable in vitro and in vivo efficacy to polymyxins. Further direct comparative studies of this compound and Polymyxin B against a broader range of clinically relevant Gram-negative pathogens are warranted to fully elucidate their relative strengths and weaknesses. Such studies will be crucial in guiding the development of new and effective therapies to combat the growing threat of antimicrobial resistance.

References

A Comparative Analysis of Hemolytic Activity: Tachyplesin I vs. Melittin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic peptides often requires a thorough evaluation of their toxicological profiles. A critical aspect of this evaluation is the assessment of hemolytic activity, the ability of a substance to rupture red blood cells (erythrocytes). This guide provides a detailed comparison of the hemolytic activity of two well-characterized peptides: Tachyplesin I, an antimicrobial peptide derived from the horseshoe crab, and Melittin, the principal toxic component of bee venom. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.

Quantitative Comparison of Hemolytic Activity

The hemolytic potential of a peptide is typically quantified by its HC50 value, which represents the concentration of the peptide required to induce 50% hemolysis of a red blood cell suspension. A lower HC50 value indicates greater hemolytic activity.

PeptideHC50 (µM)Source
This compound 34.9 ± 2.8[1]
Melittin > 2 (induces 100% hemolysis at concentrations above 2 µM)[1]

As the data indicates, Melittin is a significantly more potent hemolytic agent than this compound, causing complete hemolysis at concentrations where this compound exhibits minimal activity.

Mechanism of Action

Both this compound and Melittin exert their hemolytic effects through direct interactions with the erythrocyte membrane, leading to its disruption and the release of hemoglobin. However, the precise molecular mechanisms differ.

This compound: This cationic and amphipathic peptide is thought to induce membrane permeability through mechanisms such as the "barrel-stave" or "toroidal pore" models[2]. In the barrel-stave model, the peptides insert into the membrane, forming a pore-like structure. In the toroidal pore model, the peptides induce the lipid monolayer to bend inward, creating a pore lined by both the peptides and the lipid head groups. The primary action is the physical disruption of the membrane integrity.

Melittin: Melittin, an amphipathic α-helical peptide, also acts by disrupting the cell membrane[3]. It is known to form pores in lipid bilayers, leading to cell lysis. In the context of other cell types, Melittin has been shown to modulate various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways, which are typically associated with apoptosis and inflammation rather than the immediate lytic events of hemolysis[4][5]. The rapid hemolysis caused by Melittin is primarily attributed to its potent membrane-disrupting properties.

Experimental Protocols

The following is a generalized protocol for a standard hemolysis assay used to determine the hemolytic activity of peptides like this compound and Melittin.

Hemolysis Assay Protocol

1. Preparation of Red Blood Cells (RBCs):

  • Obtain fresh whole blood containing an anticoagulant (e.g., heparin, EDTA).
  • Centrifuge the blood at 1,000 x g for 10 minutes at 4°C to pellet the RBCs.
  • Carefully remove the supernatant (plasma and buffy coat).
  • Wash the RBC pellet three times with sterile, cold phosphate-buffered saline (PBS), pH 7.4. After each wash, centrifuge at 1,000 x g for 5 minutes and discard the supernatant.
  • After the final wash, resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).

2. Peptide Preparation:

  • Prepare stock solutions of this compound and Melittin in an appropriate solvent (e.g., sterile water or PBS).
  • Perform serial dilutions of the peptide stock solutions in PBS to achieve the desired concentration range for testing.

3. Hemolysis Assay:

  • In a 96-well microtiter plate, add 100 µL of the 2% RBC suspension to each well.
  • Add 100 µL of the various peptide dilutions to the wells containing the RBCs.
  • Controls:
  • Negative Control (0% Hemolysis): Add 100 µL of PBS to RBCs.
  • Positive Control (100% Hemolysis): Add 100 µL of 1% Triton X-100 to RBCs.
  • Incubate the plate at 37°C for 1 hour.

4. Measurement of Hemolysis:

  • After incubation, centrifuge the microtiter plate at 1,000 x g for 5 minutes to pellet the intact RBCs.
  • Carefully transfer 100 µL of the supernatant from each well to a new, flat-bottomed 96-well plate.
  • Measure the absorbance of the supernatant at 540 nm using a microplate reader. The absorbance is proportional to the amount of hemoglobin released.

5. Data Analysis:

  • Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
  • Plot the percentage of hemolysis against the peptide concentration to generate a dose-response curve.
  • Determine the HC50 value from the dose-response curve.

Visualizations

Experimental Workflow

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis RBC_Prep Prepare 2% RBC Suspension Incubation Incubate RBCs with Peptides (1h, 37°C) RBC_Prep->Incubation Peptide_Prep Prepare Peptide Dilutions Peptide_Prep->Incubation Centrifugation Centrifuge to Pellet Intact RBCs Incubation->Centrifugation Abs_Measure Measure Supernatant Absorbance (540 nm) Centrifugation->Abs_Measure Calculation Calculate % Hemolysis & HC50 Abs_Measure->Calculation

Experimental workflow for the hemolysis assay.
Mechanism of Action: this compound

Tachyplesin_Mechanism cluster_membrane Erythrocyte Membrane Membrane Lipid Bilayer Pore Membrane Pore Formation (Barrel-Stave or Toroidal Pore) Membrane->Pore Disrupts Integrity Peptide This compound Peptide->Membrane Binds to Membrane Lysis Hemolysis Pore->Lysis

Proposed membrane disruption mechanism of this compound.
Mechanism of Action: Melittin

Melittin_Mechanism cluster_membrane Erythrocyte Membrane Membrane Lipid Bilayer Pore Pore Formation Membrane->Pore Forms Pores Peptide Melittin Peptide->Membrane Inserts into Membrane Lysis Hemolysis Pore->Lysis

Pore formation mechanism of Melittin leading to hemolysis.

References

Tachyplesin I: A Potent Antimicrobial Peptide Against Multidrug-Resistant Bacteria, A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of multidrug-resistant (MDR) bacteria necessitates the exploration of novel antimicrobial agents. Tachyplesin I, a cationic antimicrobial peptide isolated from the hemocytes of the horseshoe crab (Tachypleus tridentatus), has emerged as a promising candidate. This guide provides a comparative analysis of the efficacy of this compound against various MDR strains versus conventional antibiotics, supported by available experimental data.

Mechanism of Action: A Dual Assault on Bacterial Defenses

This compound exerts its potent bactericidal activity through a multi-pronged approach, primarily targeting the bacterial cell membrane and key intracellular processes.[1][2]

  • Membrane Disruption: this compound binds to the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria, leading to membrane permeabilization and the formation of toroidal pores.[2][3] This disrupts the integrity of the cell membrane, causing leakage of intracellular contents and ultimately cell death.

  • Inhibition of Fatty Acid Biosynthesis: Beyond membrane disruption, this compound can translocate into the bacterial cytoplasm and inhibit the 3-ketoacyl carrier protein reductase (FabG), a crucial enzyme in the fatty acid biosynthesis pathway (FASII).[1][4][5] By binding to the active site of FabG, this compound disrupts the production of essential fatty acids required for maintaining the bacterial membrane's fluidity and integrity.[1][4]

  • Interaction with Signaling Pathways: An analogue of this compound has been shown to induce a bacterial resistance mechanism involving the activation of the QseC/B two-component signaling system.[6] This suggests that this compound's activity may also be linked to the modulation of bacterial signaling cascades that regulate virulence and survival.

Comparative Efficacy: this compound vs. Conventional Antibiotics

The following tables summarize the available data on the Minimum Inhibitory Concentrations (MICs) of this compound and conventional antibiotics against various multidrug-resistant bacterial strains. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental methodologies.

Table 1: Efficacy Against MDR Pseudomonas aeruginosa

Antimicrobial AgentStrain(s)MIC Range (µg/mL)Reference(s)
This compound Clinical Isolates10 - >160[7]
Ciprofloxacin PAO1, PA140.125 - 0.25[8]
Clinical Isolates32 - 64 (MIC₅₀/₉₀)[9]
Meropenem PAO1, PA140.25[8]
Clinical Isolates4 - 32 (MIC₅₀/₉₀)[9]
Gentamicin PAO1, PA142 - 4[8]

Table 2: Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Antimicrobial AgentStrain(s)MIC Range (µg/mL)Reference(s)
This compound S. aureusNot specified[3]
Vancomycin Clinical Isolates0.25 - 2[10]
Clinical Isolates0.5 - 2 (MIC₉₀ 2.0)[11]
Linezolid Clinical Isolates0.25 - 4[10]
Clinical IsolatesMIC ≥ 2 in multiple clones[11]
Daptomycin Clinical Isolates0.06 - 1[10]
Clinical IsolatesMIC creep observed[11]

Table 3: Efficacy Against MDR Klebsiella pneumoniae

Antimicrobial AgentStrain(s)MIC Range (µg/mL)Reference(s)
This compound Not specifiedNot specified
Ceftazidime Clinical Isolates≥64 (for some resistant strains)[12]
Imipenem Clinical IsolatesNo significant difference with Ceftazidime[13]
Amikacin Clinical IsolatesCombination therapy failure reported[12]
Ceftazidime/avibactam KPC-producingMIC₅₀/₉₀: 1/2[14]

Table 4: Efficacy Against MDR Acinetobacter baumannii

Antimicrobial AgentStrain(s)MIC Range (µg/mL)Reference(s)
This compound Not specifiedNot specified
Colistin Clinical IsolatesAll susceptible in one study[15]
Clinical IsolatesGenerally preferred over Tigecycline[16]
Tigecycline Clinical Isolates10.7% resistant in one study[15]
Clinical IsolatesComparable clinical success to Colistin in one study[17]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key indicator of antimicrobial efficacy. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound and conventional antibiotic stock solutions

  • Sterile pipette tips and multichannel pipettor

Procedure:

  • A serial two-fold dilution of the antimicrobial agents is prepared in CAMHB directly in the 96-well plates.

  • The bacterial inoculum is prepared and diluted in CAMHB to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Each well is inoculated with the bacterial suspension.

  • Control wells containing only broth (sterility control) and broth with bacterial inoculum (growth control) are included.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible bacterial growth is observed.

Time-Kill Kinetic Assay

Time-kill assays provide information on the dynamic interaction between an antimicrobial agent and a bacterial strain over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • This compound and conventional antibiotic solutions at desired concentrations (e.g., 1x, 2x, 4x MIC)

  • Sterile culture tubes or flasks

  • Apparatus for serial dilutions and plating (e.g., sterile saline, agar plates)

Procedure:

  • A bacterial suspension is prepared in CAMHB to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • The antimicrobial agent is added to the bacterial suspension at the desired concentration. A growth control with no antimicrobial is included.

  • The cultures are incubated at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each culture.

  • Serial dilutions of the aliquots are performed in sterile saline.

  • Aliquots of the dilutions are plated onto agar plates and incubated at 37°C for 18-24 hours.

  • The number of viable colonies is counted to determine the CFU/mL at each time point.

  • The results are plotted as log₁₀ CFU/mL versus time.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action of this compound and a general workflow for its efficacy testing.

Tachyplesin_Mechanism Tachyplesin This compound Membrane Bacterial Membrane Tachyplesin->Membrane Binds to Pore Pore Formation & Membrane Permeabilization Tachyplesin->Pore Cytoplasm Cytoplasm Tachyplesin->Cytoplasm Translocates into Inhibition Inhibition of FabG Activity Tachyplesin->Inhibition Modulation Modulation of QseC/B Signaling Tachyplesin->Modulation LPS LPS Leakage Leakage of Intracellular Contents Pore->Leakage Death1 Cell Death Leakage->Death1 FabG FabG Enzyme FASII Fatty Acid Biosynthesis (FASII) FabG->FASII Catalyzes step in Inhibition->FabG MembraneIntegrity Disruption of Membrane Integrity Inhibition->MembraneIntegrity Death2 Cell Death MembraneIntegrity->Death2 QseC QseC Sensor Kinase QseB QseB Response Regulator QseC->QseB Phosphorylates Virulence Virulence Gene Expression QseB->Virulence Regulates Modulation->QseC

Caption: Proposed mechanism of action of this compound.

Efficacy_Testing_Workflow Start Start: Isolate MDR Bacterial Strains MIC Determine MICs (this compound vs. Conventional Antibiotics) Start->MIC MBC Determine MBCs MIC->MBC TimeKill Perform Time-Kill Kinetic Assays MIC->TimeKill Data Collect and Analyze Quantitative Data MBC->Data TimeKill->Data Compare Compare Efficacy Profiles Data->Compare Conclusion Draw Conclusions on Comparative Efficacy Compare->Conclusion

Caption: General workflow for comparative efficacy testing.

Conclusion

This compound demonstrates significant potential as a therapeutic agent against multidrug-resistant bacteria due to its rapid and potent bactericidal activity and its multifaceted mechanism of action that targets both the bacterial membrane and essential intracellular pathways. While the available data suggests favorable activity compared to some conventional antibiotics, more direct, head-to-head comparative studies are warranted to fully elucidate its therapeutic potential. The continued investigation into the efficacy and mechanisms of this compound and other antimicrobial peptides is crucial in the ongoing battle against antibiotic resistance.

References

Tachyplesin I vs. LL-37: A Comparative Analysis of Antimicrobial and Immunomodulatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the distinct biological activities of two potent host defense peptides.

In the landscape of antimicrobial peptides (AMPs) as potential therapeutic agents, Tachyplesin I and LL-37 stand out for their robust biological activities. This compound, isolated from the hemocytes of the horseshoe crab (Tachypleus tridentatus), and LL-37, the only human cathelicidin, both exhibit broad-spectrum antimicrobial properties. However, their immunomodulatory functions and mechanisms of action present a more nuanced picture, offering different strategic advantages for drug development. This guide provides an objective comparison of their antimicrobial and immunomodulatory effects, supported by experimental data and detailed methodologies.

Antimicrobial Activity: A Head-to-Head Comparison

Both this compound and LL-37 demonstrate potent activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria. Their primary mechanism of antimicrobial action involves the disruption of microbial cell membranes.[1][2]

This compound is a cationic, cyclic peptide that adopts an antiparallel β-sheet structure.[2] This structure is crucial for its interaction with the negatively charged components of microbial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria.[3][4] this compound can permeabilize the outer and inner membranes, leading to depolarization and eventual cell death.[2][5] Some studies suggest it may also have intracellular targets, inhibiting the synthesis of DNA, RNA, and proteins.[3][6]

LL-37 is a linear, amphipathic α-helical peptide.[1] Its cationic nature facilitates its binding to negatively charged bacterial membranes, leading to membrane disruption through various proposed mechanisms, including the formation of toroidal pores or via a "carpet" model.[1][7] LL-37 can also translocate across the bacterial membrane to interact with intracellular targets.[1]

Quantitative Comparison of Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The following table summarizes the MIC values of this compound and LL-37 against various common pathogens as reported in the literature. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

PathogenThis compound MIC (µg/mL)LL-37 MIC (µg/mL)References
Escherichia coli>160 (resistant mutant)<10 - 64[6][8][9]
Pseudomonas aeruginosa5 - 20<10 - 64[6][8][9]
Staphylococcus aureus~20 (biofilm)<10 - >128[8][10][11]
Burkholderia pseudomallei61.6947.29[12]
Enterococcus faecalis27.93 (bacteriostatic)Not specified in source[13]
Candida albicansNot specified in sourceResistant in high salt[8]

Immunomodulatory Effects: A Tale of Two Peptides

Beyond their direct antimicrobial actions, both this compound and LL-37 exhibit significant immunomodulatory activities, a crucial aspect for their therapeutic potential. However, the extent and nature of these effects differ considerably.

LL-37 is well-documented as a multifaceted immunomodulator with both pro-inflammatory and anti-inflammatory properties.[14][15] It can chemoattract immune cells such as neutrophils, monocytes, and T cells to the site of infection.[16] LL-37 can modulate the production of a wide array of cytokines and chemokines. For instance, it can induce the release of pro-inflammatory cytokines like IL-6 and IL-8, but also the anti-inflammatory cytokine IL-10.[14][17] This dual activity allows for a finely tuned immune response. LL-37 exerts its immunomodulatory effects by interacting with various host cell receptors, including G-protein coupled receptors like formyl peptide receptor-like 1 (FPRL1), P2X7 purinergic receptors, and epidermal growth factor receptor (EGFR).[16][18] It can also modulate Toll-like receptor (TLR) signaling, suppressing TLR4 activation by binding to LPS while enhancing signaling through TLR3, TLR7, and TLR9 when complexed with nucleic acids.[15][19]

The immunomodulatory properties of This compound are less extensively characterized. It is known to have a high affinity for LPS, a potent endotoxin that triggers a strong inflammatory response.[3] By binding to and neutralizing LPS, this compound can mitigate the excessive inflammation associated with Gram-negative bacterial infections.[3][4] However, detailed studies on its direct effects on cytokine production and immune cell signaling are not as abundant as for LL-37.

Signaling Pathways in Immunomodulation

The following diagrams illustrate the known signaling pathways influenced by LL-37.

LL37_Signaling cluster_extracellular Extracellular cluster_receptors Membrane Receptors cluster_intracellular Intracellular Signaling LL-37 LL-37 FPRL1 FPRL1 LL-37->FPRL1 Binds P2X7R P2X7R LL-37->P2X7R Activates EGFR EGFR LL-37->EGFR Transactivates TLR4 TLR4 LL-37->TLR4 Inhibits TLR9 TLR9 LL-37->TLR9 Enhances Cytokine/Chemokine Production Cytokine/Chemokine Production LL-37->Cytokine/Chemokine Production Direct/Indirect LPS LPS LPS->TLR4 Activates Self-DNA/RNA Self-DNA/RNA Self-DNA/RNA->TLR9 Activates (in endosome) Chemotaxis Chemotaxis FPRL1->Chemotaxis Inflammasome Activation Inflammasome Activation P2X7R->Inflammasome Activation Cell Proliferation Cell Proliferation EGFR->Cell Proliferation Type I IFN Production Type I IFN Production TLR9->Type I IFN Production Inflammasome Activation->Cytokine/Chemokine Production

LL-37 Immunomodulatory Signaling Pathways.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of comparative analysis. Below are standardized methodologies for key assays used to evaluate the antimicrobial and immunomodulatory properties of these peptides.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[6]

Workflow:

Workflow for MIC Determination.

Materials:

  • Test peptide (this compound or LL-37)

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the peptide in a suitable solvent.

  • Perform serial two-fold dilutions of the peptide in CAMHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve the final desired concentration in the wells.

  • Add the bacterial suspension to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions.

  • Visually inspect the plates for turbidity or measure the optical density at 600 nm to determine the MIC.

Cytokine Production Assay

The effect of the peptides on cytokine production by immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or macrophages) can be measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

Workflow:

Workflow for Cytokine Production Assay.

Materials:

  • Test peptide

  • Isolated immune cells

  • Cell culture medium (e.g., RPMI-1640)

  • Stimulants (e.g., LPS)

  • Commercially available ELISA kits for the cytokines of interest

  • Microplate reader

Procedure:

  • Seed the immune cells in a 96-well cell culture plate and allow them to adhere.

  • Prepare different concentrations of the peptide and any co-stimulants.

  • Add the prepared solutions to the cells and incubate.

  • After incubation, centrifuge the plate and carefully collect the supernatants.

  • Perform the ELISA according to the manufacturer's instructions to measure the cytokine concentrations in the supernatants.

Conclusion

This compound and LL-37 are both formidable antimicrobial agents with significant therapeutic potential. This compound's potent and rapid bactericidal activity, coupled with its ability to neutralize endotoxins, makes it a strong candidate for treating acute bacterial infections, particularly those caused by Gram-negative bacteria.

LL-37, while also a potent antimicrobial, offers a more complex and nuanced therapeutic profile due to its extensive immunomodulatory activities. Its ability to orchestrate the immune response, by recruiting immune cells and modulating cytokine production, suggests its utility in a broader range of applications, including wound healing and the treatment of infections in immunocompromised individuals. However, its pro-inflammatory potential also necessitates careful consideration of dose and application to avoid exacerbating inflammatory conditions.

The choice between this compound and LL-37 for a specific therapeutic application will depend on the desired outcome: potent, direct antimicrobial killing with endotoxin neutralization (this compound) versus a combined antimicrobial and immunomodulatory approach (LL-37). Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their respective strengths and weaknesses and to guide the rational design of novel peptide-based therapeutics.

References

Evaluating Tachyplesin I analogs with reduced cytotoxicity and enhanced stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tachyplesin I, a potent antimicrobial peptide (AMP) isolated from the horseshoe crab (Tachypleus tridentatus), has garnered significant interest for its broad-spectrum activity against bacteria and fungi. However, its clinical development has been hampered by significant cytotoxicity, particularly its high hemolytic activity against mammalian red blood cells.[1][2][3][4] This guide provides a comparative evaluation of various this compound analogs engineered to mitigate this cytotoxicity while preserving or enhancing antimicrobial efficacy and stability. We present key experimental data, detailed methodologies for relevant assays, and visual representations of experimental workflows and proposed mechanisms of action to aid researchers in the selection and development of promising therapeutic candidates.

Analogs of this compound: Strategies for Reduced Cytotoxicity and Enhanced Stability

Several strategies have been employed to modify the structure of this compound, a cationic, β-hairpin peptide, to improve its therapeutic index.[1][5] These modifications primarily focus on altering the peptide's hydrophobicity, charge, and structural stability. Key approaches include:

  • Amino Acid Substitution: Replacing specific amino acid residues can modulate the peptide's amphipathicity and charge distribution, leading to a more favorable interaction with microbial membranes over mammalian cells. Notable examples include TP1[F4A] and TP1[I11A], where single amino acid substitutions have resulted in significantly improved activity/toxicity indices.[1][2][3] Another analog, TP1[C3A,C16A], also shows promise.[3]

  • Backbone Cyclization: Cyclizing the peptide backbone has been shown to enhance stability against proteolytic degradation in human serum and reduce hemolytic activity.[6][7][8][9] The cyclized analog, cTI, maintains potent antimicrobial and anticancer properties.[6][7]

  • PEGylation: The attachment of polyethylene glycol (PEG) to this compound has been demonstrated to significantly reduce its cytotoxicity. However, this modification can also lead to a decrease in antimicrobial activity.[10]

  • Cysteine Deletion: An analog with all four cysteine residues deleted, known as CDT, has been shown to completely abolish hemolytic activity while retaining its antimicrobial properties.[11]

Comparative Data of this compound and Its Analogs

The following tables summarize the available quantitative data on the antimicrobial and cytotoxic activities of this compound and its key analogs.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µM)

PeptideE. coliS. aureusP. aeruginosaC. albicans
This compound1.6 - 3.11.6 - 6.33.1 - 12.53.1
TP1[F4A]3.16.312.56.3
TP1[I11A]6.312.52512.5
cTI2-4 fold higher than TI2-4 fold higher than TI2-4 fold higher than TINot Reported
CDT81632Not Reported

Note: Data is compiled from multiple sources and ranges may reflect variations in experimental conditions and bacterial strains.

Table 2: Cytotoxicity Data

PeptideHemolytic Activity (HC50 in µM)Cytotoxicity against HeLa cells (IC50 in µM)
This compound~25 - 50~13.1
TP1[F4A]>200Not Reported
TP1[I11A]>200Not Reported
cTI>128Not Reported
CDT>200Not Reported

Note: HC50 is the concentration of peptide causing 50% hemolysis. IC50 is the concentration of peptide causing 50% inhibition of cell growth.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Hemolytic Assay

This assay measures the ability of a peptide to lyse red blood cells.

Materials:

  • Fresh human or mouse red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) as a positive control

  • Peptide stock solutions of known concentrations

  • 96-well microtiter plates (V-bottom or round-bottom)

  • Microplate reader

Procedure:

  • Collect fresh blood and wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 10 minutes) and resuspension.

  • Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

  • Serially dilute the test peptides in PBS in a 96-well plate.

  • Add the RBC suspension to each well containing the peptide dilutions, PBS (negative control), or Triton X-100 (positive control).

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate to pellet the intact RBCs.

  • Transfer the supernatant to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

MTT Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well flat-bottom microtiter plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Remove the medium and add fresh medium containing serial dilutions of the test peptides. Include wells with medium only (blank) and cells with medium but no peptide (negative control).

  • Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Abs_sample / Abs_negative_control) * 100

Serum Stability Assay

This assay evaluates the stability of a peptide in the presence of serum proteases.

Materials:

  • Human or mouse serum

  • Peptide stock solutions

  • Urea (6 M)

  • Trichloroacetic acid (TCA, 20%)

  • High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

  • Incubate the test peptide at a final concentration (e.g., 50 µM) in 50% human serum at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Stop the enzymatic degradation by adding an equal volume of 6 M urea, followed by protein precipitation with 20% TCA.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact peptide.

  • The percentage of intact peptide at each time point is calculated relative to the amount at time zero.

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis Peptide Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis & Selection start This compound (Wild-Type) analogs Design & Synthesize Analogs (Substitution, Cyclization, etc.) start->analogs antimicrobial Antimicrobial Activity (MIC Assay) analogs->antimicrobial cytotoxicity Cytotoxicity (Hemolysis & MTT Assays) analogs->cytotoxicity stability Stability (Serum Stability Assay) analogs->stability comparison Compare Analogs to Wild-Type antimicrobial->comparison cytotoxicity->comparison stability->comparison selection Select Lead Candidates (High Therapeutic Index) comparison->selection

Caption: Experimental workflow for evaluating this compound analogs.

Proposed Signaling Pathway of this compound-Induced Cytotoxicity

G cluster_membrane Cell Membrane Interaction cluster_effects Cellular Effects TPI This compound binding Electrostatic binding to anionic membrane components TPI->binding insertion Hydrophobic insertion into lipid bilayer binding->insertion pore Toroidal Pore Formation insertion->pore fabg Inhibition of Intracellular Targets (e.g., FabG) insertion->fabg disruption Membrane Disruption & Increased Permeability pore->disruption leakage Ion Leakage & Loss of Membrane Potential disruption->leakage lysis Cell Lysis (Hemolysis) leakage->lysis

Caption: Proposed mechanism of this compound cytotoxicity.

References

Synergistic effects of Tachyplesin I with other anticancer agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synergistic Effects of Tachyplesin I with Anticancer Agents

This compound, a cationic antimicrobial peptide isolated from the hemocytes of the horseshoe crab (Tachypleus tridentatus), has demonstrated potent anticancer activities. Beyond its standalone efficacy, emerging research highlights its significant potential to work in synergy with conventional chemotherapeutic agents, offering a promising avenue to enhance treatment efficacy and overcome drug resistance. This guide provides a comprehensive comparison of the synergistic effects of this compound with other anticancer agents, supported by available experimental data.

Synergistic Effects with Cisplatin

The combination of this compound and cisplatin has shown notable synergistic effects, particularly in cisplatin-resistant non-small cell lung cancer (NSCLC) cells. Studies indicate that this compound can re-sensitize resistant cancer cells to cisplatin, allowing for a reduction in the effective dose of this highly toxic chemotherapy drug.

Quantitative Analysis of Synergism

While specific Combination Index (CI) and Dose Reduction Index (DRI) values are not consistently reported in a standardized tabular format across studies, the collective evidence strongly supports a synergistic interaction. The Chou-Talalay method is a standard for quantifying drug synergism, where a CI value less than 1 indicates synergy.

Table 1: Summary of Synergistic Effects of this compound and Cisplatin

Cell LineCancer TypeAssayObserved EffectQuantitative Data (CI/DRI)Reference
A549/DDPNon-Small Cell Lung Cancer (Cisplatin-Resistant)MTT Assay, Colony Formation AssayThis compound significantly enhanced the inhibitory effect of cisplatin on cell proliferation and colony formation.Data not presented in CI/DRI format, but synergistic effects were statistically significant.[1][2]
HL-60, K-562LeukemiaMTT Assay, Flow CytometryThis compound selectively sensitized cancer cells to cisplatin, allowing for a decreased effective dose of cisplatin.Synergism observed at specific concentration ratios; detailed CI/DRI values not provided.[3]

Note: The lack of standardized reporting of CI and DRI values in the available literature is a limitation. Future studies should aim to provide this quantitative data to allow for more direct comparisons.

Synergistic Effects with Other Anticancer Agents

Currently, there is a notable lack of published research investigating the synergistic effects of this compound in combination with other widely used anticancer agents such as doxorubicin and paclitaxel. This represents a significant gap in the literature and a promising area for future investigation. The membrane-permeabilizing and apoptosis-inducing properties of this compound suggest that it could potentially synergize with a broader range of chemotherapeutics that have different mechanisms of action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies on this compound and cisplatin synergy.

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: A549/DDP cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of this compound, cisplatin, or a combination of both for 24 to 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[4]

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: A549/DDP cells are treated with this compound, cisplatin, or their combination for a specified period (e.g., 24 hours).

  • Cell Harvesting: Cells are harvested by trypsinization and washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Colony Formation Assay

This assay assesses the long-term proliferative potential of cancer cells.

  • Cell Seeding: A549/DDP cells are seeded in 6-well plates at a low density (e.g., 500 cells/well).

  • Treatment: Cells are treated with this compound, cisplatin, or their combination at various concentrations.

  • Incubation: The plates are incubated for approximately 10-14 days to allow for colony formation. The medium is replaced every 3 days.

  • Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. The number of colonies (typically defined as clusters of ≥50 cells) is counted.[5]

Signaling Pathways and Mechanisms of Synergy

The synergistic effect of this compound and cisplatin in resistant cancer cells is attributed to the modulation of key signaling pathways involved in programmed cell death.

Synergy_Pathway Tachyplesin_I This compound CancerCell Cisplatin-Resistant Cancer Cell Tachyplesin_I->CancerCell Increases membrane permeability FasL FasL Tachyplesin_I->FasL Upregulates Necroptosis_Pathway Necroptosis Pathway Tachyplesin_I->Necroptosis_Pathway Activates Cisplatin Cisplatin Cisplatin->CancerCell DNA_Damage DNA Damage Cisplatin->DNA_Damage Fas Fas Receptor DISC DISC Formation Fas->DISC FasL->Fas Binds to Caspase8 Caspase-8 Activation DISC->Caspase8 Mitochondria Mitochondria Caspase8->Mitochondria Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis pRIPK1 p-RIPK1 Necroptosis_Pathway->pRIPK1 MLKL MLKL Activation pRIPK1->MLKL Necroptosis Necroptosis MLKL->Necroptosis DNA_Damage->Apoptosis

Figure 1: this compound and Cisplatin Synergistic Signaling Pathway. This diagram illustrates how this compound enhances cisplatin-induced cell death. This compound upregulates FasL, leading to the activation of the extrinsic apoptosis pathway. It also activates the necroptosis pathway. This multi-pronged approach overcomes cisplatin resistance.

Experimental Workflow

A typical workflow for evaluating the synergistic effects of this compound and an anticancer agent is as follows:

Experimental_Workflow start Start cell_culture Cell Culture (e.g., A549/DDP) start->cell_culture treatment Treatment with this compound, Anticancer Agent, and Combination cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay colony_assay Colony Formation Assay treatment->colony_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay data_analysis Data Analysis (Calculation of CI and DRI) viability_assay->data_analysis colony_assay->data_analysis pathway_analysis Signaling Pathway Analysis (Western Blot) apoptosis_assay->pathway_analysis conclusion Conclusion on Synergistic Effects data_analysis->conclusion pathway_analysis->conclusion

Figure 2: Workflow for Assessing Synergistic Anticancer Effects. This diagram outlines the key experimental steps to determine the synergistic potential of this compound in combination with another anticancer agent.

Conclusion

The available evidence strongly suggests that this compound is a promising candidate for combination cancer therapy, particularly in overcoming resistance to established drugs like cisplatin. Its ability to induce apoptosis and necroptosis through multiple pathways makes it an attractive synergistic partner. However, the full potential of this compound in combination with other chemotherapeutics, such as doxorubicin and paclitaxel, remains largely unexplored. Further research, including rigorous quantitative analysis of synergism and in vivo studies, is warranted to translate these promising preclinical findings into effective clinical strategies.

References

Safety Operating Guide

Navigating the Safe Disposal of Tachyplesin I: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the proper disposal of Tachyplesin I is a critical component of laboratory safety and environmental responsibility. As an antimicrobial peptide, improper disposal of this compound can contribute to the development of antimicrobial resistance and pose a potential risk to human health and ecosystems.[1][2][3][4] This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound waste, aligning with general best practices for peptide and antimicrobial compounds.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). This serves as the first line of defense against accidental exposure.

Recommended PPE:

  • Lab coat

  • Safety goggles

  • Nitrile gloves

  • Closed-toe shoes

Always inspect PPE for any damage before use and replace as necessary. Proper removal and disposal of contaminated PPE are crucial to prevent cross-contamination.[5]

This compound Waste Segregation and Disposal Procedures

All waste generated from the use of this compound must be segregated and disposed of in accordance with federal, state, and local environmental control regulations.[5][6] The primary step is to distinguish between different types of waste: chemical and biological.[5]

Step 1: Initial Waste Collection

  • Unused/Expired this compound Solutions: Treat concentrated stock solutions of this compound as hazardous chemical waste.[7] Collect these solutions in a designated, properly labeled, and sealed waste container.

  • Contaminated Labware (Non-Sharps): Items such as petri dishes, culture tubes, pipette tips, and gloves that have come into contact with this compound should be collected in designated biohazard or chemical waste bags, depending on the nature of the experiment.[5][8]

  • Contaminated Sharps: Needles, syringes, Pasteur pipettes, and broken glassware must be disposed of directly into a puncture-resistant, rigid, and leak-proof sharps container.[5][8] These containers should be clearly labeled as biohazardous or chemical waste.

Step 2: Decontamination

For certain waste streams, decontamination may be required. Autoclaving is a common method for sterilizing biohazardous waste.[8] However, it's important to note that autoclaving may not deactivate all antimicrobial peptides. Therefore, subsequent disposal as chemical waste may still be necessary.[7] Chemical decontamination may also be an option for liquid waste, but approval from a biological safety officer is recommended.[8]

Step 3: Waste Storage and Labeling

  • Store all waste containers in a designated, secure area away from general laboratory traffic.[9]

  • Ensure all containers are clearly and accurately labeled with the contents (e.g., "this compound Waste," "Hazardous Chemical Waste") and the associated hazards.[5][9]

  • Use secondary containment, such as trays, to mitigate spills or leaks from primary containers.[9]

Step 4: Final Disposal

  • Arrange for the collection of waste by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

  • Never pour this compound solutions or other chemical waste down the sink unless explicitly permitted by your institution's chemical hygiene officer and local regulations.[5]

  • For empty this compound vials, it is good practice to rinse them three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste.[9] The defaced, empty container can then be disposed of in the regular trash or recycled, based on institutional policies.[10]

Quantitative Data Summary for this compound Handling

ParameterSpecificationSource
Storage of Lyophilized Peptide -20°C[5]
Storage of Reconstituted Peptide (Short-term) 2°C–8°C[5]
Storage of Reconstituted Peptide (Long-term) -20°C or -80°C[5][11]
Recommended Aliquoting To avoid repeated freeze-thaw cycles[5]

This compound Disposal Workflow

start Start: This compound Waste Generated ppe Step 1: Wear Appropriate PPE start->ppe segregate Step 2: Segregate Waste ppe->segregate liquid Liquid Waste (Unused/Expired Solution) segregate->liquid solid_non_sharp Solid Waste (Non-Sharp) (Gloves, Tubes, etc.) segregate->solid_non_sharp sharps Sharps Waste (Needles, Glassware) segregate->sharps collect_liquid Collect in Labeled Chemical Waste Container liquid->collect_liquid collect_solid Collect in Labeled Biohazard/Chemical Bag solid_non_sharp->collect_solid collect_sharps Collect in Puncture- Resistant Sharps Container sharps->collect_sharps storage Step 3: Store in Designated Secondary Containment Area collect_liquid->storage collect_solid->storage collect_sharps->storage disposal Step 4: Arrange for Pickup by EHS/Licensed Contractor storage->disposal end End: Proper Disposal Completed disposal->end

This compound Disposal Workflow Diagram

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tachyplesin I

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Tachyplesin I. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound, a potent antimicrobial peptide, exhibits significant cytotoxic and hemolytic properties due to its membrane-disrupting mechanism of action.[1][2] Therefore, stringent safety protocols are mandatory.

Personal Protective Equipment (PPE) at a Glance

A risk assessment is crucial for determining the specific PPE required for any procedure involving this compound. The following table summarizes the minimum recommended PPE.

PPE CategoryMinimum RequirementRecommended for Higher Concentrations or Aerosol Generation
Eye and Face Protection Safety glasses with side shieldsSplash goggles or a face shield
Hand Protection Disposable nitrile glovesDouble-gloving with nitrile gloves
Body Protection Laboratory coatFull-coverage protective suit
Respiratory Protection Not generally required for small quantities in solutionDust respirator if handling lyophilized powder; approved respirator for potential aerosols

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

Receiving and Storage

This compound is typically delivered in lyophilized form and should be stored in a freezer at or below -20°C.[3] For long-term storage, -80°C is recommended to maintain stability for up to six months.[1]

Storage Conditions:

TemperatureDuration
-80°CUp to 6 months
-20°CUp to 1 month

Store in a tightly sealed container, away from moisture.[1]

Preparation of Solutions

When preparing stock solutions from the lyophilized powder, it is critical to prevent inhalation of the powder. All handling of the powder should be conducted in a chemical fume hood or a biological safety cabinet.

Step-by-Step Solution Preparation:

  • Don appropriate PPE: At a minimum, this includes a lab coat, nitrile gloves, and safety glasses.

  • Work in a contained space: Use a chemical fume hood or biological safety cabinet.

  • Equilibrate the vial: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.

  • Reconstitute the peptide: Use a suitable solvent as recommended by the supplier or as determined by your experimental protocol. Trifluoroacetic acid (TFA) salts of peptides generally have enhanced solubility in aqueous solutions.[3]

  • Vortex and centrifuge: Ensure the peptide is fully dissolved. A brief centrifugation will collect the solution at the bottom of the vial.

  • Aliquot and store: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Experimental Protocols: Handling in Practice

The following are generalized methodologies for common experiments with this compound, emphasizing safety at each step.

Antimicrobial Susceptibility Testing (e.g., MIC/MBC Assays)

This procedure involves exposing bacteria to varying concentrations of this compound to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).

  • Bacterial Culture: Grow bacterial strains in appropriate broth overnight.[4]

  • Preparation of this compound Dilutions: Serially dilute the this compound stock solution in a 96-well microtiter plate using sterile broth.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plate at the optimal temperature for bacterial growth (e.g., 37°C) for 18-24 hours.[4]

  • Analysis: Determine the MIC by observing the lowest concentration that inhibits visible bacterial growth. To determine the MBC, plate samples from wells with no visible growth onto agar plates and incubate.

Cytotoxicity Assays on Mammalian Cells

These assays are critical for evaluating the toxic effects of this compound on eukaryotic cells.

  • Cell Culture: Culture mammalian cell lines (e.g., HeLa, A549, HepG2) in appropriate media and conditions (e.g., 37°C, 5% CO2).[4]

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the media with fresh media containing serial dilutions of this compound. Include a positive control for 100% cell death (e.g., Triton X-100) and a negative control (vehicle).[5]

  • Incubation: Incubate the cells for a specified period (e.g., 2 hours).[5]

  • Viability Assessment: Use a cell viability reagent (e.g., XTT, MTT) to quantify the percentage of viable cells.[6]

Disposal Plan: Managing this compound Waste

All materials that come into contact with this compound, including unused stock solutions, used media, and contaminated labware, should be treated as hazardous chemical waste.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Solid Waste (Gloves, Tubes, Pipette Tips) Collect in a designated, clearly labeled biohazard or chemical waste bag.
Liquid Waste (Stock Solutions, Used Media) Collect in a sealed, leak-proof container labeled as hazardous chemical waste. Do not pour down the drain.
Sharps (Needles, Syringes) Dispose of in a designated sharps container.

Follow your institution's specific guidelines for the final disposal of chemical waste. Autoclaving may not be sufficient to degrade the peptide and is not a recommended method for disposal of stock solutions.[7]

Understanding the Mechanism: A Visual Guide

This compound exerts its antimicrobial and cytotoxic effects by disrupting the integrity of cell membranes. This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of microbial and certain cancer cell membranes.[5]

Tachyplesin_I_Mechanism Tachyplesin This compound (Cationic Peptide) Binding Electrostatic Binding Tachyplesin->Binding Attraction Membrane Cell Membrane (Anionic Surface) Membrane->Binding Insertion Hydrophobic Insertion into Membrane Binding->Insertion Permeabilization Membrane Permeabilization (Pore Formation) Insertion->Permeabilization Leakage Leakage of Intracellular Contents Permeabilization->Leakage Death Cell Death Leakage->Death

Caption: Mechanism of this compound-induced cell death.

Emergency Procedures

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[8]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]

Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[8]

Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10]

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe and productive research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.